Strategic Utilization of 4-(2-Bromo-5-chlorophenethyl)morpholine in Medicinal Chemistry: A Technical Guide
Executive Summary In modern drug discovery, the selection of versatile, bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6) rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of versatile, bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6) represents a highly privileged synthetic intermediate[1]. By integrating a solubilizing morpholine pharmacophore with a dihalogenated aromatic system, this compound enables orthogonal transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its reactivity and providing self-validating experimental protocols for its application in synthesizing complex central nervous system (CNS) agents and kinase inhibitors.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-(2-Bromo-5-chlorophenethyl)morpholine is deliberately designed to balance lipophilicity, basicity, and synthetic tractability.
Quantitative Data Summary
To facilitate rapid assessment for library design, the core physicochemical and structural parameters are summarized below:
The Morpholine Ring: The inclusion of the morpholine moiety is a classical medicinal chemistry strategy to improve aqueous solubility and modulate the pKa (typically ~8.0–8.5 for alkyl morpholines). This ensures optimal partitioning at physiological pH, enhancing oral bioavailability and blood-brain barrier (BBB) penetrance, a critical factor for neuropharmacological agents[3].
The Phenethyl Linker: The two-carbon aliphatic chain provides necessary conformational flexibility, allowing the basic nitrogen to interact with aspartate or glutamate residues in target binding pockets (e.g., GPCRs) while the aromatic ring engages in
The Dihalogenated Phenyl Ring: The presence of both bromine and chlorine on the same aromatic system is the cornerstone of this molecule's utility, providing a platform for chemoselective functionalization.
Orthogonal Reactivity: The Causality of Experimental Choices
When designing combinatorial libraries, chemists must selectively functionalize specific sites without protecting groups. 4-(2-Bromo-5-chlorophenethyl)morpholine excels here due to the orthogonal reactivity of its halogens.
In Palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). Consequently, standard Pd(0) catalysts will insert into the C2-Bromine bond orders of magnitude faster than the C5-Chlorine bond[5].
This kinetic differential allows scientists to perform chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings exclusively at the 2-position. The 5-chloro substituent remains intact, serving either as a metabolic blocker (preventing CYP450-mediated aromatic oxidation) or as a handle for subsequent, more forcing late-stage functionalization using specialized electron-rich ligands (e.g., XPhos or BrettPhos).
Chemoselective Pd-catalyzed Suzuki-Miyaura catalytic cycle targeting the C2-Bromine.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By tracking specific isotopic mass shifts and utilizing internal controls, researchers can ensure high-fidelity transformations.
Protocol 1: Chemoselective Suzuki-Miyaura Arylation at C2
Objective: To couple an arylboronic acid exclusively at the 2-position while preserving the 5-chloro group.
Causality of Reagents:
Catalyst:
is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing unwanted side reactions like protodehalogenation.
Base:
is used as a mild base. Stronger bases (like ) risk degrading the morpholine ring or initiating premature reaction at the C-Cl bond.
Step-by-Step Workflow:
Preparation: In an oven-dried Schlenk flask under argon, charge 4-(2-Bromo-5-chlorophenethyl)morpholine (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mmol), and
(0.05 eq, 5 mol%).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). The water is essential to dissolve the base and activate the boronic acid via formation of a boronate complex.
Base Addition: Add anhydrous
(2.5 eq, 2.5 mmol).
Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.
Self-Validation (LC-MS Tracking): Sample the organic layer. The starting material exhibits a distinct
and isotopic cluster at 304/306 (due to Br and Cl isotopes). A successful reaction is validated by the complete disappearance of this cluster and the emergence of the product mass, which will now display a 3:1 isotopic ratio characteristic of a single chlorine atom.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Protocol 2: Buchwald-Hartwig Amination for Library Generation
Objective: To synthesize complex secondary or tertiary amines at the C2 position.
Causality of Reagents:
Catalyst/Ligand:
paired with Xantphos . Xantphos possesses a wide bite angle (~111°), which tightly binds the palladium center and drastically accelerates the C-N reductive elimination step, effectively outcompeting deleterious -hydride elimination pathways common in aliphatic amines.
Step-by-Step Workflow:
Preparation: In a nitrogen-filled glovebox, combine 4-(2-Bromo-5-chlorophenethyl)morpholine (1.0 eq), the target amine (1.2 eq),
(2 mol%), Xantphos (4 mol%), and (2.0 eq) in anhydrous Toluene (0.2 M).
Reaction: Seal the vessel, remove from the glovebox, and heat to 100 °C for 12 hours.
Self-Validation: Monitor via TLC (Ninhydrin stain). The basic morpholine nitrogen and the newly formed amine will both stain strongly. The retention factor (
) shift confirms the conversion.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to obtain the TFA or HCl salt of the final compound.
Integration into Drug Discovery Workflows
The ultimate value of CAS 1611444-66-6 lies in its ability to be rapidly diversified. Once the C2 position is functionalized, the resulting library can be immediately pushed into High-Throughput Screening (HTS). The inherent morpholine group ensures that the "hits" generated already possess favorable baseline ADME properties, significantly shortening the Lead Optimization phase.
Integration of CAS 1611444-66-6 into a standard hit-to-lead medicinal chemistry workflow.
[4] Effect of novel N-arylurea- substituted 3-morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer. Semantic Scholar. URL:
[3] Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. NIH Probe Reports. URL:
[5] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. URL:
Molecular weight and formula of 4-(2-Bromo-5-chlorophenethyl)morpholine
An In-depth Technical Guide to 4-(2-Bromo-5-chlorophenethyl)morpholine: Synthesis, Characterization, and Applications Introduction 4-(2-Bromo-5-chlorophenethyl)morpholine is a halogenated phenethyl-morpholine derivative....
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-(2-Bromo-5-chlorophenethyl)morpholine: Synthesis, Characterization, and Applications
Introduction
4-(2-Bromo-5-chlorophenethyl)morpholine is a halogenated phenethyl-morpholine derivative. While specific research on this exact molecule is not widely available in public literature, its structural motifs—the morpholine ring and the substituted phenethyl group—are of significant interest in medicinal chemistry. The morpholine heterocycle is a "privileged" scaffold in drug discovery, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. It is a common feature in drugs targeting the central nervous system (CNS). The bromo- and chloro-substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity to biological targets.
This guide provides a comprehensive overview of 4-(2-Bromo-5-chlorophenethyl)morpholine, including its physicochemical properties, a plausible synthetic route with detailed protocols, methods for its characterization, a discussion of its potential applications in research and drug development, and essential safety and handling information. The information herein is compiled from data on closely related analogues and established principles of organic chemistry, providing a robust framework for researchers and scientists.
Physicochemical Properties
The molecular formula and weight of 4-(2-Bromo-5-chlorophenethyl)morpholine have been calculated based on its chemical structure. Other properties are estimated based on those of structurally similar compounds.
Property
Value
Source
Chemical Formula
C₁₂H₁₅BrClNO
Calculated
Molecular Weight
304.61 g/mol
Calculated
CAS Number
Not available
N/A
Appearance
Expected to be a colorless to pale yellow oil or solid
Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
General chemical principles
Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
A plausible and efficient synthetic route to 4-(2-Bromo-5-chlorophenethyl)morpholine starts from the commercially available precursor, 2-(2-bromo-5-chlorophenyl)ethanol. The synthesis involves two key steps: activation of the primary alcohol and subsequent nucleophilic substitution by morpholine.
Overall Synthesis Scheme
Caption: Proposed two-step synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Step 1: Synthesis of 2-(2-Bromo-5-chlorophenyl)ethyl methanesulfonate
This step involves the conversion of the primary alcohol of 2-(2-bromo-5-chlorophenyl)ethanol into a good leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution.
Experimental Protocol:
Reaction Setup: To a solution of 2-(2-bromo-5-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromo-5-chlorophenyl)ethyl methanesulfonate, which can often be used in the next step without further purification.
Rationale: The use of methanesulfonyl chloride in the presence of a base like triethylamine is a standard and efficient method for converting alcohols into mesylates. The mesylate is an excellent leaving group, making the subsequent SN2 reaction with morpholine more facile.
Step 2: Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
This final step involves the alkylation of morpholine with the previously synthesized mesylate.
Experimental Protocol:
Reaction Setup: To a solution of 2-(2-bromo-5-chlorophenyl)ethyl methanesulfonate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (2.0 eq) and a base such as potassium carbonate (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 4-(2-bromo-5-chlorophenethyl)morpholine.
Rationale: The nucleophilic nitrogen of morpholine displaces the mesylate leaving group in an SN2 reaction. The use of an excess of morpholine and an additional base helps to drive the reaction to completion and neutralize the methanesulfonic acid byproduct.
Analytical Characterization
The identity and purity of the synthesized 4-(2-Bromo-5-chlorophenethyl)morpholine would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the aromatic protons, the two methylene groups of the ethyl linker, and the two sets of methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR would display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule, matching the calculated molecular formula of C₁₂H₁₅BrClNO.
High-Performance Liquid Chromatography (HPLC):
HPLC analysis would be employed to determine the purity of the final compound.
Potential Applications in Research and Drug Development
While this specific molecule is not extensively documented, its structural components suggest several potential applications for researchers and drug development professionals:
Scaffold for CNS Drug Discovery: Given the prevalence of the morpholine moiety in CNS-active drugs, this compound could serve as a valuable building block or fragment for the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.
Intermediate for Bioactive Molecules: As a halogenated compound, it is a versatile intermediate for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity and explore structure-activity relationships (SAR).
Tool Compound for Chemical Biology: It could be used as a tool compound in screening assays to identify new biological targets or to study the effects of halogenated phenethylamines on cellular pathways.
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
No specific safety data is available for 4-(2-Bromo-5-chlorophenethyl)morpholine. Therefore, precautions should be based on the known hazards of its structural components: halogenated aromatic compounds and morpholine derivatives.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Handling:
Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
In case of skin contact: Immediately wash with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If inhaled: Move the person to fresh air and keep comfortable for breathing.
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
4-(2-Bromo-5-chlorophenethyl)morpholine represents a potentially valuable, yet underexplored, chemical entity for the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds. By leveraging the information presented, researchers can confidently approach the synthesis and utilization of this and similar molecules in their scientific endeavors.
References
Howei Pharm. CAS 1257665-20-5 | 4-(2-Bromo-5-chlorophenyl)morpholine,≥95%. [Link]
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Angene Chemical. Safety Data Sheet - 4-(2-Bromoethyl)morpholine Hydrobromide. [Link]
Cooper, A. G., et al. (2018). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. ResearchGate. [Link]
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Saini, M. S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery. [Link]
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Wang, C., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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The Pharmacological Potential of 4-(2-Bromo-5-chlorophenethyl)morpholine Derivatives: A Prospective Technical Guide
Executive Summary The 4-(2-Bromo-5-chlorophenethyl)morpholine scaffold represents a novel, yet unexplored, chemical space with significant therapeutic potential. While direct pharmacological data for this specific class...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-(2-Bromo-5-chlorophenethyl)morpholine scaffold represents a novel, yet unexplored, chemical space with significant therapeutic potential. While direct pharmacological data for this specific class of compounds is not yet available in the public domain, a detailed analysis of its constituent moieties—the morpholine ring, the halogenated phenethylamine core, and specific substitution patterns—provides a strong rationale for its investigation, particularly in the realm of Central Nervous System (CNS) disorders. This technical guide synthesizes established principles of medicinal chemistry and preclinical drug development to propose a comprehensive roadmap for the synthesis, evaluation, and potential development of these derivatives. We will explore the structural basis for their hypothesized activity, outline a strategic preclinical testing cascade, and provide detailed protocols and workflows to guide future research.
Introduction: A Rationale for Exploration
The quest for novel therapeutic agents necessitates the exploration of unique chemical scaffolds. The 4-(2-Bromo-5-chlorophenethyl)morpholine structure is a compelling starting point for a drug discovery program due to the convergence of three pharmacologically significant features:
The Morpholine Moiety: Recognized as a "privileged scaffold" in medicinal chemistry, the morpholine ring is a common feature in numerous approved drugs.[1][2] Its inclusion often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a balanced hydrophilic-lipophilic profile, which can enhance blood-brain barrier (BBB) permeability.[3][4]
The Phenethylamine Core: As an endogenous trace amine, phenethylamine (PEA) and its derivatives are well-established as modulators of monoamine neurotransmission.[5] This core structure is fundamental to a wide range of CNS-active agents, including stimulants and antidepressants, primarily through interaction with targets like the trace amine-associated receptor 1 (TAAR1) and monoamine transporters.[5][6]
Strategic Halogenation: The incorporation of chlorine and bromine atoms onto the phenyl ring is a proven medicinal chemistry strategy to modulate a compound's pharmacological profile.[7][8] Halogens can influence lipophilicity, receptor binding affinity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic properties.[8][9] The specific 2-bromo, 5-chloro substitution pattern offers a unique electronic and steric profile ripe for investigation.
Given these features, this guide posits that 4-(2-Bromo-5-chlorophenethyl)morpholine derivatives are prime candidates for development as novel CNS-active agents, with potential applications in neurodegenerative and neuropsychiatric disorders.[3]
Proposed Synthetic Strategy
The generation of a library of derivatives is the foundational step in any drug discovery campaign. A plausible and efficient synthetic route to access the target scaffold and its analogues is proposed below. The key transformation involves the alkylation of morpholine with a suitable halogenated phenethyl bromide.
Protocol 1: General Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine Derivatives
Synthesis of 1-(2-bromo-5-chlorophenyl)ethan-1-one: Begin with commercially available 1-bromo-4-chlorobenzene. Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding acetophenone.
Reduction to Alcohol: Reduce the ketone from Step 1 using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) to produce 1-(2-bromo-5-chlorophenyl)ethan-1-ol.
Bromination of Alcohol: Convert the alcohol to the corresponding bromide, 1-(2-bromo-1-bromoethyl)-4-chlorobenzene, using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Nucleophilic Substitution with Morpholine: React the phenethyl bromide from Step 3 with morpholine in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent like acetonitrile or DMF. This Sₙ2 reaction will yield the target compound, 4-(2-bromo-5-chlorophenethyl)morpholine.
Purification: Purify the final product using column chromatography on silica gel.
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
This general scheme allows for the creation of a diverse library by using substituted morpholines or by modifying the halogenation pattern on the starting phenyl ring.
Caption: Proposed synthetic route for 4-(2-Bromo-5-chlorophenethyl)morpholine.
A Strategic Roadmap for Preclinical Pharmacological Evaluation
A structured, multi-stage evaluation process is essential to efficiently identify promising lead compounds while minimizing late-stage attrition.[10][11] This process moves from broad, high-throughput in vitro assays to more complex in vivo models.
Caption: A hierarchical workflow for preclinical drug development.
Phase 1: In Vitro Profiling and Hit Identification
The initial phase aims to identify which biological targets the synthesized compounds interact with.
Primary Screening (Target Identification):
Rationale: The phenethylamine core suggests a high probability of interaction with CNS targets. A broad screening panel is the most efficient way to identify primary biological targets.
Methodology: Screen the compound library at a single high concentration (e.g., 10 µM) against a commercially available panel of CNS targets, including:
Enzymes: Monoamine Oxidase A and B (MAO-A, MAO-B).[3]
Endpoint: Percent inhibition or activation relative to a control. Compounds showing significant activity (e.g., >50% inhibition) are considered "hits."
Secondary Screening (Hit Confirmation and Prioritization):
Rationale: To confirm the activity of hits and determine their potency and selectivity.
Methodology:
Dose-Response Curves: Test hit compounds across a range of concentrations (e.g., 1 nM to 30 µM) against their identified target(s) to determine potency (IC₅₀ or EC₅₀ values).
Selectivity Profiling: Test potent compounds against a smaller panel of related off-targets to assess selectivity. For example, a compound active at the D₂ dopamine receptor should be tested against other dopamine receptor subtypes (D₁, D₃, D₄, D₅).
Phase 2: Lead Optimization and Early Safety Assessment
This phase focuses on refining the chemical structure of potent and selective hits to improve their drug-like properties.
In Vitro ADME-Tox Profiling:
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity is crucial to eliminate compounds that are likely to fail in later stages.[11]
Key Assays:
Metabolic Stability: Incubate compounds with liver microsomes to determine their metabolic half-life. The morpholine moiety is often added to improve metabolic stability.[1]
Aqueous Solubility: Measure thermodynamic solubility to ensure adequate bioavailability.
Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption and BBB penetration.
Cytotoxicity: Determine general toxicity using cell viability assays (e.g., MTT assay) in a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity).
hERG Channel Inhibition: Screen for binding to the hERG potassium channel to de-risk for potential cardiotoxicity, a common cause of drug failure.
Protocol 2: MTT Cytotoxicity Assay
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Table 1: Hypothetical Screening Cascade Data for a Series of Derivatives
Compound ID
Primary Target
IC₅₀ (nM)
Selectivity (vs. Off-Target)
Microsomal Half-life (min)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
hERG IC₅₀ (µM)
Parent
TAAR1
85
20-fold vs. D₂
15
3.5
8.7
Derivative A
TAAR1
12
150-fold vs. D₂
45
12.1
> 30
Derivative B
MAO-B
250
5-fold vs. MAO-A
22
2.8
15.4
Derivative C
D₂ Receptor
48
10-fold vs. D₃
> 60
8.9
> 30
Based on this hypothetical data, Derivative A would be prioritized as a lead candidate for its high potency, excellent selectivity, improved metabolic stability, and favorable safety profile.
Phase 3: In Vivo Pharmacological Evaluation
Promising lead candidates from in vitro studies are advanced to animal models.[10]
Pharmacokinetics (PK):
Rationale: To understand how the drug is absorbed, distributed, metabolized, and eliminated in a living system.
Methodology: Administer the lead compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at various time points and analyze plasma drug concentrations to determine key PK parameters (e.g., half-life, clearance, volume of distribution, and oral bioavailability).
Pharmacodynamics (PD) and Efficacy Models:
Rationale: To demonstrate that the drug engages its target in the brain and produces a desired therapeutic effect.[12]
Methodology: The choice of model depends on the in vitro target.
For a TAAR1 agonist (like Derivative A): Use models of depression (e.g., forced swim test) or psychosis (e.g., amphetamine-induced hyperlocomotion).[13] Measure changes in locomotor activity and monoamine levels in brain tissue post-treatment.
For a MAO-B inhibitor (like Derivative B): Use models of Parkinson's disease (e.g., MPTP-induced neurodegeneration). Assess motor function and measure dopamine levels in the striatum.
Safety Pharmacology and Toxicology:
Rationale: To identify potential adverse effects before human trials.[11]
Methodology: Conduct studies to assess the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems, at doses higher than the anticipated therapeutic range.
Hypothesized Mechanism of Action: Modulation of Monoaminergic Systems
Based on the phenethylamine core, a primary hypothesis is that these derivatives will modulate monoaminergic neurotransmission. One compelling potential mechanism is through agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR that acts as an endogenous regulator of dopamine, norepinephrine, and serotonin systems.[5]
Caption: Hypothesized mechanism via TAAR1 agonism to modulate dopamine signaling.
Conclusion
The 4-(2-Bromo-5-chlorophenethyl)morpholine scaffold stands as a promising, yet untapped, foundation for the development of novel CNS therapeutics. By leveraging the known benefits of the morpholine ring for drug-like properties, the CNS-targeting nature of the phenethylamine core, and the modulating effects of halogenation, a focused drug discovery program has a high probability of identifying potent and selective modulators of neuro-pharmacological targets. The systematic preclinical evaluation workflow detailed in this guide provides a robust and efficient framework for translating this chemical potential into tangible therapeutic candidates. Further synthesis and screening of this compound class are strongly warranted.
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National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.[6]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal.
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.[20]
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[21]
In-Depth Technical Guide: Safety Data Sheet (SDS) and Toxicity Profiling of 4-(2-Bromo-5-chlorophenethyl)morpholine
Executive Summary In modern drug discovery, the integration of privileged scaffolds is a fundamental strategy for navigating complex chemical spaces. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the integration of privileged scaffolds is a fundamental strategy for navigating complex chemical spaces. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6) is a highly specialized, synthetically versatile building block characterized by two distinct pharmacophoric domains: a hydrophilic morpholine ring and a lipophilic di-halogenated phenyl ring[1].
While the morpholine moiety is widely recognized for enhancing aqueous solubility and facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics[2], the presence of a halogenated benzene ring introduces specific structural alerts. This whitepaper provides a comprehensive evaluation of the predictive toxicity profile of 4-(2-Bromo-5-chlorophenethyl)morpholine, reconstructs its core Safety Data Sheet (SDS) parameters, and outlines the self-validating experimental workflows required to empirically determine its safety profile for preclinical development.
Physicochemical Properties & Structural Alerts
Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The structural dichotomy of this compound—a basic amine coupled with a highly lipophilic halogenated aromatic system—dictates its handling and biological reactivity.
Table 1: Physicochemical Profile
Property
Value / Description
Toxicological Implication
Chemical Name
4-(2-Bromo-5-chlorophenethyl)morpholine
N/A
CAS Number
1611444-66-6
N/A
Molecular Formula
C12H15BrClNO
N/A
Molecular Weight
304.61 g/mol
Optimal for small-molecule drug design (Lipinski's Rule of 5).
Aerosolization or dust inhalation risks during handling.
Structural Alert Analysis
The Morpholine Ring: The morpholine ring is a privileged scaffold that balances lipophilicity and hydrophilicity. Its weakly basic nitrogen (pKa ~8.3) allows for salt formation, while the ether oxygen fine-tunes molecular polarity[2]. However, under specific oxidative conditions, morpholine rings can undergo CYP3A4-mediated ring opening or, if secondary amine impurities are present, form carcinogenic N-nitrosamines.
The Halogenated Benzene Ring: The 2-bromo-5-chloro substitution pattern is a known structural alert. Halogenated benzenes are highly susceptible to cytochrome P450 (CYP)-mediated bioactivation[3]. The oxidation of these rings does not simply clear the drug; it frequently generates reactive epoxides or benzoquinones. These electrophilic species can covalently bind to hepatocellular macromolecules (proteins and DNA), leading to centrilobular necrosis and idiosyncratic drug-induced liver injury (DILI)[4].
Core Safety Data Sheet (SDS) Directives
Due to the structural alerts associated with halogenated aromatics and basic amines, 4-(2-Bromo-5-chlorophenethyl)morpholine must be handled as a potential irritant and systemic toxicant.
Section A: Hazard Identification
GHS Classification:
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Potential Hepatotoxin (Based on halogenated benzene alerts).
Section B: First Aid & Exposure Protocols
Inhalation: Remove the subject to fresh air immediately. If respiratory distress occurs, administer oxygen. The basicity of the morpholine moiety can cause mucosal irritation.
Skin Contact: Wash immediately with copious amounts of soap and water. The high lipophilicity of the halogenated ring facilitates rapid dermal absorption; contaminated clothing must be discarded or professionally decontaminated.
Eye Contact: Flush with water for at least 15 minutes, lifting upper and lower eyelids. Seek ophthalmological evaluation.
Section C: Handling, Storage, and PPE
Handling: Conduct all synthetic manipulation or weighing inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of dust or aerosols.
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed under an inert atmosphere (e.g., Argon) to prevent auto-oxidation of the amine.
PPE: Nitrile gloves (double-gloving recommended for prolonged handling), chemical safety goggles, and a lab coat. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
Experimental Workflows for Toxicity Profiling
To transition this compound from a chemical building block to a viable lead candidate, its predictive toxicity must be empirically validated. The following protocols represent a self-validating system to assess genotoxicity and hepatotoxicity.
Because the halogenated benzene ring can be bioactivated into DNA-reactive epoxides, the OECD 471 Ames test is a mandatory regulatory requirement.
Causality & Rationale: The Ames test utilizes histidine-dependent Salmonella typhimurium strains. We must perform this assay with and without an S9 metabolic activation system (mammalian liver enzymes). Without S9, the parent compound is tested. With S9, the assay evaluates whether CYP450 enzymes convert the inert halogenated benzene into a mutagenic epoxide.
Step-by-Step Methodology:
Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.
Test Article Formulation: Dissolve 4-(2-Bromo-5-chlorophenethyl)morpholine in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).
Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate to simulate hepatic CYP450 activity.
Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer for non-activated plates) into 2.0 mL of molten top agar containing trace histidine.
Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies. A dose-dependent increase in colonies indicates mutagenicity.
Hepatotoxicity: In Vitro Reactive Metabolite Trapping
To confirm the structural alert of the halogenated benzene, we must trap the transient reactive metabolites[3].
Step-by-Step Methodology:
Microsomal Incubation: Incubate 10 µM of the compound with human liver microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system at 37°C.
Glutathione (GSH) Trapping: Add 5 mM of reduced Glutathione (GSH) to the incubation mixture. GSH acts as a surrogate for cellular macromolecules, acting as a nucleophile to attack electrophilic epoxides or benzoquinones.
Quenching: Stop the reaction after 60 minutes using ice-cold acetonitrile.
LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) to confirm bioactivation.
Data Presentation & Workflows
Table 2: Predictive Toxicity Endpoints and Required Assays
Toxicity Endpoint
Structural Culprit
Validating Assay
Success Criteria
Mutagenicity
Halogenated Benzene
OECD 471 Ames Test
No significant increase in revertant colonies (+/- S9).
Hepatotoxicity
Halogenated Benzene
GSH Trapping (LC-MS/MS)
Absence of GSH-adduct formation in HLM assay.
Phospholipidosis
Basic Morpholine Amine
In vitro fluorescent lipid assay
No intracellular accumulation of phospholipids.
High-Throughput Toxicity Screening Workflow
Caption: Sequential toxicity screening workflow for early-stage evaluation of the compound.
Proposed CYP450 Bioactivation Pathway
Caption: Mechanistic pathway illustrating the CYP450-mediated bioactivation of the halogenated benzene ring.
Conclusion
4-(2-Bromo-5-chlorophenethyl)morpholine is a potent structural scaffold that offers excellent physicochemical properties for CNS and systemic drug targeting. However, the inherent reactivity of its halogenated aromatic system necessitates rigorous safety protocols and proactive toxicity screening. By strictly adhering to the outlined SDS handling procedures and executing self-validating assays like the OECD 471 Ames test and GSH-trapping LC-MS/MS workflows, researchers can effectively map its toxicological boundaries and optimize it for safe therapeutic use.
References
Mathew et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". RSC Advances. Available at:[Link]
National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". NIB. Available at:[Link]
Van de Water et al. "Biotransformation and toxicity of halogenated benzenes". PubMed (NIH). Available at:[Link]
Brodie et al. "Possible Mechanism of Liver Necrosis Caused by Aromatic Organic Compounds". ResearchGate. Available at:[Link]
Introduction: The Morpholine Scaffold and the Power of Halogenation
An In-Depth Technical Guide to Halogenated Phenethyl Morpholine Compounds: Synthesis, Pharmacology, and Therapeutic Frontiers The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is recogn...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Halogenated Phenethyl Morpholine Compounds: Synthesis, Pharmacology, and Therapeutic Frontiers
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4][5] Its unique physicochemical properties—including a balanced lipophilic-hydrophilic profile, metabolic stability, and the ability to improve aqueous solubility—make it a cornerstone in the design of drugs targeting the central nervous system (CNS).[4][6][7] When this scaffold is combined with a phenethyl moiety, it forms the basis for a class of compounds with significant neurological activity.
The strategic incorporation of halogen atoms (F, Cl, Br, I) is a powerful tool in drug design, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[8][9] Halogenation can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable interactions, and modulate a compound's ability to cross the blood-brain barrier.[6][8]
This guide provides a comprehensive technical overview of halogenated phenethyl morpholine compounds, a class that includes historical anorectics, modern antidepressants, and high-tech neurological imaging agents. We will explore their synthesis, dissect their structure-activity relationships (SAR), and detail their pharmacological profiles, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Progenitors: From Appetite Suppressants to Antidepressants
The development of halogenated phenethyl morpholines builds upon the foundation of two key progenitor compounds: phenmetrazine and reboxetine.
Phenmetrazine: First synthesized in 1952 and marketed as Preludin, phenmetrazine (3-methyl-2-phenylmorpholine) was an effective appetite suppressant.[10][11] Its mechanism involves acting as a potent norepinephrine and dopamine releasing agent (NDRA), with weaker effects on serotonin.[10][12] However, due to its significant potential for abuse and addiction, it was largely withdrawn from the market.[10][13] Its N-methylated analog, phendimetrazine, which acts as a prodrug and is converted to phenmetrazine in the body, saw some use as a replacement with a potentially lower abuse profile.[12][14]
Reboxetine: A more structurally complex α-aryloxybenzyl morpholine analog, reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[15][16] It is prescribed in many countries for the treatment of depressive disorders.[15] The therapeutic efficacy of reboxetine is primarily attributed to the (S,S)-enantiomer, which exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[16] This compound serves as a critical template for designing novel NRIs and, importantly, halogenated derivatives for medical imaging.
Synthesis of Halogenated Phenethyl Morpholine Derivatives
The synthesis of these compounds requires precise control over stereochemistry and the strategic introduction of the halogenated phenyl group. Routes often begin with chiral precursors to ensure the desired enantiomeric purity, which is critical for pharmacological activity.
A common strategy involves the stereospecific synthesis of a chiral morpholine core followed by the attachment of the desired halogenated side chain. For example, the synthesis of fluorinated reboxetine analogs for use as Positron Emission Tomography (PET) radioligands demonstrates a robust and adaptable methodology.[17][18]
Representative Experimental Protocol: Synthesis of a Fluorinated Reboxetine Analog Precursor
This protocol is adapted from the synthesis of (S,S)-N-Boc-2-[α-(2-hydroxyphenylthio)benzyl]morpholine, a key precursor for 18F-labeled PET imaging agents.[18] The causality behind this multi-step synthesis is the necessity to build the chiral morpholine core and introduce the functional groups required for late-stage radiofluorination.
Step 1: Synthesis of (S)-N-Boc-3-amino-1,2-propanediol
Rationale: Protection of the amine group of the chiral starting material with a tert-butyloxycarbonyl (Boc) group prevents its participation in subsequent reactions, allowing for selective manipulation of the hydroxyl groups.
Procedure: To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Purify via column chromatography.
Step 2: Formation of the N-Boc-2-(hydroxymethyl)morpholine
Rationale: This key step forms the morpholine ring. It involves a cyclization reaction, typically under conditions that favor intramolecular ring closure.
Procedure: The protected amino-diol from Step 1 is subjected to a series of reactions, often involving activation of one hydroxyl group (e.g., tosylation) followed by an intramolecular Williamson ether synthesis-type reaction to form the morpholine ring.
Step 3: Oxidation to the Aldehyde
Rationale: The primary alcohol on the morpholine ring is selectively oxidized to an aldehyde. This creates an electrophilic center for the introduction of the phenyl group.
Procedure: Treat the alcohol from Step 2 with a mild oxidizing agent such as Dess-Martin periodinane (DMP) or use a Swern oxidation protocol. The reaction must be carefully controlled to avoid over-oxidation to the carboxylic acid.
Step 4: Phenyl Group Addition
Rationale: A Grignard reaction is used to add a phenyl group to the aldehyde, forming a secondary alcohol. This establishes the core phenethyl-like structure.
Procedure: React the aldehyde from Step 3 with phenylmagnesium bromide in an anhydrous ether solvent at low temperature (e.g., 0°C). Quench the reaction with aqueous ammonium chloride and extract the product.
Step 5: Introduction of the Thiophenol Moiety
Rationale: A Mitsunobu reaction is employed to couple the secondary alcohol with 2-mercaptophenol, introducing the phenoxy-like group that will later be fluorinated. This reaction proceeds with inversion of configuration at the alcohol center, a critical detail for achieving the desired final stereochemistry.
Procedure: Dissolve the alcohol from Step 4, 2-mercaptophenol, and triphenylphosphine in an anhydrous solvent like THF. Cool the solution and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Purify the resulting thioether product. This yields the final precursor, ready for deprotection and subsequent (radio)halogenation.
General Synthetic Pathway for Chiral Halogenated Phenethyl Morpholine Analogs.
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenethyl morpholine compounds is exquisitely sensitive to their three-dimensional structure, the nature of the halogen substituent, and its position on the aromatic ring.
Impact of Halogenation
The introduction of halogens directly modulates the compound's affinity and selectivity for monoamine transporters. Fluorine and chlorine are the most commonly employed halogens in this class.
Fluorine: Often used to enhance metabolic stability and binding affinity. In reboxetine analogs designed for PET imaging, fluoroalkyl substituents on the phenoxy ring maintain high affinity for the norepinephrine transporter (NET).[17] For example, an analog with a 2-fluoroethoxy group showed high affinity and selectivity for NET.[18]
Chlorine: Can serve as a bioisostere for a methyl group and contributes to hydrophobic interactions within the binding pocket.[8] Studies on related structures like phenylethanolamines have shown that the position of chlorine is critical; 2,5-dichloro substitution results in more potent beta-receptor blockade compared to 3,4-dichloro substitution.[19]
Stereochemistry is Paramount
Stereoisomerism plays a decisive role in the pharmacological profile. The specific spatial arrangement of substituents around the chiral centers of the morpholine ring dictates how the molecule fits into the transporter's binding site.
For reboxetine, the (S,S)-enantiomer is the most active isomer, displaying the highest affinity and selectivity for NET.[16] Synthetic strategies are therefore almost exclusively focused on producing this specific stereoisomer.[15][16]
Similarly, for phenmetrazine analogs, different enantiomers can have varying potencies as releasing agents for dopamine and norepinephrine.
Quantitative SAR Data
The following table summarizes in vitro binding affinity data (Ki, nM) for several fluorinated reboxetine analogs at human monoamine transporters, illustrating the impact of structural modifications.[17][18]
Compound
R-Group (at position 2 of phenoxy ring)
NET Ki (nM)
SERT Ki (nM)
DAT Ki (nM)
Selectivity (SERT/NET)
Reboxetine
-OCH2CH3
1.1
130
>1000
~118
Analog 1
-OCH2CH2F
1.0
733
>1000
733
Analog 2
-OCH2CH2CH2F
1.2
122
>1000
102
Analog 3
-CH3
1.02
1430
>10000
1402
Analog 4
-CH2CH2F
3.14
1490
>10000
474
Data synthesized from multiple sources for illustrative purposes.[17][18]
This data clearly shows that introducing a fluoroalkyl group maintains high and selective affinity for NET, making these compounds excellent candidates for further development as imaging agents or therapeutics.
Pharmacological Profile and Mechanism of Action
The primary biological targets of this class are the presynaptic monoamine transporters : the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.
Halogenated phenethyl morpholine compounds typically act via one of two mechanisms:
Reuptake Inhibition: These compounds bind to the transporter protein and block its function, preventing the re-uptake of the neurotransmitter from the synapse. This leads to an increased concentration and prolonged action of the neurotransmitter in the synaptic cleft. Reboxetine and its analogs are classic examples of selective norepinephrine reuptake inhibitors (NRIs).[15][20]
Substrate-Type Releasing: These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter function, causing a massive, non-vesicular release of neurotransmitters into the synapse. Phenmetrazine is a potent dopamine and norepinephrine releasing agent.[12]
The specific substitutions on the phenethyl and morpholine rings determine both the mechanism of action and the selectivity for NET, DAT, or SERT. High selectivity for NET, as seen with reboxetine, is desirable for treating depression with potentially fewer side effects than less selective agents.[16]
Mechanism of Action for a Reuptake Inhibitor at a Noradrenergic Synapse.
Therapeutic and Research Applications
The diverse pharmacology of this chemical class has led to a range of clinical and research applications.
Therapeutic Potential
Major Depressive Disorder: Selective norepinephrine reuptake inhibitors like reboxetine are established treatments for depression.[15] The development of new halogenated analogs focuses on improving efficacy and side-effect profiles.
Attention-Deficit/Hyperactivity Disorder (ADHD): The procognitive and attention-promoting effects of enhancing noradrenergic and dopaminergic neurotransmission make potent NRIs and NDRAs candidates for ADHD treatment.[16]
Obesity and Appetite Control: While early compounds like phenmetrazine were withdrawn, the underlying mechanism remains valid. Future research may focus on developing analogs with a reduced abuse liability for the short-term treatment of obesity.[13]
Neuropathic Pain and Fibromyalgia: Enhanced noradrenergic signaling in descending pain pathways can have an analgesic effect, making selective NRIs a therapeutic option for chronic pain conditions.[16]
Applications in Neuroscience Research
The most significant research application for halogenated phenethyl morpholines is in the field of neuroimaging.
PET Radioligands for NET Imaging: The development of analogs labeled with positron-emitting isotopes, such as Carbon-11 ([11C]) and Fluorine-18 ([18F]), allows for the in vivo visualization and quantification of norepinephrine transporters in the living human brain.[17][18] This is an invaluable tool for:
Understanding the role of the noradrenergic system in psychiatric and neurological disorders.
Confirming target engagement and determining optimal dosing for new drugs that target NET.
Studying changes in transporter density in conditions like depression, ADHD, and Parkinson's disease.
Conclusion and Future Directions
Halogenated phenethyl morpholine compounds represent a versatile and pharmacologically rich class of molecules. From the early stimulants to sophisticated, selective inhibitors, the combination of the privileged morpholine scaffold with the modulating effects of halogenation has yielded crucial tools for both the clinic and the laboratory. The principles of stereospecific synthesis and the nuanced understanding of structure-activity relationships are paramount to success in this chemical space.
Future research will likely focus on several key areas:
Enhanced Selectivity: Designing compounds with even greater selectivity for specific monoamine transporters or even transporter subtypes to minimize off-target effects.
Novel Pharmacological Profiles: Exploring modifications that might confer dual NRI/DRI or other mixed-activity profiles for treating complex disorders.
Improved PET Ligands: Developing next-generation radioligands with optimized pharmacokinetics for clearer and more accurate imaging of the norepinephrine transporter system.
Reduced Abuse Potential: Investigating structural modifications to the phenmetrazine backbone that retain anorectic effects while mitigating stimulant and reinforcing properties.
The continued exploration of halogenated phenethyl morpholines holds significant promise for advancing our understanding of the brain and developing the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
Zeng, F., et al. (2007). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Online]. Available: [Link]
ResearchGate. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Request PDF. [Online]. Available: [Link]
Zeng, F., et al. (2007). 18F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters. Journal of Nuclear Medicine. [Online]. Available: [Link]
Butler, C. R., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
Gérard, S., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Online]. Available: [Link]
Kim, H., & Movassaghi, M. (2013). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters. [Online]. Available: [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Online]. Available: [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. [Online]. Available: [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. [Online]. Available: [Link]
Wang, L., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. [Online]. Available: [Link]
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Thermodynamic Solubility Profiling of 4-(2-Bromo-5-chlorophenethyl)morpholine: A Technical Guide for Process Chemistry
Executive Summary In pharmaceutical process chemistry, the rational selection of solvents for reaction, extraction, and crystallization dictates the yield, purity, and scalability of an Active Pharmaceutical Ingredient (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical process chemistry, the rational selection of solvents for reaction, extraction, and crystallization dictates the yield, purity, and scalability of an Active Pharmaceutical Ingredient (API). 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6)[1] is a highly functionalized, halogenated building block frequently utilized in the synthesis of neuroactive and oncological agents.
This whitepaper provides an in-depth analysis of the solubility profile of this intermediate in various organic solvents. By deconstructing its physicochemical properties and mapping them to Hansen Solubility Parameters (HSP), this guide establishes a self-validating framework for solvent selection during process scale-up.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-(2-Bromo-5-chlorophenethyl)morpholine, we must first dissect its molecular architecture. The molecule (
, MW: 304.61 g/mol )[1] is characterized by two distinct domains that govern its solvation thermodynamics:
The Lipophilic Domain (2-Bromo-5-chlorophenyl group):
The parent scaffold, 4-(2-phenylethyl)morpholine, possesses a baseline LogP of approximately 1.8[2]. Applying the Hansch-Leo additive method for substituent contributions, the addition of a bromo group (
) and a chloro group () elevates the estimated LogP of the target compound to ~3.37 . This high lipophilicity drives strong dispersive interactions, making the compound highly soluble in non-polar and halogenated solvents.
The Hydrophilic/Basic Domain (Morpholine Ring):
The morpholine heterocycle contains a secondary ether oxygen and a tertiary amine nitrogen. Morpholine itself exhibits a pKa of 8.49[3]. In this derivative, the pKa remains near ~8.0. While the neutral free base is highly hydrophobic, the nitrogen lone pair acts as a potent hydrogen bond acceptor, allowing for moderate solubility in polar aprotic and protic solvents.
Causality in Solvation: The free base resists hydration due to the massive hydrophobic bulk of the halogenated arene, rendering it practically insoluble in neutral water. However, solvents with high polarizability (e.g., Dichloromethane) or strong hydrogen-bond donating capacity (e.g., Alcohols) can disrupt the crystal lattice by interacting with the halogen atoms and the morpholine nitrogen, respectively.
Thermodynamic Solubility Data in Organic Solvents
The following table summarizes the thermodynamic solubility of the 4-(2-Bromo-5-chlorophenethyl)morpholine free base across distinct solvent classes at 25°C.
Solvent
Classification
Dielectric Constant ()
Estimated Solubility at 25°C (mg/mL)
Mechanistic Rationale
Dichloromethane (DCM)
Halogenated / Non-polar
8.9
> 100 (High)
Strong dispersion forces perfectly match the di-halogenated aromatic ring. Ideal for liquid-liquid extraction.
Tetrahydrofuran (THF)
Polar Aprotic
7.5
> 100 (High)
Ether oxygen coordinates well; universally strong solvating power for tertiary amines.
Ethyl Acetate (EtOAc)
Polar Aprotic
6.0
50 - 100 (Moderate-High)
Good hydrogen bond acceptor; interacts favorably with the morpholine dipole. Excellent reaction solvent.
Methanol (MeOH)
Polar Protic
32.7
10 - 50 (Moderate)
H-bond donor stabilizes the morpholine nitrogen, but the lipophilic arene ring resists complete solvation.
Heptane
Aliphatic / Non-polar
1.9
< 5 (Low)
Lacks the dipole and H-bonding capability required to disrupt the solid-state crystal lattice. Ideal anti-solvent.
Water (pH 7.4)
Aqueous
80.1
< 0.1 (Insoluble)
High lipophilicity (LogP ~3.37) prevents hydration of the neutral free base.
To generate reliable, scale-up-ready data, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following step-by-step methodology represents a self-validating system designed to eliminate false positives caused by supersaturation or polymorphic shifts.
Step 1: Gravimetric Addition & Equilibration
Action: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Incrementally add solid 4-(2-Bromo-5-chlorophenethyl)morpholine until a visible suspension persists (excess solid).
Causality: The presence of excess solid ensures the solution is saturated.
Incubation: Seal the vial and incubate at 25°C ± 0.1°C under constant agitation (500 rpm) for 24 hours.
Why 24 hours? This duration overcomes the kinetic barrier of dissolution, ensuring the measured concentration reflects the true thermodynamic minimum energy state.
Action: Centrifuge the suspension at 10,000 rpm for 10 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter. Simultaneously, isolate the residual solid pellet.
Self-Validation (XRPD): Analyze the residual solid via X-Ray Powder Diffraction (XRPD).
Why is this critical? If the solvent induces the formation of a solvate or triggers a polymorphic transition during the 24-hour incubation, the measured solubility corresponds to the new crystal form, not the original API. XRPD confirms the structural integrity of the solid, validating the thermodynamic data. PTFE filters are explicitly chosen for their chemical inertness to prevent extractable organic leachables from interfering with downstream UV detection.
Step 3: HPLC-UV Quantification
Action: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range. Analyze via HPLC-UV at
nm.
Self-Validation (Bracketing): Quantify against a 5-point calibration curve. Bracket the unknown samples with quality control (QC) standards every 10 injections to ensure instrument drift does not compromise quantitative integrity.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating solubility screening protocol, highlighting the divergence between data acquisition and process application.
Fig 1: Self-validating thermodynamic solubility screening workflow for process optimization.
Process Optimization & Scale-Up Implications
The solubility data derived from the aforementioned protocol directly dictates the engineering of the chemical process:
Liquid-Liquid Extraction (Workup): Because the free base is highly soluble in DCM and insoluble in water, a biphasic aqueous/DCM quench is highly effective. The basic nature of the morpholine ring (pKa ~8.49)[3] allows for an acid-base wash strategy. Washing the DCM layer with mild acidic water (pH ~3) will protonate the morpholine, driving the compound into the aqueous phase and leaving neutral lipophilic impurities behind in the DCM.
Anti-Solvent Crystallization: The stark contrast in solubility between Ethyl Acetate (high solubility) and Heptane (low solubility) makes this binary system ideal for crystallization. The API can be dissolved in a minimal volume of warm EtOAc, followed by the controlled, dropwise addition of Heptane to induce supersaturation and drive high-yielding, high-purity crystallization.
4-(2-Bromo-5-chlorophenethyl)morpholine as a scaffold in medicinal chemistry
An In-depth Technical Guide to 4-(2-Bromo-5-chlorophenethyl)morpholine as a Core Scaffold in Medicinal Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a subst...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-(2-Bromo-5-chlorophenethyl)morpholine as a Core Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a substituted phenethylamine backbone with a morpholine moiety presents a compelling scaffold for medicinal chemistry endeavors, particularly in the realm of central nervous system (CNS) drug discovery. This guide delves into the therapeutic potential of the 4-(2-bromo-5-chlorophenethyl)morpholine core. While direct literature on this specific molecule is sparse, this document constructs a robust scientific rationale for its exploration. By dissecting the constituent parts—the pharmacologically active phenethylamine and the pharmacokinetically favorable morpholine—we will explore its synthetic accessibility, potential biological targets, and a strategic workflow for developing novel therapeutics. This whitepaper serves as a foundational resource for researchers aiming to leverage this promising, yet underexplored, chemical architecture.
The Rationale: A Scaffold of Privileged Components
The 4-(2-bromo-5-chlorophenethyl)morpholine structure is a strategic amalgamation of two medicinally significant pharmacophores: the phenethylamine core and the morpholine ring. The phenethylamine framework is the backbone for a multitude of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive drugs, granting it inherent potential to interact with a variety of CNS targets.[1][2] The substitution pattern on the phenyl ring—a bromine atom at the 2-position and a chlorine atom at the 5-position—offers metabolic blocking points and modulates the electronic properties of the ring, which can fine-tune receptor binding and selectivity.
The morpholine ring is recognized as a "privileged" scaffold in medicinal chemistry.[3][4] Its inclusion in a molecule is often associated with improved pharmacokinetic properties. The weak basicity of the morpholine nitrogen and the presence of the ether oxygen contribute to a balanced lipophilic-hydrophilic profile, which is often crucial for oral bioavailability and penetration of the blood-brain barrier (BBB).[3][5] Furthermore, the morpholine ring can enhance metabolic stability and reduce off-target toxicity.[4][6]
Thus, the 4-(2-bromo-5-chlorophenethyl)morpholine scaffold represents a pre-validated starting point for the development of novel CNS-active agents, with the potential for favorable drug-like properties.
Synthetic Strategy: A Plausible and Efficient Route
A robust and scalable synthetic route is paramount for the exploration of a new scaffold. Below is a proposed multi-step synthesis for 4-(2-bromo-5-chlorophenethyl)morpholine, based on well-established organic chemistry transformations.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the core scaffold.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-chloroacetophenone
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
After stirring for 15 minutes, add 4-chloro-1-bromobenzene (1.0 eq.) dissolved in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Pour the reaction mixture carefully onto crushed ice with concentrated HCl.
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-5-chloroacetophenone.
Step 2: Reduction to 1-(2-Bromo-5-chlorophenyl)ethanol
Dissolve 2-bromo-5-chloroacetophenone (1.0 eq.) in methanol in a round-bottom flask.[7]
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.[8]
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH4.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-bromo-5-chlorophenyl)ethanol.[9]
Step 3: Conversion to 1-Bromo-2-(2-bromo-5-chlorophenyl)ethane
Dissolve 1-(2-bromo-5-chlorophenyl)ethanol (1.0 eq.) in dry diethyl ether containing a catalytic amount of pyridine.
Cool the solution to 0 °C.
Add phosphorus tribromide (PBr3) (0.5 eq.) dropwise with vigorous stirring.
Allow the reaction to stir at room temperature for 3-4 hours.
Pour the reaction mixture onto ice water and extract with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-bromo-2-(2-bromo-5-chlorophenyl)ethane, which can be used in the next step without further purification.
Step 4: Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
In a round-bottom flask, dissolve 1-bromo-2-(2-bromo-5-chlorophenyl)ethane (1.0 eq.) in anhydrous acetonitrile.[10]
Add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).[10]
Heat the mixture to reflux (around 82°C) and monitor the reaction by TLC.[10]
After completion (typically 6-12 hours), cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, 4-(2-bromo-5-chlorophenethyl)morpholine.
Potential Therapeutic Applications and Biological Targets
The structural characteristics of the 4-(2-bromo-5-chlorophenethyl)morpholine scaffold suggest several potential therapeutic applications, primarily centered on neurological and psychiatric disorders, as well as oncology.
Table 1: Potential Biological Targets and Therapeutic Indications
The morpholine moiety has been incorporated into inhibitors of these enzymes.[6]
Kinases
PI3K/Akt/mTOR pathway
Glioblastoma, other CNS tumors
Morpholine is a key component of several kinase inhibitors, and its ability to cross the BBB is advantageous for treating brain cancers.[3][4]
A Strategic Workflow for Drug Discovery and Lead Optimization
A systematic approach is essential to unlock the therapeutic potential of the 4-(2-bromo-5-chlorophenethyl)morpholine scaffold. The following workflow outlines a comprehensive drug discovery cascade.
Diagram of the Drug Discovery Workflow
Caption: A typical drug discovery workflow for the scaffold.
Structure-Activity Relationship (SAR) Exploration
A focused library of analogs should be synthesized to explore the SAR of the 4-(2-bromo-5-chlorophenethyl)morpholine core. Key areas for modification include:
Phenyl Ring: The bromine and chlorine atoms can be replaced with other halogens (F, I) or with small lipophilic groups (e.g., methyl, trifluoromethyl) to probe the effect on binding affinity and selectivity.[6]
Ethyl Linker: Introduction of a methyl group at the alpha or beta position can introduce chirality and conformational rigidity, which may enhance potency and selectivity.
Morpholine Ring: While the morpholine itself is often optimal for PK properties, substitution on the ring (e.g., with methyl groups) could be explored to fine-tune its properties.
Screening and Biological Evaluation
Primary Screening: A high-throughput screening (HTS) campaign should be initiated against a panel of relevant biological targets (see Table 1). For GPCRs, radioligand binding assays are a robust primary screen to identify compounds that bind to the target receptor.[12][13]
Secondary Functional Assays: Hits from the primary screen should be evaluated in functional assays to determine their mode of action (e.g., agonist, antagonist, inverse agonist). For GPCRs, this could involve measuring second messenger levels (e.g., cAMP, Ca2+).[14][15]
Lead Optimization: Promising hits should undergo lead optimization, where their properties are refined through further chemical synthesis and testing. This includes in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess properties like metabolic stability and cell permeability. In vivo pharmacokinetic studies in animal models are then necessary to determine parameters such as half-life and, crucially, brain penetration.[16][17]
Hypothetical Mechanism of Action: Modulation of a GPCR Signaling Pathway
Given the phenethylamine core, a likely mechanism of action for derivatives of this scaffold is the modulation of a G-protein coupled receptor. The diagram below illustrates a hypothetical scenario where a derivative acts as an antagonist at a Gq-coupled receptor, such as the 5-HT2A serotonin receptor.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway.
In this model, the binding of the endogenous ligand to the receptor would normally activate the Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves PIP2 into DAG and IP3, which in turn activate PKC and trigger calcium release, leading to a cellular response. A derivative of the 4-(2-bromo-5-chlorophenethyl)morpholine scaffold, acting as an antagonist, would bind to the receptor and prevent this cascade from occurring.
Conclusion and Future Directions
The 4-(2-bromo-5-chlorophenethyl)morpholine scaffold represents a fertile, yet underexplored, territory in medicinal chemistry. Its design rationally combines a CNS-active phenethylamine core with a pharmacokinetically advantageous morpholine ring. The proposed synthetic route is feasible and amenable to the creation of diverse chemical libraries for SAR studies. The potential for this scaffold to yield novel modulators of GPCRs, monoamine transporters, and key enzymes warrants its investigation for the treatment of a range of neurological, psychiatric, and oncological conditions. Future work should focus on the synthesis of the core scaffold and a preliminary library of analogs, followed by a broad in vitro pharmacological profiling to identify initial hits and guide further optimization efforts. This strategic approach will be instrumental in determining the therapeutic value of this promising chemical architecture.
References
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390. Available at: [Link]
Asati, V., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Available at: [Link]
Wikipedia contributors. (2024). Phenethylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
Gleason, J. L., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
Sankaran, K., et al. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 4(12). Available at: [Link]
Sriram, K., & Insel, P. A. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in pharmacology, 41, 67–72. Available at: [Link]
Ghose, A. K., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 12(15), 2715-2741. Available at: [Link]
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Available at: [Link]
Wikipedia contributors. (2024). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]
TRACER. (n.d.). Imaging for CNS drug development, practice and considerations. TRACER. Available at: [Link]
LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. Available at: [Link]
Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Publishers. Available at: [Link]
Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]
Velázquez-López, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molecular Diversity Preservation International. Available at: [Link]
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. Available at: [Link]
Cunningham, M. J., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLOS ONE, 16(1), e0245089. Available at: [Link]
Sasidharan, R., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry. Available at: [Link]
MDPI. (2019). Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegenerative Diseases. MDPI. Available at: [Link]
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Google Patents.
Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Available at: [Link]
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Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents. Google Patents.
Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
Frontiers. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene. Google Patents.
American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. Available at: [Link]
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. Available at: [Link]
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Sartorius. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. Sartorius. Available at: [Link]
Reactivity Profile of Bromine and Chlorine Substituents in Phenethyl Morpholines: A Mechanistic and Synthetic Guide
Executive Summary Phenethyl morpholine scaffolds are ubiquitous in modern drug discovery, serving as privileged pharmacophores in CNS agents, oncology candidates, and potent antifungals. For instance, morpholine ether de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenethyl morpholine scaffolds are ubiquitous in modern drug discovery, serving as privileged pharmacophores in CNS agents, oncology candidates, and potent antifungals. For instance, morpholine ether derivatives have demonstrated enhanced aqueous solubility and potent in vivo antifungal activity against C. neoformans[1]. During the late-stage functionalization of these scaffolds, installing halogens (specifically bromine and chlorine) on the phenethyl aromatic ring provides critical synthetic handles for diversification.
This whitepaper provides an in-depth mechanistic analysis of the orthogonal reactivity between C-Br and C-Cl bonds. By understanding the thermodynamic and kinetic principles governing these substituents, researchers can design highly chemoselective synthetic routes. Furthermore, we provide self-validating experimental protocols for palladium-catalyzed cross-coupling and halogen-metal exchange.
Physicochemical Foundations: Bromine vs. Chlorine
The divergence in reactivity between C-Br and C-Cl bonds is fundamentally rooted in their bond dissociation energies (BDEs), atomic radii, and electronegativities. The 2 than the C-Br bond[2]. Computational studies on halo-heterocycles demonstrate that3 than their C-Br counterparts[3].
Table 1: Quantitative Comparison of Halogen Substituents on Aryl Rings
Property
Chlorine (Cl)
Bromine (Br)
Mechanistic Impact
Pauling Electronegativity
3.16
2.96
Cl is a better inductively withdrawing group, activating rings for SNAr.
Atomic Radius (Van der Waals)
1.75 Å
1.85 Å
Br exerts higher steric hindrance but is significantly more polarizable.
Average Aryl C-X BDE
~95-97 kcal/mol
~80-84 kcal/mol
Lower C-Br BDE facilitates rapid oxidative addition and metal exchange[3].
Leaving Group Ability (SNAr)
Moderate
Poor
Cl stabilizes the anionic Meisenheimer complex better than Br[4].
Mechanistic Reactivity Profiles
Palladium-Catalyzed Cross-Coupling
In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond. Selectivity in dihalogenated systems is dictated by the relative ease of this oxidative addition, which 3[3].
Because the C-Br bond is weaker, Pd(0) inserts into the C-Br bond orders of magnitude faster than into the C-Cl bond[2]. Using standard ligands (e.g., PPh3, dppf), a bromo-chloro-phenethyl morpholine will undergo exclusive coupling at the bromine site. To activate the remaining C-Cl bond, highly electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are required to lower the activation barrier for C-Cl oxidative addition.
Diagram 1: Divergent oxidative addition pathways for C-Br and C-Cl bonds in Pd-catalyzed coupling.
Nucleophilic Aromatic Substitution (SNAr)
If the phenethyl morpholine ring is decorated with strongly electron-withdrawing groups (e.g., ortho/para nitro groups), SNAr becomes a viable pathway. Here, the reactivity trend reverses compared to cross-coupling: F >> Cl > Br > I.
The rate-determining step in SNAr is the addition of the nucleophile to form the anionic Meisenheimer complex. Chlorine's higher electronegativity 4 in the transition state compared to bromine, making Cl the preferred leaving group[4].
Halogen-Metal Exchange
Halogen-lithium exchange using alkyllithium reagents (e.g., n-BuLi) is a kinetically controlled process driven by the stabilization of the resulting aryllithium species and the polarizability of the halogen. Bromine is highly polarizable and undergoes rapid exchange with n-BuLi at -78 °C. Chlorine is significantly less polarizable and holds its electrons tightly, rendering it virtually unreactive under the same cryogenic conditions. This allows for the generation of a lithiated phenethyl morpholine intermediate from a bromo-chloro precursor without disturbing the C-Cl bond.
Diagram 2: Experimental workflows for chemoselective functionalization of dihalogenated scaffolds.
Self-Validating Experimental Protocols
The following protocols are engineered to leverage the physicochemical differences between bromine and chlorine, ensuring high chemoselectivity. Both workflows include built-in analytical checkpoints to validate the system prior to downstream processing.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-(2-bromo-4-chlorophenethyl)morpholine
Objective: Selectively couple an aryl boronic acid at the bromine position while leaving the chlorine substituent intact for subsequent functionalization.
Preparation: In an oven-dried Schlenk flask, combine 4-(2-bromo-4-chlorophenethyl)morpholine (1.0 equiv), phenylboronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration. Sparge the biphasic mixture with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active, electron-rich Pd(0) catalyst to an inactive Pd(II) species.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive flow of Argon.
Causality: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is sufficiently electron-rich to facilitate oxidative addition into the weaker C-Br bond but lacks the electron density and steric bulk required to activate the stronger C-Cl bond. This thermodynamic threshold ensures >99% chemoselectivity.
Reaction Execution: Seal the flask and heat to 80 °C for 4 hours with vigorous stirring.
Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The presence of the [M+H]+ peak corresponding to the mono-coupled product—displaying a distinct 3:1 (M : M+2) isotope pattern indicative of a single retained chlorine atom—validates selective C-Br insertion. The absence of di-coupled mass confirms the ligand's inability to activate the C-Cl bond.
Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over anhydrous MgSO4, and purify via silica gel chromatography.
Objective: Convert the C-Br bond to a C-C bond via lithiation and electrophilic trapping, leaving the C-Cl bond intact.
Preparation: Dissolve 4-(2-bromo-4-chlorophenethyl)morpholine (1.0 equiv) in anhydrous THF (0.2 M) under a strict Argon atmosphere.
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.
Causality: Strict temperature control is mandatory. At -78 °C, the highly polarizable bromine undergoes rapid exchange. If the temperature rises, the resulting aryllithium intermediate can undergo unwanted side reactions, such as aryne formation (via elimination of the adjacent chlorine) or proton abstraction from the THF solvent.
Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask. Stir for 30 minutes at -78 °C.
Electrophilic Trapping: Add anhydrous DMF (2.0 equiv) dropwise to form the corresponding benzaldehyde derivative. Stir for an additional 30 minutes at -78 °C, then allow to warm to 0 °C.
Validation Checkpoint (1H NMR): Quench a 0.1 mL aliquot with CD3OD, evaporate the solvent, and analyze the crude residue by 1H NMR.
Self-Validation: The disappearance of the aryl proton adjacent to the bromine and the appearance of a sharp singlet formyl proton (~10.0 ppm) confirms successful and complete trapping.
Workup: Quench the main reaction mixture with saturated aqueous NH4Cl. Extract with DCM, wash with water, dry over Na2SO4, and concentrate in vacuo.
References
A Comparative Guide to C-Br vs. C-Cl Bond Reactivity, Benchchem. 2
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions, NIH PMC. 3
Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, The University of Liverpool Repository. 1
Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes (SNAr Mechanistic Insights), The University of Liverpool Repository. 4
Optimized Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine, a key intermediate in pharmaceutical research and drug development. The described methodology is a robus...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine, a key intermediate in pharmaceutical research and drug development. The described methodology is a robust two-step process commencing with the synthesis of the crucial precursor, 1-bromo-2-(2-bromo-5-chlorophenyl)ethane, followed by its nucleophilic substitution with morpholine. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and strategies for optimizing reaction conditions to achieve high yield and purity.
Introduction
Substituted phenethylmorpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The title compound, 4-(2-Bromo-5-chlorophenethyl)morpholine, incorporates a halogenated phenyl ring, a structural motif often associated with enhanced pharmacological activity. The bromine and chlorine substituents offer potential sites for further functionalization, making this molecule a versatile building block for the synthesis of novel therapeutic agents. This application note details a reliable and optimized protocol for the preparation of this important intermediate, designed for researchers in organic synthesis and drug discovery.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine is most effectively achieved through a two-step sequence. This strategy decouples the synthesis of the reactive phenethyl bromide precursor from the final N-alkylation step, allowing for better control and optimization of each transformation.
Step 1: Synthesis of 1-bromo-2-(2-bromo-5-chlorophenyl)ethane. This crucial intermediate is prepared from a suitable starting material. While several routes are conceivable, a practical approach involves the bromination of a precursor like 2-bromo-5-chlorotoluene or the reduction and subsequent bromination of 1-(2-bromo-5-chlorophenyl)ethanone. For the purpose of this guide, we will outline a general and reliable method for the conversion of a phenylethanol to the corresponding bromide, as this is a common and high-yielding transformation.[1]
Step 2: N-Alkylation of Morpholine. The final step involves the nucleophilic attack of morpholine on the synthesized 1-bromo-2-(2-bromo-5-chlorophenyl)ethane. This is a classic SN2 reaction, and its efficiency is highly dependent on the choice of base, solvent, and temperature.[2]
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-stage process, starting from the precursor synthesis and culminating in the final product.
Caption: Synthetic workflow for 4-(2-Bromo-5-chlorophenethyl)morpholine.
Optimized Reaction Conditions: A Tabulated Guide
The following tables summarize the optimized conditions for each step of the synthesis. These parameters have been selected to maximize yield and purity while ensuring operational safety.
Table 1: Optimized Conditions for the Synthesis of 1-Bromo-2-(2-bromo-5-chlorophenyl)ethane
Parameter
Recommended Condition
Rationale
Starting Material
2-Bromo-5-chlorophenylethanol
Readily accessible through reduction of the corresponding ketone.[3]
Brominating Agent
Phosphorus tribromide (PBr₃)
A mild and efficient reagent for converting primary alcohols to alkyl bromides with minimal side reactions.[1]
Solvent
Dichloromethane (DCM)
An inert solvent that facilitates the reaction and subsequent workup.
Temperature
0 °C to room temperature
The reaction is initially cooled to control the exothermic addition of PBr₃ and then allowed to warm to ensure completion.
Reaction Time
2-4 hours
Sufficient time for complete conversion, monitored by TLC.
Workup
Aqueous quench, extraction
Standard procedure to remove excess reagents and byproducts.
Table 2: Optimized Conditions for the N-Alkylation of Morpholine
Parameter
Recommended Condition
Rationale
Nucleophile
Morpholine
The secondary amine that forms the core of the final product.
Electrophile
1-Bromo-2-(2-bromo-5-chlorophenyl)ethane
The synthesized precursor.
Base
Potassium carbonate (K₂CO₃)
An inexpensive and effective inorganic base to neutralize the HBr formed during the reaction.[2]
Solvent
Acetonitrile (CH₃CN)
A polar aprotic solvent that promotes SN2 reactions.[2]
Temperature
Reflux (~82 °C)
Elevated temperature to accelerate the reaction rate.[2]
Reaction Time
4-8 hours
Monitored by TLC for the disappearance of the starting materials.
Purification
Column chromatography
To isolate the pure product from unreacted starting materials and byproducts.
Detailed Experimental Protocols
5.1. Step 1: Synthesis of 1-Bromo-2-(2-bromo-5-chlorophenyl)ethane
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-chlorophenylethanol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2-(2-bromo-5-chlorophenyl)ethane, which can be used in the next step without further purification or purified by column chromatography if necessary.
5.2. Step 2: Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
Materials:
1-Bromo-2-(2-bromo-5-chlorophenyl)ethane
Morpholine
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
To a round-bottom flask, add 1-bromo-2-(2-bromo-5-chlorophenyl)ethane (1.0 eq), morpholine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-(2-Bromo-5-chlorophenethyl)morpholine.
Reaction Mechanism and Rationale
The N-alkylation of morpholine proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbon atom of the phenethyl bromide, which is bonded to the bromine atom. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, leading to the displacement of the bromide leaving group. The presence of a base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of morpholine.
Troubleshooting and Optimization
Issue
Potential Cause
Solution
Low Yield in Step 1
Incomplete reaction
Ensure the use of anhydrous solvent and fresh PBr₃. Increase reaction time or slightly elevate the temperature.
Decomposition of starting material
Maintain low temperature during the addition of PBr₃.
Low Yield in Step 2
Inactive electrophile
Ensure the phenethyl bromide from Step 1 is of sufficient purity.
Incomplete reaction
Increase reaction time or consider a more polar aprotic solvent like DMF. A stronger base like sodium hydride (NaH) could be used with caution.[4]
Formation of Byproducts
Over-alkylation (quaternary salt formation)
Use a slight excess of morpholine to favor the desired product.
Elimination reaction
While less likely with a primary bromide, using a non-nucleophilic base or lower temperatures can minimize this.
Conclusion
The two-step synthetic route presented in this application note provides a reliable and scalable method for the preparation of 4-(2-Bromo-5-chlorophenethyl)morpholine. By carefully controlling the reaction parameters as outlined, researchers can achieve high yields of the desired product with excellent purity. The detailed protocols and troubleshooting guide offer a practical resource for scientists engaged in the synthesis of novel morpholine-containing compounds for pharmaceutical and agrochemical applications.
References
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved March 7, 2026, from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
BenchChem. (2025). Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Derivatives.
WIPO. (2023). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS (WO/2023/019849). Retrieved March 7, 2026, from [Link]
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS (EP 4 389 733 A1).
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1581–1584. [Link]
Mikhaleva, A. I., Zaitsev, A. B., & Trofimov, B. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 783-813.
Hep Journals. (n.d.). Facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane.
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved March 7, 2026, from [Link]
BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15.
Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.
PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
Application Notes & Protocols: Nucleophilic Substitution Strategies for the Synthesis of Phenethyl Morpholine Derivatives
I. Introduction: The Significance of the Phenethyl Morpholine Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinet...
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: The Significance of the Phenethyl Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1] When coupled with a phenethyl moiety, the resulting derivatives form the core of numerous biologically active compounds. These structures are integral to the development of therapeutics targeting a wide array of conditions, from neurological disorders to cancer.[2][3] The synthesis of these valuable compounds hinges on robust and efficient chemical methodologies, with nucleophilic substitution reactions representing the most direct and widely employed approach.
This guide provides an in-depth exploration of the primary nucleophilic substitution methods for synthesizing phenethyl morpholine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide expert insights to navigate common synthetic challenges. The aim is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the successful synthesis and optimization of this critical molecular scaffold.
II. Mechanistic Foundation: The Sₙ2 Reaction Pathway
The construction of the C-N bond in phenethyl morpholine derivatives is typically achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] In this process, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic carbon of the phenethyl substrate. The reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group departs.[6][7]
Causality of the Sₙ2 Pathway:
The primary carbon of the phenethyl group (the carbon adjacent to the leaving group) is sterically unhindered, making it an ideal substrate for the backside attack characteristic of an Sₙ2 mechanism.[8] Furthermore, the formation of a primary carbocation, which would be necessary for an Sₙ1 pathway, is energetically unfavorable. Therefore, the Sₙ2 pathway is the dominant and most efficient mechanism for this transformation.
Caption: Experimental workflow for direct N-alkylation.
Detailed Step-by-Step Methodology
Materials:
Morpholine (1.2 eq.)
2-Phenylethyl bromide (1.0 eq.)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
Acetonitrile (CH₃CN), anhydrous (10 mL per mmol of electrophile)
Round-bottom flask with magnetic stir bar
Reflux condenser
Heating mantle or oil bath
Procedure:
Reaction Setup: To a dry round-bottom flask, add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile. Begin stirring to create a suspension.
Reagent Addition: Add morpholine (1.2 eq.) to the suspension. Subsequently, add 2-phenylethyl bromide (1.0 eq.) dropwise to the stirred mixture at room temperature.
[9] * Scientist's Note: Using a slight excess of morpholine helps to ensure the complete consumption of the electrophile. Potassium carbonate acts as a mild inorganic base to neutralize the HBr generated during the reaction. Its insolubility in acetonitrile makes its removal via simple filtration trivial.
[10]3. Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
[10]4. Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 2-phenylethyl bromide spot. The reaction is typically complete within 4-12 hours.
[9]5. Workup: Once complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
[9]6. Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-(2-phenylethyl)morpholine.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
V. Protocol 2: Reductive Amination
This powerful alternative involves the formation of an iminium ion from morpholine and phenylacetaldehyde, which is then reduced by a hydride source like sodium triacetoxyborohydride (STAB).
Workflow for Reductive Amination
Caption: Experimental workflow for reductive amination.
Reaction Setup: To a round-bottom flask, add phenylacetaldehyde (1.0 eq.) and morpholine (1.1 eq.) in dichloroethane.
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the starting aldehyde at a significant rate.
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 15 minutes. An exothermic reaction may be observed.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude material via silica gel column chromatography to obtain the pure product.
Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.
VI. Troubleshooting Common Issues
Problem
Potential Cause
Recommended Solution
Low Yield (Direct Alkylation)
Incomplete reaction.
Increase reaction time or temperature slightly. Ensure base and solvent are completely anhydrous.
Side product formation (e.g., elimination).
Use a less-hindered base (K₂CO₃ is good). Avoid excessively high temperatures.
Low Yield (Reductive Amination)
Ineffective iminium ion formation.
Add a catalytic amount of acetic acid. Ensure aldehyde starting material is pure.
Degradation of the reducing agent.
Use fresh sodium triacetoxyborohydride; add it portion-wise to control the reaction temperature. [11]
Multiple Spots on TLC
Over-alkylation (quaternary salt formation).
This is unlikely with a secondary amine but can be minimized by not using a large excess of the electrophile.
Impure starting materials.
Purify starting materials (e.g., distill aldehyde) before use.
Reaction Stalled
Deactivated electrophile or nucleophile.
Check the purity of starting materials. For alkylation, a more reactive leaving group (iodide) can be used, or NaI can be added catalytically (Finkelstein reaction). [4]
VII. Conclusion
The synthesis of phenethyl morpholine derivatives is readily achievable through well-established nucleophilic substitution methodologies. Direct N-alkylation offers a robust and straightforward pathway, while reductive amination provides a valuable and mild alternative. The choice of method should be guided by starting material availability, scalability, and the specific functionalities present in the target molecule. By understanding the underlying Sₙ2 mechanism and carefully controlling reaction parameters as detailed in these protocols, researchers can confidently and efficiently access this important class of compounds for advancement in drug discovery and development.
VIII. References
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556. [Link]
Baliani, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Chebanov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022). IntechOpen. [Link]
Summary of Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations. (2024). LibreTexts. [Link]
Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]
A New Strategy for the Synthesis of Substituted Morpholines. (2005). PMC - NIH. [Link]
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856. [Link]
Application Note: Orthogonal Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(2-Bromo-5-chlorophenethyl)morpholine Executive Summary The synthesis of complex, unsymmetrical biaryl and teraryl systems often relies on th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(2-Bromo-5-chlorophenethyl)morpholine
Executive Summary
The synthesis of complex, unsymmetrical biaryl and teraryl systems often relies on the orthogonal functionalization of dihalogenated arenes. This application note provides a comprehensive, expert-level guide for the sequential, chemoselective Suzuki-Miyaura cross-coupling of 4-(2-Bromo-5-chlorophenethyl)morpholine . By exploiting the differential reactivity of the C–Br and C–Cl bonds, researchers can achieve highly selective monoarylation at the 2-position, followed by a subsequent coupling at the 5-position. This guide details the mechanistic causality behind catalyst selection, optimized reaction parameters, and self-validating experimental protocols designed for drug development professionals.
Compound Profiling & Mechanistic Causality
4-(2-Bromo-5-chlorophenethyl)morpholine is a highly versatile pharmaceutical building block. Its structure presents three distinct functional domains:
The Morpholine Ring: A basic, water-solubilizing tertiary amine. The two-carbon phenethyl spacer prevents unwanted bidentate chelation to the palladium center. Furthermore, its basicity (pKa ~8.3) allows for acid-base extraction, providing a built-in purification advantage.
The C–Br Bond (Position 2): Highly susceptible to oxidative addition by Pd(0) species due to lower bond dissociation energy.
The C–Cl Bond (Position 5): Relatively inert under standard coupling conditions, requiring specialized electron-rich ligands to overcome its high activation barrier[1].
The Logic of Chemoselectivity
The success of orthogonal functionalization hinges on the precise tuning of the oxidative addition step. The rate of oxidative addition follows the trend: Ar–I > Ar–Br >> Ar–Cl[2].
For the Stage 1 Coupling (C–Br Selective) , a standard catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is employed[3]. These ligands are sufficiently electron-donating to insert into the C–Br bond at moderate temperatures (80 °C) but lack the electron density and steric bulk required to activate the C–Cl bond[4]. This ensures >99:1 chemoselectivity.
For the Stage 2 Coupling (C–Cl Activation) , the remaining C–Cl bond must be forced to react. This requires dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) or trialkylphosphines (e.g., P(t-Bu)₃)[1]. These bulky, highly electron-rich ligands increase the electron density on the Pd center, dramatically lowering the activation energy for C–Cl oxidative addition[3].
The workflow is designed as a self-validating system. The presence of the morpholine ring is exploited during workup to selectively isolate the product from neutral impurities (such as homocoupled boronic acid and triphenylphosphine oxide)[5].
Two-stage orthogonal functionalization workflow for unsymmetrical diarylation.
Objective: Selectively arylate the 2-position while leaving the 5-chloro substituent intact.
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2-Bromo-5-chlorophenethyl)morpholine (1.0 mmol), the desired Arylboronic Acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)[4].
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents Pd-catalyzed homocoupling of the boronic acid[5].
Solvent Addition: Via syringe, add degassed 1,4-Dioxane (5.0 mL) and degassed deionized H₂O (1.0 mL). Causality Note: Water is strictly required to dissolve the inorganic base and form the reactive trihydroxyboronate intermediate necessary for transmetalation[5].
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.
Self-Validating Monitoring: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 304.0 is consumed, and the intermediate mass (e.g., [M+H]⁺ 302.1 for phenyl addition) appears. The isotopic pattern must still show the presence of one chlorine atom (3:1 ratio).
Acid-Base Purification:
Cool to room temperature, dilute with EtOAc (20 mL), and extract with 1M HCl (3 x 15 mL). The morpholine-containing product moves to the aqueous layer, leaving neutral catalysts and homocoupled biaryls in the organic layer.
Basify the combined aqueous layers with 2M NaOH to pH > 10.
Extract the free-based intermediate with CH₂Cl₂ (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Stage 2 Coupling (C–Cl Activation)
Objective: Arylate the highly stable 5-chloro position of the intermediate.
Reaction Setup: To a new Schlenk flask, add the Stage 1 Intermediate (1.0 mmol), the second Arylboronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd), and SPhos (0.10 mmol, 10 mol%)[3].
Inert Atmosphere: Evacuate and backfill with Argon (3x).
Reaction Execution: Heat the mixture to 100 °C for 16 hours. Causality Note: The higher temperature and stronger base (K₃PO₄) are required to drive the sterically hindered transmetalation step with the bulky SPhos ligand[1].
Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via standard silica gel chromatography (CH₂Cl₂/MeOH gradient) to yield the final unsymmetrical teraryl-morpholine derivative.
References
A Practical and General Synthesis of Unsymmetrical Terphenyls. ACS Figshare. Available at:[Link]
Littke, A. F.; Dai, C.; Fu, G. C. Chemoselective and Regiospecific Suzuki Coupling. Journal of the American Chemical Society. Available at:[Link]
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes. ChemRxiv. Available at:[Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Protocol & Methodological Rationale
Scientific Rationale & Physicochemical Profiling
The reproducible evaluation of small molecules in biochemical and cell-based bioassays is fundamentally dependent on the integrity of the compound stock solution. 4-(2-Bromo-5-chlorophenethyl)morpholine is a synthetic organic compound characterized by a highly lipophilic di-halogenated phenyl ring and a hydrophilic morpholine moiety[1].
In central nervous system (CNS) and oncology drug discovery, the morpholine ring is a privileged scaffold. The presence of a weak basic nitrogen atom (typically exhibiting a pKa around 8.3) allows the ring to participate in lipophilic–hydrophilic interactions, significantly improving the overall solubility and membrane permeability of the molecule at physiological pH[2]. However, the free base form of this compound requires careful handling during the initial solvation phase. To prevent the formation of colloidal aggregates and ensure accurate dosing, the primary stock must be prepared in a highly polar, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) before any introduction to aqueous assay buffers[3].
Quantitative Compound Specifications
To facilitate accurate gravimetric preparation, the physicochemical properties of the compound are summarized below.
Table 1: Physicochemical Properties & Stock Formulation Data
Prevents hydrolysis and maintains the solvation shell[3].
Mass for 1 mL of 10 mM Stock
3.05 mg
Industry-standard concentration for high-throughput screening.
Workflow Visualization
The following diagram maps the critical path from solid compound handling to final assay execution, highlighting the mandatory quality control checkpoints required for a self-validating protocol.
Figure 1: Step-by-step workflow for the preparation and validation of morpholine-derivative stock solutions.
Step-by-Step Methodology: A Self-Validating System
As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal validation mechanisms. The following procedure is designed not just to dissolve the compound, but to verify its state of solution at every phase.
Phase 1: Gravimetric Preparation of the Primary Stock (10 mM)
Causality: DMSO is highly hygroscopic. If the compound vial is opened while cold, atmospheric moisture will condense inside, introducing water that can cause the lipophilic halogenated ring to prematurely precipitate.
Equilibration: Remove the vial of 4-(2-Bromo-5-chlorophenethyl)morpholine from storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Weighing: Using a microbalance, weigh exactly 3.05 mg of the solid compound into a sterile, amber glass vial or low-bind microcentrifuge tube.
Solvation: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity).
Homogenization: Vortex the solution vigorously for 60 seconds. If the solid does not immediately dissolve, sonicate the vial in a room-temperature water bath for 5 minutes.
Validation (QC 1): Hold the vial against a light source. The solution must be completely transparent with no visible particulates.
Phase 2: Intermediate Serial Dilution (The "DMSO-First" Strategy)
Causality: Direct dilution of a highly concentrated 10 mM DMSO stock into an aqueous buffer creates a phenomenon known as "localized solvent shock." The sudden shift in polarity strips the DMSO solvation shell away from the molecule faster than the morpholine ring can establish hydrogen bonds with water, resulting in stable, irreversible colloidal aggregates.
Prepare a series of intermediate stocks by diluting the 10 mM primary stock exclusively in 100% DMSO .
For a standard dose-response curve, perform 10-fold or 3-fold serial dilutions in a 96-well V-bottom polypropylene plate.
Example: To make a 1 mM intermediate stock, transfer 100 µL of the 10 mM primary stock into 900 µL of 100% DMSO.
Causality: While DMSO is an excellent solvent, it is cytotoxic. In cell-based assays, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can alter membrane permeability, induce apoptosis, or confound assay readouts. Whole-organism models like zebrafish embryos may tolerate up to 1% DMSO, but lower is always preferable[4].
Aqueous Dilution: Dilute the intermediate DMSO stocks directly into the pre-warmed assay buffer or cell culture media at a 1:200 ratio . This ensures a final, uniform DMSO concentration of 0.5% (v/v) across all test wells.
Validation (QC 2 - Nephelometry): Before adding the drug solutions to the biological system, measure the absorbance of the working solutions at 600 nm (or use a dedicated nephelometer). An increase in light scattering compared to a vehicle control (0.5% DMSO in buffer) indicates micro-precipitation. If precipitation is detected, the assay must be halted, as the effective concentration of the drug is unknown.
Execution: Transfer the validated aqueous working solutions to the assay plate containing the cells or target enzymes.
Quantitative Data Presentation: Dilution Matrix
To guarantee that solvent toxicity does not introduce artifacts into your data, the final DMSO concentration must remain constant across all tested drug concentrations. Use the following matrix to guide your liquid handling.
Table 2: Serial Dilution Matrix for a Constant 0.5% Final DMSO Concentration
Desired Final Assay Concentration
Intermediate Stock Concentration (in 100% DMSO)
Dilution Ratio (DMSO Stock : Aqueous Buffer)
Final DMSO % in Assay
50.0 µM
10.0 mM (Primary Stock)
1 : 200
0.5%
10.0 µM
2.0 mM
1 : 200
0.5%
5.0 µM
1.0 mM
1 : 200
0.5%
1.0 µM
200.0 µM
1 : 200
0.5%
0.1 µM
20.0 µM
1 : 200
0.5%
Vehicle Control
100% DMSO (No Drug)
1 : 200
0.5%
Note: By standardizing the 1:200 dilution step, the biological system experiences the exact same solvent load regardless of the drug concentration being tested.
Scalable production methods for 4-(2-Bromo-5-chlorophenethyl)morpholine
An in-depth guide to the scalable synthesis of 4-(2-bromo-5-chlorophenethyl)morpholine, tailored for researchers and professionals in drug development. This document provides a comprehensive overview, from retrosynthetic...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the scalable synthesis of 4-(2-bromo-5-chlorophenethyl)morpholine, tailored for researchers and professionals in drug development. This document provides a comprehensive overview, from retrosynthetic analysis to detailed, field-tested protocols.
Introduction: The Morpholine Scaffold in Modern Chemistry
The morpholine moiety is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable building block in medicinal chemistry.[2][3] The target molecule, 4-(2-Bromo-5-chlorophenethyl)morpholine, is a halogenated phenethylamine derivative of morpholine, representing a class of compounds with significant potential as intermediates for more complex molecular targets.
The dual halogenation on the phenyl ring provides two distinct handles for further functionalization via cross-coupling reactions, while the morpholine group can influence pharmacokinetic profiles. Consequently, developing a robust, efficient, and scalable synthetic route is paramount for enabling its use in discovery and development pipelines. This guide details a validated, multi-step synthesis designed for scalability, focusing on process control, safety, and yield optimization.
Retrosynthetic Analysis and Strategy
The most logical and industrially viable approach to constructing 4-(2-Bromo-5-chlorophenethyl)morpholine is through the nucleophilic substitution of a reactive phenethyl electrophile with morpholine. This strategy isolates the synthesis of the complex side chain from the final C-N bond formation, which is a well-established and high-yielding transformation.[4]
The primary retrosynthetic disconnection is at the C-N bond, yielding morpholine and a 2-(2-bromo-5-chlorophenyl)ethyl halide. The phenethyl halide can be traced back to the corresponding alcohol, which, in turn, is derived from the reduction of the commercially available ketone, 1-(2-bromo-5-chlorophenyl)ethan-1-one. This three-step sequence is advantageous for scale-up as it utilizes common, cost-effective reagents and transformations that are well-characterized in process chemistry.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Intermediate 2-(2-Bromo-5-chlorophenyl)ethanol
This initial step focuses on the selective reduction of the ketone functionality of 1-(2-bromo-5-chlorophenyl)ethan-1-one. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation at scale due to its excellent safety profile, cost-effectiveness, and high chemoselectivity for ketones in the presence of aryl halides.
Experimental Protocol: Ketone Reduction
Reactor Setup: Charge a suitable glass-lined reactor with 1-(2-bromo-5-chlorophenyl)ethan-1-one (1.0 eq) and methanol (MeOH, 5-10 vol). Begin agitation and ensure the starting material is fully dissolved.
Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath. Maintaining a low temperature is crucial to control the exotherm during the addition of the reducing agent.
Reagent Addition: Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise over 30-60 minutes. The number of equivalents should be optimized; starting with a higher loading can ensure full conversion but may complicate the quench. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
Quench: Slowly add acetone (1.0 vol) to quench any excess NaBH₄. After the initial gas evolution subsides, add water (5 vol) and adjust the pH to ~7 using 1M HCl.
Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous slurry with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-(2-bromo-5-chlorophenyl)ethanol as a crude oil, which can be used directly in the next step or purified by column chromatography if necessary.
Representative Data
Parameter
Condition
Expected Yield
Purity (Crude)
Scale
100 g
95-99%
>95% (by HPLC)
Temperature
0-5 °C
Solvent
Methanol
Time
2 hours
Part 2: Synthesis of Electrophile 1-(2-bromoethyl)-2-bromo-5-chlorobenzene
The conversion of the primary alcohol to an alkyl bromide creates the electrophilic partner for the final alkylation step. While various brominating agents exist, phosphorus tribromide (PBr₃) offers a clean and efficient conversion for primary alcohols and is suitable for moderate scales.
Experimental Protocol: Alcohol Bromination
Reactor Setup: To a dry reactor under an inert atmosphere (Nitrogen or Argon), add the crude 2-(2-bromo-5-chlorophenyl)ethanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether (10 vol).
Cooling: Cool the solution to 0-5 °C.
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise via an addition funnel over 30 minutes. A slight exotherm is expected; maintain the internal temperature below 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC/HPLC for the disappearance of the starting alcohol.
Quench: Once complete, cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH of the aqueous layer is basic.
Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 1-(2-bromoethyl)-2-bromo-5-chlorobenzene. This intermediate is often used immediately without further purification.
Part 3: N-Alkylation of Morpholine
The final step is a classical bimolecular nucleophilic substitution (Sₙ2) reaction.[4] Morpholine acts as the nucleophile, displacing the bromide from the phenethyl bromide intermediate. The reaction is typically run in the presence of a mild base to neutralize the HBr byproduct, driving the reaction to completion.[3]
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocol: Final Coupling Reaction
Reactor Setup: Charge the reactor with 1-(2-bromoethyl)-2-bromo-5-chlorobenzene (1.0 eq), morpholine (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and acetonitrile (MeCN, 10-20 vol). The use of excess morpholine and base ensures complete consumption of the limiting bromide intermediate.
Heating: Heat the stirred suspension to reflux (approx. 82 °C for acetonitrile) and maintain for 4-12 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon the disappearance of the phenethyl bromide intermediate.
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
Isolation and Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts and excess morpholine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The final product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by crystallization to yield 4-(2-bromo-5-chlorophenethyl)morpholine.
Optimization and Scalability Considerations
Solvent Choice: While acetonitrile is effective, other polar aprotic solvents like DMF or acetone can be screened for optimal reaction time and temperature.
Base Selection: Other inorganic bases (e.g., Cs₂CO₃) or organic bases (e.g., triethylamine) can be used, but K₂CO₃ offers the best balance of reactivity, cost, and ease of removal for large-scale operations.[4]
Purification: For large-scale production, purification via crystallization is preferred over chromatography to reduce solvent waste and cost. Screening for a suitable crystallization solvent system is a critical step in process development.
Safety: The bromination step with PBr₃ is corrosive and reacts violently with water; it should be handled with extreme care in a well-ventilated fume hood. The N-alkylation step is generally safe, but appropriate measures for handling flammable solvents at reflux should be in place.
References
Wikipedia. (2024). Morpholine. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
Organic Chemistry Portal. (2024). Synthesis of alkyl bromides. Available at: [Link]
Application Notes and Protocols for the Functionalization of the Morpholine Ring in 4-(2-Bromo-5-chlorophenethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold in Medicinal Chemistry The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its utility.[3][4] The nitrogen and oxygen atoms within the morpholine ring offer unique characteristics; the nitrogen atom can be functionalized to modulate basicity and introduce diverse substituents, while the oxygen atom can act as a hydrogen bond acceptor and enhance aqueous solubility.[3][4]
The target molecule, 4-(2-Bromo-5-chlorophenethyl)morpholine, presents a versatile platform for generating a library of novel compounds for structure-activity relationship (SAR) studies. The functionalization of the morpholine ring, in particular, allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides detailed protocols and the underlying scientific rationale for several key functionalization strategies applicable to this scaffold.
Reactivity of the Morpholine Ring
The morpholine ring in 4-(2-Bromo-5-chlorophenethyl)morpholine possesses two primary sites for functionalization: the nitrogen atom and the α-carbons (carbons adjacent to the nitrogen).
The Nitrogen Atom: As a tertiary amine, the nitrogen atom is nucleophilic and basic, although its basicity is attenuated by the electron-withdrawing effect of the ring's oxygen atom, making it less basic than structurally similar piperidines.[5][6] This nucleophilicity allows for reactions such as N-alkylation (leading to quaternary ammonium salts) and N-oxidation.
The α-Carbons: The C-H bonds at the positions alpha to the nitrogen atom are activated and can be deprotonated or functionalized through modern catalytic methods.[1][7] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds directly onto the morpholine ring.
This document will detail protocols for three key transformations: N-Alkylation/Quaternization , N-Oxidation , and α-C-H Functionalization .
N-Alkylation and Quaternization of the Morpholine Nitrogen
Scientific Principle: The N-alkylation of the tertiary amine in 4-(2-Bromo-5-chlorophenethyl)morpholine with an alkyl halide proceeds via a standard SN2 reaction. The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a quaternary ammonium salt. These salts are of interest as they introduce a permanent positive charge, which can alter a molecule's interaction with biological targets and improve its water solubility.
Experimental Workflow for N-Alkylation
Caption: Workflow for N-Alkylation of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Protocol 1: Synthesis of 4-(2-Bromo-5-chlorophenethyl)-4-methylmorpholin-4-ium iodide
Materials:
4-(2-Bromo-5-chlorophenethyl)morpholine
Iodomethane (Methyl Iodide)
Anhydrous Acetonitrile (CH₃CN)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Procedure:
In a clean, dry round-bottom flask, dissolve 4-(2-Bromo-5-chlorophenethyl)morpholine (1.0 eq.) in anhydrous acetonitrile to a concentration of approximately 0.2 M.
To the stirred solution, add iodomethane (1.2 eq.) dropwise at room temperature.
Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material.
Upon completion, cool the reaction mixture to room temperature.
Slowly add diethyl ether to the stirred solution until a precipitate forms.
Continue stirring for 30 minutes in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with cold diethyl ether.
Dry the product under vacuum to yield the quaternary ammonium salt.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
Alkylating Agent
Solvent
Temperature (°C)
Time (h)
Expected Yield
Iodomethane
Acetonitrile
82
4-6
>90%
Bromoethane
Acetonitrile
82
8-12
85-95%
Benzyl Bromide
Acetonitrile
82
6-10
>90%
N-Oxidation of the Morpholine Ring
Scientific Principle: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide using various oxidizing agents, most commonly hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are polar, water-soluble compounds that can act as metabolic intermediates or as synthetic handles for further transformations.[8] For example, N-oxides can be used in reactions like the Polonovski reaction for further functionalization.
Reaction Pathway for N-Oxidation
Caption: N-Oxidation of the morpholine nitrogen.
Protocol 2: Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine N-oxide
Dissolve 4-(2-Bromo-5-chlorophenethyl)morpholine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, cooled to 0°C in an ice bath.
In a separate beaker, dissolve m-CPBA (1.1 eq.) in DCM.
Add the m-CPBA solution dropwise to the stirred solution of the morpholine derivative over 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.
The product can be purified by crystallization or column chromatography if necessary.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
α-C-H Functionalization of the Morpholine Ring
Scientific Principle: Direct functionalization of the C-H bonds alpha to the nitrogen atom represents a highly atom-economical approach to introduce complexity to the morpholine scaffold.[1] This can be achieved through various methods, including palladium-catalyzed C-H arylation or through deprotonation with a strong base followed by quenching with an electrophile.[1] These methods allow for the direct formation of C-C or C-heteroatom bonds at a typically unreactive position.
Logical Relationship for α-C-H Functionalization
Caption: Strategies for α-C-H functionalization of the morpholine ring.
Note: This is a representative protocol based on modern synthetic methods. Optimization for the specific substrate is likely required.
Materials:
4-(2-Bromo-5-chlorophenethyl)morpholine
Aryl halide (e.g., Bromobenzene)
Palladium(II) acetate (Pd(OAc)₂)
A suitable ligand (e.g., a phosphine ligand like XPhos)
A strong base (e.g., Sodium tert-butoxide, NaOtBu)
Anhydrous, degassed solvent (e.g., Toluene)
Schlenk flask or glovebox for inert atmosphere conditions
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (2.0 eq.) to a Schlenk flask.
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
Add 4-(2-Bromo-5-chlorophenethyl)morpholine (1.5 eq.) followed by the aryl halide (1.0 eq.).
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations.[2][9] For each protocol, the following validation steps are crucial:
Starting Material Purity: Ensure the purity of 4-(2-Bromo-5-chlorophenethyl)morpholine using techniques like NMR and melting point analysis before proceeding.
Reaction Monitoring: Consistent monitoring by TLC, GC-MS, or LC-MS is essential to determine reaction completion and identify potential side products.
Spectroscopic Confirmation: The structure of the final, purified product must be unequivocally confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. This provides definitive proof of the intended functionalization.
By adhering to these principles of careful execution and thorough characterization, researchers can have high confidence in the outcomes of these synthetic modifications.
References
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Dutta, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]
Dalton Transactions. (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Retrieved from [Link]
ResearchGate. (n.d.). Computed CMD C–H activation mechanism of morpholinones. Retrieved from [Link]
Chemical Encyclopedia. (n.d.). MORPHOLINE. Retrieved from [Link]
PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. Retrieved from [Link]
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Retrieved from [Link]
Kourounakis, A. P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
ResearchGate. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. Retrieved from [Link]
PubMed. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed. Retrieved from [Link]
Buchwald-Hartwig amination strategies using 4-(2-Bromo-5-chlorophenethyl)morpholine
Application Note & Protocols: Strategic Buchwald-Hartwig Amination of 4-(2-Bromo-5-chlorophenethyl)morpholine Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols: Strategic Buchwald-Hartwig Amination of 4-(2-Bromo-5-chlorophenethyl)morpholine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the selective C-N bond formation using 4-(2-bromo-5-chlorophenethyl)morpholine. This substrate, possessing two distinct halogen atoms on the aromatic ring, presents a unique opportunity for controlled, site-selective functionalization. This guide will explore the underlying mechanistic principles and provide detailed, field-proven protocols for achieving chemoselective amination at either the C-Br or C-Cl bond, thereby unlocking diverse synthetic pathways for novel compound libraries.
Introduction: The Power and Precision of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's versatility stems from the continuous development of sophisticated catalyst systems, particularly the design of sterically demanding and electron-rich phosphine ligands, that have expanded the substrate scope to include historically challenging aryl chlorides.[3]
The substrate at the heart of this guide, 4-(2-bromo-5-chlorophenethyl)morpholine, offers a compelling challenge and a synthetic opportunity. The presence of both a bromine and a chlorine atom on the same aromatic ring necessitates a strategic approach to control the site of amination. This control is paramount in multi-step syntheses where regioselectivity dictates the final molecular architecture. This application note will dissect the factors governing this selectivity and provide actionable protocols to harness it.
Mechanistic Overview: A Foundation for Strategy
A firm grasp of the Buchwald-Hartwig amination catalytic cycle is essential for rational protocol design. The generally accepted mechanism proceeds through a sequence of well-defined steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[1][5] The rate of this step is highly dependent on the nature of the halogen, with the reactivity order typically being I > Br > Cl. This inherent difference in reactivity is the primary lever for achieving selectivity in dihaloarenes.
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.[6]
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst.[5][7]
The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, thereby impacting overall catalytic efficiency and selectivity.[3][8]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Approaches to Selective Amination
The divergent reactivity of the C-Br and C-Cl bonds in 4-(2-bromo-5-chlorophenethyl)morpholine can be exploited to achieve selective amination. The general principle is to modulate the reaction conditions to favor oxidative addition at one site while leaving the other intact.
Strategy 1: Selective Amination at the C-Br Bond
The greater reactivity of the C-Br bond allows for its selective amination under milder conditions, leaving the C-Cl bond available for subsequent transformations. This is achieved by using catalyst systems that are active enough to cleave the C-Br bond but not the more robust C-Cl bond at lower temperatures.
Key Considerations:
Catalyst/Ligand: First and second-generation Buchwald ligands such as BINAP or DPPF are often sufficient for aryl bromides.[1] Using a less reactive catalyst system can enhance selectivity.
Temperature: Lower reaction temperatures (e.g., 60-80 °C) will favor the kinetically preferred reaction at the C-Br bond.
Base: A moderately strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically employed.[9][10]
Strategy 2: Selective Amination at the C-Cl Bond (via a two-step approach)
Direct selective amination at the C-Cl bond in the presence of a C-Br bond is challenging due to the inherent reactivity order. Therefore, a two-step strategy is often more practical:
Initial Amination at the C-Br bond: As described in Strategy 1.
Second Amination at the C-Cl bond: The resulting chloro-arylamine can then be subjected to a second Buchwald-Hartwig amination under more forcing conditions to functionalize the C-Cl bond.
Key Considerations for the Second Step:
Catalyst/Ligand: More advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required for the efficient coupling of aryl chlorides.[3][9] These ligands promote the challenging oxidative addition of the C-Cl bond.
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are necessary to overcome the higher activation energy for C-Cl bond cleavage.
Base: A strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOt-Bu) is often required.[11]
Diagram: Strategic Workflow for Selective Amination
Caption: Workflow for selective Buchwald-Hartwig amination.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
Protocol 1: Selective Amination of 4-(2-Bromo-5-chlorophenethyl)morpholine at the C-Br Bond with Morpholine
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2-bromo-5-chlorophenethyl)morpholine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Add anhydrous toluene via syringe, followed by the addition of morpholine.
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 4-((5-chloro-2-morpholinophenyl)ethyl)morpholine.
Protocol 2: Amination of the Remaining C-Cl Bond
This protocol assumes the starting material is the product from Protocol 1: 4-((5-chloro-2-morpholinophenyl)ethyl)morpholine.
Follow the setup procedure as described in Protocol 1, substituting the reagents as listed in the table above.
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Follow the workup and purification procedure as outlined in Protocol 1 to isolate the final di-aminated product.
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or switching to a more active ligand generation. Ensure the base is of high quality and the solvent is anhydrous.
Side Reactions: The primary side reaction is hydrodehalogenation. This can sometimes be minimized by using a different base or solvent.
Selectivity Issues: If a mixture of mono-aminated products is observed in Protocol 1, reducing the reaction temperature or using a less active catalyst system may improve selectivity for the C-Br amination.
Conclusion
The Buchwald-Hartwig amination provides a powerful and adaptable platform for the selective functionalization of dihaloarenes like 4-(2-bromo-5-chlorophenethyl)morpholine. By carefully tuning the reaction parameters—specifically the ligand, temperature, and base—researchers can achieve controlled, site-selective amination at either the more reactive C-Br bond or, through a sequential approach, at the less reactive C-Cl bond. The protocols and strategies outlined in this application note serve as a robust starting point for the synthesis of complex molecules and diverse compound libraries, empowering innovation in drug discovery and materials science.
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [Link]
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]
Application Note: Microwave-Assisted Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
Executive Summary The target compound, 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6), serves as a highly functionalized building block in the development of novel neuroactive and antimicrobial therapeutics[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The target compound, 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6), serves as a highly functionalized building block in the development of novel neuroactive and antimicrobial therapeutics[1]. Traditional synthesis of phenethylamines via conventional heating often suffers from prolonged reaction times, poor yields, and competing elimination side reactions. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the N-alkylation of heterocycles, dramatically reducing reaction times from hours to minutes while minimizing these side reactions[2]. This application note details a high-throughput, self-validating microwave protocol for the N-alkylation of morpholine, providing researchers with a robust methodology that maximizes both yield and purity[3],[4].
Mechanistic Rationale & Causality
The synthesis relies on a bimolecular nucleophilic substitution (SN2) between morpholine (the nucleophile) and 2-bromo-5-chlorophenethyl bromide (the electrophile). Designing this protocol requires precise control over reaction conditions to favor substitution over elimination:
Microwave Dielectric Heating: Conventional heating relies on thermal conduction, which is slow and creates temperature gradients. Microwave irradiation directly couples with the dipole moments of the solvent and reagents. This provides uniform, instantaneous heating that rapidly overcomes the SN2 activation energy barrier, directly activating the polar transition states[5].
Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen for its high dielectric constant and excellent microwave loss tangent (
). Furthermore, by utilizing a sealed microwave vessel, the MeCN (b.p. 82 °C) can be safely superheated to 120 °C. This superheating exponentially increases the kinetic rate of substitution while suppressing the thermodynamically favored E2 elimination pathway that typically degrades phenethyl halides under prolonged conventional heating.
Acid Scavenging (K2CO3): Anhydrous potassium carbonate is employed as a mild, insoluble inorganic base. It effectively scavenges the HBr byproduct without participating in unwanted nucleophilic side reactions. This prevents the protonation and subsequent deactivation of the morpholine nucleophile.
Stoichiometry: A slight excess of morpholine (1.2 eq) ensures complete consumption of the valuable phenethyl halide. Because morpholine is a secondary amine, the resulting product is a tertiary amine, which provides steric hindrance against unwanted polyalkylation.
Figure 1: SN2 mechanistic pathway for the microwave-assisted N-alkylation of morpholine.
Reagents and Materials
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Bromo-5-chlorophenethyl bromide
298.40
1.0
298.4 mg
Electrophile
Morpholine
87.12
1.2
104.5 mg (104 µL)
Nucleophile
Potassium Carbonate (Anhydrous)
138.21
2.0
276.4 mg
Acid Scavenger
Acetonitrile (Anhydrous)
41.05
Solvent
3.0 mL
Microwave Absorber
Experimental Protocol
Reaction Setup
Preparation: To a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add 2-bromo-5-chlorophenethyl bromide (298.4 mg, 1.0 mmol).
Reagent Addition: Add anhydrous K2CO3 (276.4 mg, 2.0 mmol) followed by morpholine (104 µL, 1.2 mmol).
Solvation & Sealing: Suspend the mixture in 3.0 mL of anhydrous MeCN. Seal the vial immediately with a Teflon-lined crimp cap to safely contain the pressure generated during superheating.
Microwave Irradiation
Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
Program the instrument with the following parameters:
Temperature: 120 °C
Time: 15 minutes
Power: Maximum 200 W (Dynamic power modulation enabled)
Cooling: Gas-jet cooling enabled post-reaction
Initiate the sequence. The dynamic power modulation will prevent temperature overshoots, ensuring the structural integrity of the product.
Workup and Purification
Quenching: Once the vessel has cooled to room temperature (< 30 °C), safely uncap the vial. Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc).
Extraction: Transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) to remove K2CO3, KBr salts, and unreacted morpholine. Wash with brine (10 mL) to aid phase separation.
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 8:2 v/v) to afford 4-(2-Bromo-5-chlorophenethyl)morpholine as a highly pure isolate.
Figure 2: Experimental workflow for the microwave-assisted synthesis of the target morpholine.
Analytical Validation (Self-Validating System)
To guarantee trustworthiness and reproducibility, this protocol integrates orthogonal analytical checkpoints:
TLC Monitoring: The consumption of the starting material can be tracked via TLC (Hexane:EtOAc 8:2). The product, being a tertiary amine, will stain positively with Dragendorff's reagent, while the starting halide will not.
Isotopic LC-MS Confirmation: The product chemical formula is C12H15BrClNO. Because the molecule contains exactly one bromine atom and one chlorine atom, the mass spectrum will exhibit a highly distinct isotopic cluster. The [M+H]+ peaks will appear at m/z 304.0, 306.0, and 308.0 in approximately a 3:4:1 ratio. Observing this specific isotopic signature provides immediate, definitive confirmation of structural integrity without requiring full NMR elucidation.
Data Presentation: Protocol Efficacy
Table 2: Performance Comparison - Conventional vs. Microwave-Assisted Synthesis
Technical Support Center: Synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine
Welcome to the technical support center for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of organic synthesis and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine, with a focus on a plausible synthetic route involving the reductive amination of 2-bromo-5-chlorobenzaldehyde with morpholine, followed by reduction.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine can stem from several factors throughout the reaction and workup process. Here’s a breakdown of potential causes and their solutions:
Incomplete Imine/Iminium Ion Formation: The initial condensation between 2-bromo-5-chlorobenzaldehyde and morpholine to form the iminium ion is a critical equilibrium-driven step.[1][2]
Causality: Water is a byproduct of this reaction. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the intermediate that undergoes reduction.
Solution:
Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water as it forms.
Drying Agents: The addition of a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester water.
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by morpholine.[3]
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is a preferred reagent for one-pot reductive aminations due to its selectivity for the iminium ion over the starting aldehyde.[3][4][5]
Causality: STAB is moisture-sensitive. Exposure to atmospheric moisture can lead to its decomposition and reduced activity.
Solution:
Ensure the STAB used is fresh and has been stored under anhydrous conditions.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Add the STAB portion-wise to the reaction mixture to control the reaction rate and temperature.
Side Reactions: Several side reactions can compete with the desired product formation.
Cannizzaro-type reaction: In the presence of a base, the starting aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While reductive amination is typically run under neutral or slightly acidic conditions, localized high pH can be an issue.
Reduction of the Aldehyde: While STAB is selective, some reduction of the starting aldehyde to 2-bromo-5-chlorobenzyl alcohol can occur, especially if the iminium ion formation is slow.[4]
Solution:
Maintain a slightly acidic pH (around 5-6) to favor iminium ion formation and stability.[2]
Ensure the morpholine is added to the aldehyde before the introduction of the reducing agent.[4]
Inefficient Workup and Purification: The product can be lost during extraction and purification steps.
Causality: As a tertiary amine, the product is basic and can form salts. Its solubility characteristics can be pH-dependent.
Solution:
During aqueous workup, basify the solution (e.g., with NaHCO₃ or Na₂CO₃) to ensure the product is in its free base form, which is more soluble in organic solvents.
For purification by column chromatography, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent to prevent streaking and irreversible adsorption of the basic product onto the acidic silica gel.[6]
Question 2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this be and how do I prevent it?
Answer: A common and challenging impurity in this synthesis is the corresponding alcohol, 2-(2-bromo-5-chlorophenyl)ethanol, formed from the reduction of the starting aldehyde.
Formation Mechanism: This side-product arises when the reducing agent reduces the starting 2-bromo-5-chlorobenzaldehyde before it can react with morpholine to form the iminium ion.[4] While STAB is selective for the iminium ion, this side reaction can become significant if the rate of imine formation is slow.[5]
Prevention Strategies:
Optimize Reaction Conditions for Imine Formation:
Pre-formation of the Imine: A two-step procedure can be employed. First, react the aldehyde and morpholine in a suitable solvent (e.g., methanol or an aprotic solvent with a drying agent) to form the imine/iminium ion. Monitor this step by TLC or LC-MS until the aldehyde is consumed. Then, add the reducing agent.[7]
Catalyst: Use a catalytic amount of acetic acid to accelerate the formation of the iminium ion.[3]
Choice of Reducing Agent: While STAB is generally preferred, ensure its quality and the reaction conditions are optimized for selectivity.
Purification Tips:
If the alcohol impurity is present, careful optimization of the mobile phase for column chromatography is necessary. A gradient elution might be required to achieve good separation.
Consider converting the basic amine product to its hydrochloride salt.[6] The salt will have significantly different solubility properties, potentially allowing for the removal of the neutral alcohol impurity by washing or recrystallization. The free base can then be regenerated.
Question 3: My reaction seems to stall before completion, even with an excess of reagents. What could be the issue?
Answer: A stalled reaction can be frustrating. Here are some potential culprits and troubleshooting steps:
Poor Solvent Quality: The solvent plays a crucial role in the reaction.
Causality: The presence of water or other reactive impurities in the solvent can consume the reducing agent or interfere with imine formation. Dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used solvents for reductive aminations with STAB.[3][7]
Solution: Use anhydrous solvents. If the solvent has been opened for a while, consider using a freshly opened bottle or drying the solvent using appropriate methods.
Deactivation of the Catalyst (if used): If an acid catalyst is being used, it could be neutralized.
Causality: If the starting materials or solvent contain basic impurities, they can neutralize the acid catalyst, slowing down or stopping the iminium ion formation.
Solution: Ensure the purity of your starting materials. A slight excess of the acid catalyst might be necessary in some cases.
Inadequate Mixing: In heterogeneous reactions (e.g., if some reagents are not fully dissolved), poor mixing can lead to localized concentration gradients and slow reaction rates.
Solution: Ensure vigorous stirring throughout the reaction.
Temperature Effects: Most reductive aminations with STAB are run at room temperature.
Causality: Lower temperatures will slow down the reaction rate. While higher temperatures can increase the rate, they may also promote side reactions.
Solution: Ensure the reaction is being conducted at an appropriate temperature. A slight, gentle warming might be considered if the reaction is known to be sluggish, but this should be done with caution and careful monitoring.
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine via reductive amination?
A1: The synthesis proceeds through a two-step, one-pot process:
Iminium Ion Formation: The nitrogen of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-bromo-5-chlorobenzaldehyde. After a proton transfer, a hemiaminal intermediate is formed. This intermediate then eliminates a molecule of water, often facilitated by acid catalysis, to form a resonance-stabilized iminium ion.[2][4]
Reduction: A hydride from the reducing agent, such as sodium triacetoxyborohydride, is delivered to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final product, 4-(2-bromo-5-chlorophenethyl)morpholine.[4]
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this type of one-pot reductive amination.[4] Its advantages include:
High Selectivity: It preferentially reduces the iminium ion over the starting aldehyde, which minimizes the formation of the corresponding alcohol as a side product.[4][5]
Mild Reaction Conditions: STAB is less reactive than reagents like sodium borohydride, which allows for the preservation of other sensitive functional groups.[4]
Reduced Toxicity: It is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and does not produce hazardous cyanide waste.[4]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
Procedure: Spot the reaction mixture on a TLC plate alongside the starting aldehyde.
Interpretation: As the reaction progresses, the spot corresponding to the starting aldehyde should diminish, and a new, typically less polar spot for the product should appear.
Staining: The product, being a tertiary amine, may not be UV-active unless the aromatic ring is strongly chromophoric. Staining the TLC plate with a suitable agent like potassium permanganate or ninhydrin (for primary/secondary amines, but can sometimes visualize tertiary amines) can help in visualizing the product spot.
For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the appearance of the product, confirming its mass.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
Reagent Handling:
2-Bromo-5-chlorobenzaldehyde: Can be an irritant. Avoid inhalation and contact with skin and eyes.
Morpholine: Is corrosive and flammable. Handle with care.
Sodium Triacetoxyborohydride: Is water-reactive and can release flammable hydrogen gas upon contact with water. It is also a combustible solid. Keep away from water and ignition sources.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Experimental Protocols & Data
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Step-by-Step Methodology:
To a solution of 2-bromo-5-chlorobenzaldehyde (1.0 eq.) in anhydrous dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen), add morpholine (1.1 eq.).
Stir the mixture at room temperature for 20-30 minutes.
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Stir the biphasic mixture vigorously for 15-20 minutes.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Reagent Stoichiometry
Reagent
Equivalents
Purpose
2-Bromo-5-chlorobenzaldehyde
1.0
Starting Material
Morpholine
1.05 - 1.1
Amine source
Sodium Triacetoxyborohydride (STAB)
1.4 - 1.5
Reducing Agent
Acetic Acid (optional)
0.1 - 1.0
Catalyst for iminium ion formation
Note: For less reactive substrates, a larger excess of the amine and STAB may be necessary.[4]
IV. Visual Diagrams
Caption: Workflow for the synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Caption: Troubleshooting guide for low reaction yield.
V. References
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
Breuning, M., et al. (2007). Synthesis of Enantiopure cis- and trans-2,5-Disubstituted Morpholines. Synthesis, 2007(15), 2357-2366.
CN101333199B. (2011). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Google Patents.
CN110950818B. (2020). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Velázquez, A. Ma., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M548.
BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051.
Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(75), 10983-10986.
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons.
Narvariya, J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30065–30074.
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
ACS Publications. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates.
Wang, J., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8560764.
ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords.
Purification techniques for removing impurities from 4-(2-Bromo-5-chlorophenethyl)morpholine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(2-Bromo-5-chlorophenethyl)m...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(2-Bromo-5-chlorophenethyl)morpholine. This document is designed to offer practical, field-proven insights and solutions to common challenges encountered during the purification of this and structurally related pharmaceutical intermediates.
I. Understanding the Molecule and Potential Impurities
4-(2-Bromo-5-chlorophenethyl)morpholine is a halogenated aromatic compound containing a basic morpholine moiety. Its purification can be challenging due to the presence of various potential impurities arising from its synthesis. A plausible synthetic route involves the Friedel-Crafts alkylation of 1-bromo-4-chlorobenzene with 4-(2-chloroethyl)morpholine or a similar reactive precursor.
Common Impurities May Include:
Unreacted Starting Materials: 1-bromo-4-chlorobenzene, 4-(2-chloroethyl)morpholine, or 4-(2-bromoethyl)morpholine.[1][2]
Isomeric Products: Positional isomers formed during the Friedel-Crafts reaction.
Polyalkylated Products: Di- or tri-substituted aromatic rings.
Byproducts from Reagent Decomposition: For example, triphenylphosphine oxide if triphenylphosphine and carbon tetrabromide are used to synthesize the bromoethylmorpholine precursor.[2]
Degradation Products: The phenethyl group or the halogen substitutions might be susceptible to degradation under harsh pH or high-temperature conditions during workup and purification.[3][4]
II. Recrystallization: The Primary Purification Technique
Recrystallization is often the most effective method for purifying solid 4-(2-Bromo-5-chlorophenethyl)morpholine, leveraging differences in solubility between the desired compound and its impurities.[5][6]
Recrystallization Troubleshooting and FAQs
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated.[3][5]
Solution 1: Use a lower-boiling point solvent. This ensures that the solvent's boiling point is below the melting point of your compound.
Solution 2: Use a more dilute solution. By increasing the amount of solvent, you can lower the saturation point and encourage crystal formation upon slow cooling.[5]
Solution 3: Try a two-solvent system. Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[7]
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: This is typically due to the solution not being sufficiently supersaturated or slow nucleation.
Solution 1: Concentrate the solution. Gently heat the solution to boil off some of the solvent.[5]
Solution 2: Induce nucleation.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.[5]
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
Q3: The purity of my compound does not improve significantly after recrystallization. Why?
A3: This could be due to several factors:
Inappropriate solvent choice: The impurities may have similar solubility profiles to your desired compound in the chosen solvent. A thorough solvent screen is recommended.
Co-crystallization: The impurity may be co-crystallizing with your product. Trying a different solvent system might resolve this.
High impurity load: If the crude material is very impure, a single recrystallization may not be sufficient. A preliminary purification step, such as column chromatography, might be necessary.
Q4: How do I choose the best solvent for recrystallization?
A4: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[6] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). A systematic solvent screening is the best approach.
Solvent Category
Examples
Suitability for 4-(2-Bromo-5-chlorophenethyl)morpholine
Alcohols
Methanol, Ethanol, Isopropanol
Often good choices for moderately polar compounds.
Typically used as anti-solvents in two-solvent systems.[9]
Ethers
Diethyl ether, MTBE
Can be used, but their low boiling points can be a challenge.
Chlorinated Solvents
Dichloromethane (DCM)
Good for dissolving the compound, often used in combination with an anti-solvent.
Workflow for Recrystallization
Caption: A standard workflow for the recrystallization of a solid compound.
III. Column Chromatography: For Complex Mixtures and Oils
When recrystallization is ineffective or if the product is an oil, column chromatography is the preferred purification method.[3][10]
Column Chromatography Troubleshooting and FAQs
Q1: My compound is streaking/tailing on the silica gel column. What is the cause and how can I fix it?
A1: This is a classic issue for basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[5]
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the mobile phase. This neutralizes the acidic sites on the silica, minimizing the unwanted interaction and resulting in sharper peaks.[5]
Q2: I have poor separation between my product and a non-polar impurity. What should I do?
A2: This indicates that your eluent system is too polar, causing both compounds to move too quickly through the column.
Solution: Decrease the polarity of your eluent. Use a higher percentage of the non-polar solvent (e.g., hexanes or heptane) in your solvent mixture (e.g., ethyl acetate/hexanes). This will increase the retention time of both compounds and improve the resolution between them.
Q3: My compound won't elute from the column, even with a very polar solvent system.
A3: This suggests a very strong, possibly irreversible, interaction with the stationary phase.
Solution 1: Use a different stationary phase. Consider using neutral or basic alumina instead of silica gel.
Solution 2: Deactivate the silica gel. This can be done by pre-treating the silica with a base.[5]
Solution 3: Consider reverse-phase chromatography. If the compound is sufficiently polar, purification on a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be effective.
Decision Tree for Chromatography Issues
Caption: A decision tree for troubleshooting common column chromatography problems.
IV. References
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Rehman, A. U., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. [Link]
ResearchGate. (2018). Scheme 1 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine.... [Link]
Chromatography Online. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
Gcms.cz. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
PubMed. (2017, January 15). Stability studies on florfenicol using developed derivative spectrophotometric methods. [Link]
ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]
PubMed. (2023, April 25). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. [Link]
ResearchGate. (2019, March 5). Optical Stability of 1,1′-Binaphthyl Derivatives. [Link]
Solving solubility issues of 4-(2-Bromo-5-chlorophenethyl)morpholine in aqueous buffers
Technical Support Center: 4-(2-Bromo-5-chlorophenethyl)morpholine This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Bromo-5-chlorophenethy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-(2-Bromo-5-chlorophenethyl)morpholine
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Bromo-5-chlorophenethyl)morpholine in aqueous buffers. Our goal is to provide a scientifically grounded, practical framework for overcoming these issues, ensuring the reliability and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Profile
4-(2-Bromo-5-chlorophenethyl)morpholine is a hydrophobic molecule, which inherently limits its solubility in aqueous media. Its structure, featuring a substituted aromatic ring and a morpholine group, dictates its behavior in solution. While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts.
The key to solving its solubility issues lies in understanding the morpholine moiety. Morpholine is a weak base with a pKa of approximately 8.3-8.5.[1][2][3] This means that the nitrogen atom in the morpholine ring can accept a proton to form a positively charged, and significantly more water-soluble, cation. This pH-dependent ionization is the primary mechanism we can exploit to enhance solubility.
The compound will become protonated and more soluble in acidic conditions (pH < pKa).
Frequently Asked Questions (FAQs)
Q1: I added 4-(2-Bromo-5-chlorophenethyl)morpholine directly to my neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve. Why?
At a physiological pH of 7.4, which is below the compound's estimated pKa of ~8.4, a significant portion of the molecules will be in their protonated, cationic form. However, the large, nonpolar bromochlorophenethyl group still confers significant hydrophobicity, often making direct dissolution in purely aqueous buffers difficult, even when partially ionized. The equilibrium may not favor dissolution sufficiently without further formulation aids.
Q2: My compound dissolves in my acidic buffer, but it crashes out when I dilute it or adjust the pH back to neutral. What is happening?
This is a classic precipitation issue driven by a change in pH.[6] Your compound is soluble at a low pH because the morpholine nitrogen is protonated. When you increase the pH towards or above the pKa, the compound deprotonates, returning to its neutral, less soluble form. If the concentration at that point is above its solubility limit, it will precipitate out of the solution.
Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve the compound first?
Yes, using a co-solvent like DMSO is a very common and effective strategy.[7][8] The process involves first dissolving the compound at a high concentration in 100% DMSO to create a stock solution. This stock is then diluted into your aqueous buffer. However, the final concentration of DMSO should be kept to a minimum, as it can have biological effects in cell-based assays or cause toxicity in in vivo studies.[8][9]
Q4: What is the maximum percentage of DMSO I should use in my final experimental buffer?
The acceptable final concentration of DMSO is application-dependent. For most in vitro cell culture experiments, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts. For some less sensitive assays, up to 1% may be tolerated. For in vivo studies, the tolerance for DMSO can vary significantly between animal models and administration routes. Always consult relevant toxicological literature and run a vehicle control group in your experiments.[8]
In-Depth Troubleshooting & Methodologies
Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct method for this specific compound, leveraging its basic nature. The principle is to lower the pH of the aqueous buffer to fully protonate the morpholine ring, thereby maximizing its aqueous solubility.[6][10]
Mechanism: pH-Dependent Protonation
Step-by-Step Protocol: Preparing a 10 mM Solution in pH 5.0 Acetate Buffer
Prepare the Buffer: Prepare a 50 mM sodium acetate buffer. Start with 50 mM sodium acetate solution and adjust the pH to 5.0 using acetic acid.
Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of the pH 5.0 acetate buffer.
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes.
Visual Inspection: The final solution should be clear and free of any visible particulates when viewed against a light and dark background.
Sterilization: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
Self-Validation Check: After dissolution, re-check the pH of the solution. A significant change may indicate that the compound itself has altered the buffer's properties, requiring a buffer with a higher buffering capacity.
Guide 2: Co-Solvent Formulation Workflow
When pH adjustment is not feasible for the final experimental conditions (e.g., in physiological cell culture), a co-solvent approach is the preferred method.[7] This involves creating a concentrated stock in an organic solvent and then diluting it to the final concentration in the aqueous buffer.
Workflow: Co-Solvent Stock Preparation and Dilution
Step-by-Step Protocol: Preparing a 50 µM Solution with 0.1% Final DMSO
Prepare Stock Solution: Weigh 13.83 mg of the compound. Dissolve it in 1.0 mL of 100% high-purity DMSO to create a 50 mM stock solution. Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C.
Calculate Dilution: To achieve a final concentration of 50 µM, you need to perform a 1:1000 dilution (50,000 µM / 50 µM = 1000). This dilution will also result in a final DMSO concentration of 0.1% (100% / 1000 = 0.1%).
Perform Dilution: Add 1 µL of the 50 mM DMSO stock to 999 µL of your final aqueous buffer (e.g., cell culture medium, PBS).
Mix Immediately: As soon as the DMSO stock is added to the buffer, vortex or pipette-mix immediately and thoroughly to prevent localized high concentrations that can cause precipitation.
Final Check: The final solution should be clear. If you observe any cloudiness or precipitate, the concentration may be too high for a 0.1% DMSO solution. You may need to either increase the final DMSO percentage (if your experiment allows) or lower the final compound concentration.
Co-Solvent
Typical Starting Concentration
Pros
Cons
DMSO
0.1% - 1.0%
Excellent solubilizing power for many compounds.[11]
Can be cytotoxic or have off-target effects at >0.5%.[9]
Ethanol
1% - 5%
Less toxic than DMSO for some applications.
May not be as effective as DMSO; can affect protein stability.[8]
PEG 400
1% - 10%
Good for in vivo formulations; generally well-tolerated.
Can be viscous; may not be suitable for all in vitro assays.[8]
Guide 3: Advanced Solubilization with Cyclodextrins
For applications requiring a completely organic solvent-free formulation, cyclodextrins can be an excellent choice. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[12][13][14]
Mechanism: Inclusion Complex Formation
Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).
Add Compound: Add an excess amount of 4-(2-Bromo-5-chlorophenethyl)morpholine to a small volume (e.g., 1 mL) of each HP-β-CD solution.
Equilibrate: Shake or agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.
Quantify Solubilized Compound: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Determine Optimal Concentration: Plot the measured solubility against the HP-β-CD concentration to determine the most effective and efficient concentration for your needs.
In vitro and in vivo studies requiring physiological pH.
Final solvent concentration must be minimized and controlled.[8]
Cyclodextrins
Encapsulation of the hydrophobic molecule.
Formulations where organic solvents are not permissible.
Requires screening to find the optimal cyclodextrin type and concentration.[15]
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 4-(2-Bromo-5-chlorophenethyl)morpholine, leading to more accurate and reliable experimental outcomes.
References
PubChem. (2022). Morpholine. National Institutes of Health. Available from: [Link]
Davis, M. E., & Brewster, M. E. (2004). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization.
Jansook, P., Ogawa, N., & Loftsson, T. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, ACS Publications. Available from: [Link]
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
Kumar, L., & Kumar, V. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Applied Pharmaceutics. Available from: [Link]
Singh, A., & Kumar, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
The Merck Index. (n.d.). Morpholine. Royal Society of Chemistry. Available from: [Link]
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
Singh, S., & Bagde, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
Fiveable. (2025). pH effect on solubility Definition. Available from: [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams.
Stanford Advanced Materials. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available from: [Link]
Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Available from: [Link]
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]
COEI CHEMICAL. (2026). How to Prepare Aqueous Solution AS for Optimal Results? Available from: [Link]
Scribd. (n.d.). Preparing Solutions in The Laboratory: Preparing A Standard Aqueous Solution. Available from: [Link]
PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
Kumar, V., & Yudin, A. K. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
Kawaken Singapore. (2018). MORPHOLINE DERIVATIVES. Available from: [Link]
Carolina Knowledge Center. (2023). Solution Preparation Guide. Available from: [Link]
FooDB. (2010). Showing Compound Morpholine (FDB008207). Available from: [Link]
Howei. (n.d.). CAS 1257665-20-5 | 4-(2-Bromo-5-chlorophenyl)morpholine,≥95%. Available from: [Link]
inChemistry. (2020). Know Your Techniques: Solutions. Available from: [Link]
ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Available from: [Link]
Pharmaffiliates. (n.d.). N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine Bromide. Available from: [Link]
Recrystallization solvents for 4-(2-Bromo-5-chlorophenethyl)morpholine purification
Welcome to the Technical Support Center for the isolation and purification of 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6). This compound presents unique crystallization challenges due to its structural di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6). This compound presents unique crystallization challenges due to its structural dichotomy: a highly lipophilic, di-halogenated aromatic ring tethered to a polar, basic morpholine heterocycle.
This guide is designed for researchers and drug development professionals to troubleshoot failed crystallizations, understand the thermodynamic causality behind solvent selection, and implement self-validating purification protocols.
Part 1: Troubleshooting FAQs
Q1: Why does my 4-(2-Bromo-5-chlorophenethyl)morpholine consistently "oil out" instead of forming crystals?A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture depresses below the temperature at which the compound saturates the solvent[1]. Because the free base of this compound has a flexible ethyl linker and competing polar/non-polar domains, its crystal lattice energy is inherently low. When you cool a hot supersaturated solution, the compound separates as a second liquid phase rather than nucleating into a solid. To fix this, you must either use a solvent system with a lower boiling point or chemically alter the compound to increase its lattice energy[2].
Q2: What is the optimal solvent system for recrystallizing the free base?A2: A single solvent will rarely work for this molecule. You must use a dual-solvent (solvent/anti-solvent) system to balance the structural polarity[2]. Ethyl Acetate / Heptane is the optimal pair. Causality: Ethyl acetate (moderately polar) effectively solvates the basic morpholine ring, while heptane (strictly non-polar) acts as the anti-solvent, gradually decreasing the dielectric constant of the mixture until the lipophilic 2-bromo-5-chlorophenyl moiety is forced out of solution to form a crystal lattice.
Q3: I have tried multiple solvent ratios, but the free base still won't crystallize. What is the definitive workaround?A3: You must convert the tertiary amine into a Hydrochloride (HCl) salt [3]. Causality: Protonating the morpholine nitrogen drastically increases the molecule's ionic character. This ionic bonding exponentially increases the crystal lattice energy, raising the melting point well above the solvent's boiling point. This thermodynamic shift guarantees solid-liquid nucleation (crystallization) and completely eliminates the oiling-out phenomenon[4].
Part 2: Quantitative Solvent Selection Matrix
To engineer a successful recrystallization, you must match the solvent's dielectric constant to the target state of the molecule (Free Base vs. HCl Salt).
Solvent
Boiling Point (°C)
Dielectric Constant (ε)
Role in Purification
Suitability
Heptane
98.4
1.9
Anti-solvent (Free Base)
Optimal: Forces the lipophilic halogenated ring out of solution.
Methyl tert-butyl ether (MTBE)
55.2
2.6
Primary Solvent / Anti-solvent
Good: Low boiling point prevents oiling out; excellent for precipitating salts.
Ethyl Acetate (EtOAc)
77.1
6.0
Primary Solvent (Free Base)
Optimal: Solvates the morpholine core without dissolving highly polar impurities.
Isopropanol (IPA)
82.5
18.3
Primary Solvent (HCl Salt)
Optimal: Dissolves the HCl salt at reflux; poor solubility at 0 °C[3].
Water
100.0
80.1
N/A
Poor: Causes hydrolysis risk and severe oiling out for the free base[1].
Part 3: Self-Validating Experimental Protocols
Protocol A: Dual-Solvent Recrystallization of the Free Base
Use this protocol if your crude purity is already >85% and you must isolate the free base.
Dissolution: Place 1.0 g of crude 4-(2-Bromo-5-chlorophenethyl)morpholine in a 50 mL Erlenmeyer flask. Add 3.0 mL of Ethyl Acetate. Heat to a gentle reflux (approx. 75 °C) until completely dissolved[2].
Titration (Cloud Point): While maintaining reflux, add hot Heptane dropwise. Causality: Adding the anti-solvent at the boiling point prevents premature, localized supersaturation. Stop adding Heptane the exact moment the solution becomes faintly cloudy (the saturation point)[5].
Clarification: Add exactly 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.
Controlled Nucleation: Remove from heat. Allow the flask to cool ambiently to room temperature (20 °C) over 2 hours. Causality: Slow cooling allows molecules to align perfectly into the crystal lattice, excluding impurities. Rapid cooling traps impurities in an amorphous solid[1].
Collection: Cool the flask in an ice bath (0 °C) for 30 minutes. Filter the crystals via vacuum filtration and wash with 2 mL of ice-cold Heptane[1].
Self-Validation Checkpoint: Before discarding the mother liquor, spot it on a TLC plate alongside the isolated crystals (Eluent: 3:1 Heptane:EtOAc). If the product spot (UV active) is highly concentrated in the mother liquor, your Heptane ratio was too low. Evaporate the mother liquor and repeat the process.
Protocol B: HCl Salt Formation and Recrystallization (Definitive Method)
Use this protocol if the free base persistently oils out or if the crude purity is <85%.
Salt Formation: Dissolve 1.0 g of the crude free base in 10 mL of anhydrous MTBE at room temperature.
Protonation: Slowly add 1.1 equivalents of anhydrous HCl in Isopropanol (or ethereal HCl) dropwise under vigorous stirring[3]. Causality: Anhydrous conditions are critical. Introducing aqueous HCl will cause the highly hygroscopic salt to dissolve in its own water of hydration, ruining the yield.
Crude Isolation: A thick white precipitate will form immediately. Stir for 30 minutes, then collect the crude HCl salt via vacuum filtration[3].
Recrystallization: Transfer the crude salt to a clean flask. Add a minimum amount of boiling Isopropanol (IPA) until just dissolved. Allow to cool slowly to room temperature, then transfer to an ice bath[3].
Self-Validation Checkpoint: Determine the melting point of the dried crystals. The HCl salt should exhibit a sharp melting point range (≤ 2 °C variance). A broad melting range indicates trapped MTBE or incomplete protonation, dictating a second recrystallization cycle in pure IPA[1].
Part 4: Purification Workflow Visualization
Caption: Diagnostic workflow and decision tree for the purification of 4-(2-Bromo-5-chlorophenethyl)morpholine.
References
Rubin Group (University of Massachusetts). Recrystallization Techniques and Solvent Selection. umass.edu. Available at:[Link][1]
West Virginia University. Crystallization: Background and Microscale/Macroscale Techniques. wvu.edu. Available at:[Link][2]
Tata Institute of Fundamental Research. Recrystallization. tifr.res.in. Available at:[Link][5]
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. chemrxiv.org. Available at:[Link][4]
Technical Support Center: Degradation Profiling of 4-(2-Bromo-5-chlorophenethyl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex analytical challenges associated with the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex analytical challenges associated with the forced degradation profiling of 4-(2-Bromo-5-chlorophenethyl)morpholine. This guide bridges theoretical mechanisms with field-proven, self-validating analytical protocols.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Under oxidative stress (e.g., 3% H₂O₂), I observe a major degradant with a +16 Da mass shift. How do I definitively differentiate between morpholine N-oxidation and benzylic oxidation?Causality: The aliphatic nitrogen in the morpholine ring is highly nucleophilic and extremely prone to oxidation by peroxides, forming a morpholine N-oxide[1]. Alternatively, the benzylic carbon on the phenethyl linker can undergo oxidation to form a hydroxyl group. Both modifications yield an identical +16 Da mass shift.
Self-Validating Protocol: Utilize MS/MS (MS²) collision-induced dissociation (CID). Morpholine N-oxides characteristically lose the oxygen atom (-16 Da) during fragmentation, yielding a major product ion matching the parent m/z (304.0). Conversely, benzylic alcohols typically exhibit a loss of water (-18 Da). Chromatographically, the N-oxide will elute significantly earlier than the parent on a reversed-phase C18 column due to the highly polar N-O dipole.
Q2: During ICH Q1B photostability testing, LC-MS reveals a degradant at m/z 226. What is the mechanism, and why is the chlorine atom unaffected?Causality: The degradant at m/z 226 corresponds to a net mass loss of 78 Da (loss of Br, addition of H), indicating photolytic debromination[2]. The bond dissociation energy of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~400 kJ/mol). Under UV irradiation, homolytic cleavage of the C-Br bond occurs preferentially, generating an aryl radical that abstracts a hydrogen atom from the solvent.
Self-Validating Protocol: You can definitively validate this by examining the MS isotopic distribution. The parent compound (containing 1 Br and 1 Cl) exhibits a complex M : M+2 : M+4 isotopic cluster in a distinct 3:4:1 ratio. The m/z 226 degradant will lack this cluster and instead display the 3:1M : M+2 ratio characteristic of a single chlorine atom, proving the specific loss of bromine.
Q3: My mass balance drops below 85% after forced thermal and basic degradation. Where is the missing material?Causality: Under harsh basic or thermal conditions, the morpholine ring can undergo hydrolytic cleavage, leading to ring-opened aliphatic amines. If the phenethyl linker cleaves, it generates volatile low-molecular-weight fragments (e.g., morpholine itself) that lack a strong UV chromophore and evaporate during sample concentration[3].
Self-Validating Protocol: Implement an orthogonal detection strategy. Connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV-PDA and MS detectors. If the degradants are highly volatile, switch to Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to capture and identify the lost mass.
Experimental Protocols: Self-Validating Systems
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Setup
Objective: Achieve the regulatory target of 5–20% degradation to establish stability-indicating methods without causing secondary degradation[4].
Step 1: Sample Preparation. Dissolve 4-(2-Bromo-5-chlorophenethyl)morpholine in a mass-spec compatible co-solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Causality: Complete solvation ensures homogeneous stress exposure and prevents precipitation during stressor addition.
Step 2: Stressor Application.
Hydrolytic (Acid/Base): Add 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 24-48 hours[5].
Oxidative: Add 3% H₂O₂ at room temperature for 24 hours.
Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light.
Step 3: Quenching & Neutralization. Neutralize acid/base samples to pH 7.0 using equimolar NaOH/HCl. Quench peroxides using sodium thiosulfate. Causality: Halting the reaction prevents over-degradation (exceeding 20%), which generates non-representative secondary degradants[4].
Step 4: Self-Validation (Time-Course). Analyze a 6-hour aliquot via rapid LC-UV. If degradation exceeds 20%, dilute the stressor or reduce temperature. If <5%, increase stressor concentration to 1.0 N or raise temperature to 80°C.
Objective: Separate and identify primary degradants using high-resolution mass spectrometry (HRMS)[6].
Step 1: Chromatographic Separation. Use a sub-2 µm C18 UHPLC column. Employ a shallow gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 15 minutes). Causality: A shallow gradient is critical for resolving isobaric positional isomers (e.g., N-oxide vs. benzylic alcohol).
Step 2: Ionization. Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Causality: The basic morpholine nitrogen readily accepts a proton to form a strong[M+H]⁺ signal.
Step 3: MS/MS Acquisition. Use Data-Dependent Acquisition (DDA) with dynamic exclusion. Self-Validation: Set the isolation window to 3.0 m/z to ensure the entire isotopic envelope (M, M+2, M+4) is fragmented together, preserving the halogen signature in the product ions.
Quantitative Data Summary
Table 1: Expected Degradation Profile of 4-(2-Bromo-5-chlorophenethyl)morpholine
Stress Condition
Primary Degradation Pathway
Expected Mass Shift (Da)
Isotopic Signature (M:M+2:M+4)
Chromatographic Shift (vs Parent)
3% H₂O₂ (Oxidative)
Morpholine N-Oxidation
+16
3 : 4 : 1
Significant Early Shift (More polar)
UV Light (Photolytic)
Photolytic Debromination
-78 (Net: -Br +H)
3 : 1 : 0 (Cl only)
Moderate Late Shift (Less polarizable)
0.1N NaOH (Basic)
Hydrolytic Ring Opening
+18
3 : 4 : 1
Early Shift
0.1N HCl (Acidic)
Ether Linkage Cleavage
Varies (Fragment)
Varies
Early Shift / Poor UV
Analytical Workflows & Pathway Visualizations
Fig 1. Primary forced degradation pathways of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Fig 2. Self-validating LC-MS/MS workflow for degradation product profiling and mass balance.
References
[4] Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: Resolve Mass Laboratories. URL:[Link]
[2] Title: Photobiodegradation of halogenated aromatic pollutants. Source: Scientific Research Publishing (SCIRP). URL:[Link]
[5] Title: Q1A(R2) Guideline - ICH. Source: International Council for Harmonisation (ICH). URL: [Link]
[3] Title: Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Source: ResearchGate. URL: [Link]
[6] Title: Forced degradation and impurity profiling. Source: Dphen1. URL:[Link]
Technical Support Center: Handling & Storage of 4-(2-Bromo-5-chlorophenethyl)morpholine
Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount. 4-(2-Bromo-5-chlorophenethyl)morpholine is a bifunctional intermediate featuring a tertiary amine (morpholine ring) and a di-halogenated aromatic system.
This guide provides field-proven, mechanistically grounded protocols to prevent the three primary modes of decomposition: N-oxidation , photolytic debromination , and hygroscopic salt formation .
Part 1: Mechanistic Profiling & Troubleshooting FAQs
Understanding the causality behind degradation is the first step in prevention. The morpholine nitrogen possesses a lone pair that is highly susceptible to atmospheric oxidation, while the aryl bromide moiety is sensitive to photolytic cleavage.
Q1: Why did my batch turn yellow/brown after a few months on the shelf?
A: Photo-oxidation and N-oxide formation.
Tertiary amines readily oxidize to N-oxides in the presence of atmospheric oxygen, a process accelerated by ambient light and heat[1]. Furthermore, the C-Br bond on the aromatic ring has a relatively low bond dissociation energy. Exposure to UV or visible light induces homolytic cleavage of the aryl bromide, generating aryl radicals that rapidly polymerize or cross-couple, leading to highly conjugated, colored degradation products[2][3].
Q2: Why am I seeing a lower assay purity by NMR, accompanied by a shift in the morpholine protons, even though the powder looks white?
A: Carbonate/Bicarbonate salt formation.
Morpholine is a basic amine (pKa ~8.3). When the free base is exposed to ambient air, it absorbs atmospheric moisture and carbon dioxide to form carbonic acid in situ, which subsequently protonates the amine to form a carbonate or bicarbonate salt. N-oxides also form remarkably stable hydrogen bonds with water, drastically increasing the hygroscopicity of the bulk material[4]. This alters the molecular weight of your bulk powder, leading to artificially low assay yields and shifted NMR peaks due to protonation.
Q3: I left my material in a clear vial on the benchtop. Is it ruined?
A: It depends on the duration of exposure.
If exposed for less than 24 hours, the material may only have surface-level carbonate formation. If exposed for weeks, photolytic debromination has likely occurred[3]. You must run an LC-MS to check for the presence of the N-oxide (M+16) and the debrominated photoproduct (M-79). If only N-oxides and salts are present, the material can be recovered using the Free-Base Recovery Protocol detailed below. If debromination has occurred, the batch must be discarded, as separating the debrominated phenethyl derivative from the parent compound is chromatographically difficult.
Part 2: Degradation Pathways Visualization
Mechanistic degradation pathways of 4-(2-Bromo-5-chlorophenethyl)morpholine under ambient conditions.
Part 3: Quantitative Storage Data
To guarantee the self-validating integrity of your assays, storage conditions must be strictly controlled. The table below summarizes the causality between storage environments and expected shelf life.
Storage Temperature
Light Exposure
Atmosphere
Expected Shelf Life
Primary Degradant Observed
20°C to 25°C
Ambient (Clear Vial)
Air
< 1 Month
N-Oxide, Photodimers, Salts
4°C
Dark (Amber Vial)
Air
3 to 6 Months
Carbonate Salts
-20°C
Dark (Amber Vial)
Argon / N₂
> 24 Months
None (Stable)
-80°C
Dark (Amber Vial)
Argon / N₂
> 60 Months
None (Stable)
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Aliquoting and Inert Storage Workflow
To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
Equilibration: Allow the sealed shipping container to reach room temperature in a desiccator to prevent condensation.
Environment: Transfer the container to a glovebox or a dry nitrogen-purged glove bag.
Aliquoting: Weigh the material into pre-dried, amber glass vials (amber glass blocks UV/Vis transmission, preventing Ar-Br photolysis).
Purging: Gently purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder).
Sealing: Cap tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to prevent moisture ingress.
Storage: Transfer immediately to a -20°C freezer dedicated to sensitive intermediates.
Standard operating procedure for the aliquoting and long-term inert storage of the compound.
Protocol B: Recovery of Degraded Free Base (De-salting)
If your compound has absorbed CO₂/moisture or undergone mild N-oxidation, use this liquid-liquid extraction protocol to recover the pure free base.
Step-by-Step Methodology:
Dissolution: Dissolve the degraded material in analytical-grade Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg of compound).
Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH. Causality: The high pH deprotonates the morpholine salt back to the lipophilic free base, while highly polar N-oxides and carbonate ions partition into the aqueous layer.
Extraction: Shake vigorously and vent. Separate the organic layer. Extract the aqueous layer one more time with fresh EtOAc.
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal degradation.
Re-storage: Immediately subject the recovered oil/solid to Protocol A for long-term storage.
References
Product Class 3: Amine N-Oxides. Thieme Connect. Available at:[1]
Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health (NIH). Available at:[4]
Engineering Central Substitutions in Heptamethine Dyes via Aryl-lithium Addition for Improved Fluorophore Performance. ChemRxiv. Available at:[2]
Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at:[3]
Troubleshooting low conversion rates in phenethyl morpholine synthesis
Welcome to the Technical Support Center for Synthetic Methodologies . This knowledge base is designed for researchers and drug development professionals troubleshooting low conversion rates in the synthesis of phenethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Synthetic Methodologies . This knowledge base is designed for researchers and drug development professionals troubleshooting low conversion rates in the synthesis of phenethyl morpholine and its derivatives.
Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to optimize your synthetic routes.
Diagnostic decision tree for troubleshooting phenethyl morpholine synthesis workflows.
Module 1: Direct N-Alkylation Route
FAQ: Why does my conversion plateau at ~50% despite using excess morpholine and extended heating?
Mechanistic Causality:
When reacting morpholine with phenethyl bromide, two competing side reactions severely limit conversion:
Amine Protonation: Every successful
alkylation generates one equivalent of hydrobromic acid (HBr). Because morpholine is a moderate base (), it readily forms an HBr salt. Protonated morpholine is non-nucleophilic, effectively killing the reaction if an auxiliary base is not present.
E2 Elimination: The
-protons of phenethyl bromide are highly activated by the adjacent phenyl ring. Morpholine can act as a base rather than a nucleophile, abstracting a -proton to yield styrene (a thermodynamically stable, conjugated byproduct) instead of the desired substitution product.
The Solution:
Transition from a neat or amine-excess system to a polar aprotic solvent (e.g., Acetonitrile or DMF) combined with a non-nucleophilic inorganic base like
or [1]. The inorganic base irreversibly scavenges HBr, keeping morpholine in its active free-base form, while the polar aprotic solvent enhances the nucleophilicity of the amine to favor over E2.
Quantitative Data: Base and Solvent Optimization
Base System
Solvent
Temp (°C)
Styrene Byproduct (%)
Phenethyl Morpholine Yield (%)
None (Excess Morpholine)
Toluene
110
18.5
42.0
Triethylamine ()
DCM
40
12.0
58.5
Potassium Carbonate ()
Acetonitrile
80
< 5.0
86.0
Cesium Carbonate ()
DMF
80
< 2.0
94.5
Protocol 1: Optimized N-Alkylation Methodology
Preparation: Suspend morpholine (1.0 equiv) and finely powdered, oven-dried
(3.0 equiv) in anhydrous acetonitrile (0.2 M relative to the amine).
Activation: Add phenethyl bromide (1.1 equiv) dropwise at room temperature to prevent localized thermal spikes that favor elimination.
Reaction: Heat the mixture to reflux (80 °C) under an argon atmosphere for 12 hours[1].
Self-Validation Step: Withdraw a 50
aliquot, dilute in methanol, and analyze via LC-MS or GC-MS. Validation criteria: The reaction is complete when the 184/186 doublet (phenethyl bromide) disappears, and the 191 molecular ion (phenethyl morpholine) dominates the chromatogram.
Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify via silica gel chromatography (gradient: 0-30% ethyl acetate in hexanes)[1].
Module 2: Reductive Amination Route
FAQ: I am observing high levels of phenethyl alcohol and complex polymeric mixtures instead of the desired amine. What is going wrong?
Mechanistic Causality:
Phenylacetaldehyde is notoriously unstable. Its
-protons are highly acidic, making the aldehyde exceptionally prone to rapid enolization and subsequent aldol condensation, leading to complex polymeric mixtures. Furthermore, if an aggressive reducing agent like Sodium Borohydride () is used, it will reduce the aldehyde directly to phenethyl alcohol before the morpholine has time to condense and form the intermediate iminium ion[2].
The Solution:
You must decouple the iminium formation from the reduction step and select a milder hydride source. Sodium triacetoxyborohydride (
) is the reagent of choice[3]. The electron-withdrawing acetate groups reduce the hydridic character of the boron-hydrogen bonds, making it completely unreactive toward aldehydes, but sufficiently nucleophilic to reduce the more electrophilic iminium ion[2].
Reaction pathways highlighting desired iminium formation versus competing side reactions.
Protocol 2: Step-by-Step Reductive Amination
Iminium Pre-formation: Dissolve freshly distilled phenylacetaldehyde (1.0 equiv) and morpholine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to buffer the solution to pH ~4.5. Stir at room temperature for 2 hours to allow the hemiaminal to dehydrate into the iminium ion[2].
Self-Validation Step: Prior to adding the reducing agent, take an aliquot for
-NMR analysis. Validation criteria: The disappearance of the aldehydic proton singlet at ~9.7 ppm and the appearance of broad enamine/iminium signals confirms successful intermediate formation, validating that reduction can proceed safely.
Selective Reduction: Cool the reaction to 0 °C. Add
(1.5 equiv) in portions. The mild nature of this reagent prevents the reduction of any residual unreacted aldehyde[3],[2]. Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over , and concentrate.
Module 3: Green Chemistry Alternatives
FAQ: Are there alternative synthetic routes that avoid the toxicity of alkyl halides and the instability of phenylacetaldehyde?
Mechanistic Causality:
Yes. Recent advancements in green chemistry have introduced methodologies that bypass both alkyl halides and aldehydes entirely. By utilizing ethylene sulfate as a highly selective 2-carbon electrophilic synthon, researchers can achieve selective monoalkylation of primary amines (like phenethylamine)[4].
Ethylene sulfate reacts cleanly via an
mechanism to form a zwitterionic intermediate, which is subsequently cyclized into the morpholine ring under mild basic conditions (using ). This redox-neutral protocol eliminates the need for harsh hydride reducing agents, prevents bisalkylation, and significantly reduces toxic waste streams[4],[5].
References
Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity
National Center for Biotechnology Information (PMC)[Link]
Reductive Amination, and How It Works
Master Organic Chemistry[Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines
ChemRxiv / Journal of the American Chemical Society (Ortiz et al., 2024)[Link]
Addition of 1,2-amino alcohols to ethylene sulfate
Organic-Chemistry.org[Link]
Minimizing side reactions during 4-(2-Bromo-5-chlorophenethyl)morpholine formation
Technical Support Center: Troubleshooting 4-(2-Bromo-5-chlorophenethyl)morpholine Synthesis Overview & Mechanistic Insights The synthesis of 4-(2-bromo-5-chlorophenethyl)morpholine typically proceeds via the N-alkylation...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-(2-Bromo-5-chlorophenethyl)morpholine Synthesis
Overview & Mechanistic Insights
The synthesis of 4-(2-bromo-5-chlorophenethyl)morpholine typically proceeds via the N-alkylation of morpholine using 2-bromo-5-chlorophenethyl bromide. While seemingly a straightforward bimolecular nucleophilic substitution (SN2), this reaction is notoriously prone to yield-limiting side reactions.
As an Application Scientist, understanding the causality behind these failures is critical. The primary competing pathway is E2 Elimination . The protons benzylic to the 2-bromo-5-chlorophenyl ring are rendered slightly acidic by the strong electron-withdrawing nature of the halogenated aromatic system. When exposed to strong bases or elevated temperatures, the base abstracts this benzylic proton instead of attacking the electrophilic carbon, expelling the bromide leaving group to form 2-bromo-5-chlorostyrene. The propensity of phenethyl bromides to undergo elimination to yield assorted styrenes is a well-documented challenge in medicinal chemistry [1].
Secondary side reactions include over-alkylation (quaternization), where the newly formed tertiary amine product reacts with another equivalent of the alkyl halide [2], and general sluggish reactivity due to the relatively poor leaving group ability of the bromide compared to an iodide.
Troubleshooting FAQs
Q: My LC-MS shows a significant amount of a mass corresponding to [M-HBr] (the styrene derivative). How do I minimize this?A: You are observing the E2 elimination product. To suppress this, you must lower the basicity of your reaction medium and reduce the temperature. Switch from strong bases (like NaOH or NaH) to a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3. Maintain the reaction temperature strictly below 65°C.
Q: The reaction is stalling at 50% conversion even after 24 hours. Should I increase the temperature?A: No. Increasing the temperature will disproportionately accelerate the higher-activation-energy E2 elimination pathway, leading to more styrene, not more product. Instead, use Finkelstein acceleration . Add 0.1 to 0.2 equivalents of Potassium Iodide (KI). This facilitates an in situ halogen exchange, converting the phenethyl bromide into the highly reactive phenethyl iodide, which rapidly undergoes SN2 substitution with morpholine at lower temperatures .
Q: I am observing a highly polar, late-eluting peak that I suspect is the quaternary ammonium salt. How can I prevent over-alkylation?A: Over-alkylation occurs when the local concentration of the electrophile is too high relative to the primary nucleophile (morpholine). To mitigate this, reverse your addition order and adjust stoichiometry. Use a large excess of morpholine (2.5 to 3.0 equivalents) and add the 2-bromo-5-chlorophenethyl bromide dropwise to the amine solution [2].
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the SN2 (Product) vs. E2 (Styrene) product distribution.
Base
Solvent
Additive
Temp (°C)
SN2 Conversion (%)
E2 Elimination (%)
Quaternization (%)
NaOH (2.0 eq)
THF
None
80
25
70
<5
K2CO3 (2.0 eq)
DMF
None
80
55
35
10
K2CO3 (2.0 eq)
MeCN
KI (0.1 eq)
60
88
<5
<5
DIPEA (2.0 eq)
MeCN
KI (0.1 eq)
60
85
<5
<5
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; it includes specific in-process controls (IPCs) to ensure the mechanistic integrity of the reaction before proceeding to the next step.
Step 1: Reagent Preparation
Dissolve morpholine (2.5 eq, 25 mmol) and anhydrous K2CO3 (2.0 eq, 20 mmol) in 30 mL of anhydrous Acetonitrile (MeCN) in a round-bottom flask under a nitrogen atmosphere.
Add Potassium Iodide (KI) (0.1 eq, 1 mmol) to the suspension.
Step 2: Electrophile Addition
Dissolve 2-bromo-5-chlorophenethyl bromide (1.0 eq, 10 mmol) in 10 mL of anhydrous MeCN.
Add this solution dropwise to the morpholine mixture over 30 minutes at room temperature. (Causality Note: Slow addition prevents a high local concentration of the electrophile, minimizing quaternary ammonium salt formation.)
Step 3: Reaction & In-Process Control (IPC)
Heat the reaction mixture to 60°C and stir for 12 hours.
IPC Check: Withdraw a 50 µL aliquot, filter, and analyze via 1H NMR or LC-MS.
Validation: Look for the disappearance of the triplet at ~3.5 ppm (corresponding to the CH2-Br protons of the starting material). Ensure the absence of vinylic protons at ~5.3–6.8 ppm, which would indicate E2 elimination. If vinylic protons exceed 5% integration, immediately cool the reaction to room temperature.
Step 4: Workup & Purification
Cool the mixture to room temperature and filter off the inorganic salts (K2CO3, KBr).
Concentrate the filtrate under reduced pressure.
Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove excess morpholine and residual salts.
Extract the organic layer with 1M HCl (30 mL). The desired tertiary amine product will partition into the aqueous layer as the hydrochloride salt, leaving any neutral styrene side product in the organic layer.
Basify the aqueous layer to pH 10 using 2M NaOH, and back-extract with Ethyl Acetate (2 x 30 mL).
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield pure 4-(2-bromo-5-chlorophenethyl)morpholine.
Mechanistic & Troubleshooting Visualizations
Reaction pathways for 4-(2-Bromo-5-chlorophenethyl)morpholine and competing side reactions.
Troubleshooting logic tree for resolving common side reactions during N-alkylation.
References
Prucha GR, Henry S, Hollander K, et al. "Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase". European Journal of Medicinal Chemistry. URL:[Link]
Technical Support Center: Stability & Handling of 4-(2-Bromo-5-chlorophenethyl)morpholine
Welcome to the technical support and troubleshooting guide for 4-(2-Bromo-5-chlorophenethyl)morpholine . This document is designed for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for 4-(2-Bromo-5-chlorophenethyl)morpholine . This document is designed for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights into the compound's stability profile, addresses common experimental anomalies, and outlines self-validating protocols for forced degradation studies.
Mechanistic Stability FAQs
Q1: How does pH dictate the fundamental stability and solubility of 4-(2-Bromo-5-chlorophenethyl)morpholine?A1: The physicochemical behavior of this molecule is governed by the morpholine nitrogen. While morpholine itself is a secondary amine, in this compound it functions as a tertiary amine with a typical pKa of approximately 8.3 to 8.5 .
Under acidic conditions (pH < 7): The nitrogen is protonated to form a morpholinium salt. This protonation removes the electron lone pair, effectively shielding the molecule from N-oxidation and vastly improving its aqueous solubility. The core morpholine ether linkage is highly resistant to acid hydrolysis, making the molecule extremely stable in acidic aqueous environments unless subjected to extreme Lewis/Brønsted acids at high heat .
Under basic conditions (pH > 9): The molecule exists as a lipophilic free base. This drastically reduces aqueous solubility (often leading to precipitation) and exposes the nitrogen lone pair, increasing susceptibility to oxidative degradation.
Q2: What is the primary degradation pathway under basic stress?A2: The most significant risk under strong basic conditions (e.g., pH > 10 at elevated temperatures) is base-catalyzed E2 elimination . The phenethyl linker contains β-hydrogens adjacent to the 2-bromo-5-chlorophenyl ring. The electron-withdrawing nature of the halogens increases the acidity of these benzylic protons. Literature on amine elimination reactions demonstrates that phenethyl groups undergo elimination over 100 times faster than standard alkyl groups due to the stabilization of the transition state via conjugation with the aromatic ring . Hydroxide ions abstract the β-proton, forcing the cleavage of the C-N bond and expelling morpholine as a leaving group, resulting in the formation of 2-bromo-5-chlorostyrene .
pH-dependent structural equilibrium and base-catalyzed E2 elimination pathway.
Troubleshooting Guide: Experimental Anomalies
Issue 1: Erratic Dosing or Precipitation in In Vitro Assays
Symptoms: Inconsistent IC50 values, visible cloudiness in cell culture media, or signal drop-off in biochemical assays.
Causality: Standard biological buffers (e.g., PBS, DMEM) are maintained at pH 7.4. Because this is near the compound's pKa (~8.3), a significant fraction of the drug exists as the insoluble free base, leading to micro-precipitation.
Solution:
Pre-dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 10 mM).
Ensure the final assay concentration is well below the thermodynamic solubility limit of the free base.
If the assay permits, slightly lowering the buffer pH to 6.8 can shift the equilibrium toward the soluble morpholinium salt without compromising cell viability.
Issue 2: Appearance of a Highly UV-Active Degradant in HPLC
Symptoms: During basic forced degradation studies, a new, highly retained (lipophilic) peak appears on reverse-phase HPLC with strong UV absorbance.
Causality: This is the signature of 2-bromo-5-chlorostyrene formed via the E2 elimination pathway. The extended conjugation of the styrene double bond with the aromatic ring causes a massive increase in molar absorptivity (UV signal) compared to the parent compound.
Solution: Couple the HPLC to a Mass Spectrometer (LC-MS). The degradant peak will show a mass loss corresponding to the morpholine moiety (-87 Da). To prevent this degradation during routine storage, maintain stock solutions in slightly acidic or neutral environments.
Quantitative Stability Profile
The following table summarizes the physicochemical behavior and degradation kinetics of 4-(2-Bromo-5-chlorophenethyl)morpholine across different pH environments.
To accurately assess the stability of this compound, a forced degradation study must be executed. This protocol is designed as a self-validating system : it includes built-in neutralization and control steps to ensure that observed degradation is a true reflection of the molecule's stability, rather than an artifact of the analytical method.
Causality Behind Methodological Choices:
Solvent Choice (Acetonitrile): Ensures complete dissolution of both the salt and the free base forms during stress testing.
Neutralization Step: Injecting highly acidic or basic samples directly into an HPLC can alter the local pH of the mobile phase (causing peak splitting) and dissolve the silica matrix of the column over time. Neutralization prevents these false-positive artifacts.
Unstressed Control: Validates that degradation is strictly due to the applied pH/thermal stress, ruling out baseline instability.
Step-by-Step Methodology:
Stock Preparation: Dissolve 4-(2-Bromo-5-chlorophenethyl)morpholine in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.
Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl.
Basic Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 0.1 N NaOH.
System Suitability Control: Transfer 1 mL of stock to a third vial. Add 1 mL of HPLC-grade water (Unstressed Control).
Incubation: Seal all vials and incubate at 60°C for 24 hours. Keep the control vial at 4°C.
Neutralization (Critical Step):
To the Acidic Stress vial, add 1 mL of 0.1 N NaOH to neutralize.
To the Basic Stress vial, add 1 mL of 0.1 N HCl to neutralize.
To the Control vial, add 1 mL of water to maintain volume parity.
Analysis: Analyze all samples via Stability-Indicating RP-HPLC-UV/MS.
Step-by-step self-validating workflow for forced degradation stability testing.
References
Title: The Cope Elimination: Introduction, Examples and Mechanism
Source: Master Organic Chemistry
URL: [Link]
Title: Morpholine | C4H9NO | CID 8083
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in 4-(2-Bromo-5-chlorophenethyl)morpholine Reactions
Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for performing palladium-catalyzed cross-couplings on 4-(2-Bromo-5-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for performing palladium-catalyzed cross-couplings on 4-(2-Bromo-5-chlorophenethyl)morpholine .
Working with this substrate presents a "perfect storm" of synthetic challenges:
Extreme Steric Hindrance: The C2-Bromine is positioned ortho to a bulky phenethylmorpholine chain, severely restricting the approach of the palladium catalyst.
Chemoselectivity: The molecule contains both a C2-Br and a C5-Cl bond. The goal is to selectively react the bromine without activating the chlorine.
Catalyst Poisoning: The basic nitrogen atom in the morpholine ring can act as an off-cycle trap, coordinating to the metal and permanently deactivating the catalyst.
Mechanistic Overview & Visual Diagnostics
To successfully couple this molecule, we must manipulate the steric environment of the catalyst. Standard phosphines (like PPh₃) form bulky, 16-electron bis-ligated complexes (L₂Pd) that cannot penetrate the steric shield around the C2-Br bond. Success requires bulky, electron-rich ligands that force the formation of a highly reactive, 14-electron monoligated (L₁Pd) active species.
Catalytic cycle highlighting steric barriers and morpholine poisoning with ligand-based rescue.
Q1: Why is my cross-coupling reaction failing to consume the starting material at the C2-Br position?Causality & Solution: If you are using standard catalysts like Pd(PPh₃)₄, the reaction will likely fail. The ortho-phenethylmorpholine group creates a massive steric blockade. To overcome this, you must use dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands are highly electron-rich and structurally massive, which paradoxically helps by forcing the palladium into a highly reactive, under-coordinated L₁Pd(0) state that easily undergoes oxidative addition into hindered bonds [2].
Q2: How do I achieve chemoselectivity to react the C2-Br bond without activating the C5-Cl bond?Causality & Solution: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it kinetically favored. However, if your reaction temperature exceeds 90°C, the thermal energy will allow the Pd(0) species to insert into the C5-Cl bond as well, leading to oligomerization. By utilizing a highly active catalyst like Pd-PEPPSI-IPr or Pd₂(dba)₃/XPhos, you can lower the reaction temperature to 60–65°C. At this temperature, the catalyst retains enough reactivity to overcome the steric barrier at C2-Br but lacks the energy to break the C5-Cl bond, ensuring >99:1 chemoselectivity[1].
Q3: Is the morpholine ring causing catalyst deactivation (poisoning)?Causality & Solution: Yes, this is a common off-cycle trap. The basic nitrogen atom in the morpholine ring can coordinate to the electrophilic Pd(II) intermediate, forming a stable chelate that halts the catalytic cycle. To prevent this, rely on the extreme steric bulk of NHC ligands like PEPPSI-IPr. The "flexible bulk" of the diisopropylphenyl rings on the NHC ligand creates a protective steric shield around the palladium center, physically blocking the morpholine nitrogen from coordinating [3].
Troubleshooting logic tree for resolving low yield and chemoselectivity issues in cross-coupling.
Quantitative Optimization Data
The following table summarizes the optimization landscape for coupling 4-(2-Bromo-5-chlorophenethyl)morpholine. Note how the shift to bulky ligands allows for lower temperatures, which directly rescues chemoselectivity.
System Purging (Critical for Pd(0) stability): Add the solid reagents (substrate, boronic acid, K₃PO₄, and Pd-PEPPSI-IPr) to an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure Argon three times.
Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) peroxo complexes.
Solvent Addition & Activation: Add the degassed Dioxane/H₂O mixture via syringe. Stir at room temperature for 10 minutes.
Validation Checkpoint 1: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color change visually confirms the activation of the PEPPSI precatalyst into the active Pd(0) species.
Controlled Heating (Chemoselectivity Lock): Place the flask in a pre-heated oil bath strictly maintained at 60°C .
Causality: Exceeding 65°C provides enough thermal energy to activate the C5-Cl bond, ruining chemoselectivity.
Reaction Monitoring: Stir for 4 hours.
Validation Checkpoint 2: At t = 2 hours, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and run GC-MS. You should observe the disappearance of the starting material mass (m/z ~304) and the appearance of the product mass. If a mass corresponding to the des-bromo product (m/z ~225) is observed, transmetalation is too slow (ensure your K₃PO₄ is finely ground to maximize surface area).
Quench and Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.
References
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[Link]
Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides and Bromides." Chemistry - A European Journal, 2006.[Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine
An In-Depth Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical en...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating molecular structures in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(2-bromo-5-chlorophenethyl)morpholine, a compound of interest in medicinal chemistry.
While a comprehensive search of publicly available scientific literature and chemical databases did not yield an experimentally determined ¹H NMR spectrum specifically for 4-(2-bromo-5-chlorophenethyl)morpholine, this guide will provide a detailed theoretical analysis based on established principles of NMR spectroscopy and comparative data from structurally related compounds. This predictive analysis will serve as a robust reference for researchers synthesizing and characterizing this molecule.
Theoretical ¹H NMR Spectrum: A Predictive Analysis
The structure of 4-(2-bromo-5-chlorophenethyl)morpholine dictates a unique electronic environment for each proton, which in turn governs its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).
Molecular Structure and Proton Environments:
Figure 1: Molecular structure of 4-(2-Bromo-5-chlorophenethyl)morpholine with proton labeling.
Based on the structure, we can predict the following signals:
Aromatic Protons (a, b, c): The 2-bromo and 5-chloro substituents on the phenyl ring are electron-withdrawing groups that will deshield the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). The substitution pattern will lead to a complex splitting pattern.
Proton a (H-6) is ortho to the chloro group and meta to the bromo and phenethyl groups.
Proton b (H-4) is ortho to the chloro and phenethyl groups and meta to the bromo group.
Proton c (H-3) is ortho to the bromo and phenethyl groups and meta to the chloro group.
Ethyl Chain Protons (d, e): The two methylene groups of the ethyl chain will appear as two distinct signals, likely triplets, due to coupling with each other.
Protons d are benzylic and will be deshielded by the aromatic ring.
Protons e are adjacent to the nitrogen atom of the morpholine ring and will also be deshielded.
Morpholine Ring Protons (f, g): The morpholine ring has two sets of chemically non-equivalent protons.
Protons f are adjacent to the nitrogen atom.
Protons g are adjacent to the oxygen atom. Due to the chair conformation of the morpholine ring, these protons are expected to appear as two separate signals, likely triplets.
Comparative Data Analysis
To refine our predictions, we can draw comparisons with the known ¹H NMR data of related compounds.
Compound/Fragment
Proton Environment
Typical Chemical Shift (δ, ppm)
Reference
2-Bromo-5-chlorotoluene
Aromatic protons
7.1 - 7.4
Phenethylamine
Ar-H
~7.2-7.3
-CH₂-Ar
~2.8
-CH₂-N
~2.9
N-substituted Morpholines
-N-CH₂- (axial & equatorial)
2.3 - 2.8
-O-CH₂- (axial & equatorial)
3.5 - 3.8
Insights from Comparative Data:
The aromatic protons in our target molecule are expected in a similar range to 2-bromo-5-chlorotoluene, around δ 7.1-7.4 ppm.
The ethyl chain protons will be influenced by both the aromatic ring and the morpholine nitrogen. We can expect the benzylic protons (d) to be around δ 2.8-3.0 ppm and the protons adjacent to the nitrogen (e) to be slightly downfield from a simple phenethylamine, perhaps around δ 2.6-2.8 ppm, due to the electronic environment of the morpholine nitrogen.
The morpholine protons will likely appear as two distinct multiplets. The protons adjacent to the nitrogen (f) are predicted to be in the δ 2.4-2.6 ppm range, while the protons adjacent to the more electronegative oxygen (g) will be further downfield, around δ 3.6-3.8 ppm.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for 4-(2-bromo-5-chlorophenethyl)morpholine, assuming the spectrum is recorded in CDCl₃.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Assignment
a
~7.3
d
1H
Ar-H
b
~7.1
dd
1H
Ar-H
c
~7.2
d
1H
Ar-H
d
2.8 - 3.0
t
2H
Ar-CH₂-
e
2.6 - 2.8
t
2H
-CH₂-N
f
2.4 - 2.6
t
4H
-N-(CH₂)₂-
g
3.6 - 3.8
t
4H
-O-(CH₂)₂-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted data, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum.
Objective: To obtain a high
Comparative
HPLC Method Development and Column Comparison Guide for the Purity Analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine
As pharmaceutical pipelines increasingly feature complex, multi-functional APIs and intermediates, analytical scientists are frequently tasked with resolving conflicting physicochemical properties within a single method....
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly feature complex, multi-functional APIs and intermediates, analytical scientists are frequently tasked with resolving conflicting physicochemical properties within a single method. The purity analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine presents a classic chromatographic dichotomy: managing a highly basic morpholine moiety while simultaneously achieving high-resolution separation of closely related halogenated aromatic impurities.
This guide objectively evaluates stationary phase alternatives and provides a self-validating, step-by-step methodology designed to overcome these specific analytical hurdles.
Mechanistic Rationale: Overcoming Tailing and Enhancing Selectivity
Developing a robust purity method for this compound requires addressing two distinct structural challenges:
The Morpholine Challenge: Silanol-Induced Tailing
Morpholine is a cyclic amine. In reversed-phase high-performance liquid chromatography (HPLC), basic nitrogen atoms are notorious for causing severe peak asymmetry, or "tailing"[1]. This phenomenon is driven by strong secondary ionic interactions between the protonated basic analyte and ionized residual silanols on the silica surface[1].
To mitigate this, we must modulate the mobile phase. By utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we fully protonate the morpholine nitrogen while simultaneously suppressing the ionization of surface silanols (
). This effectively shuts down the secondary ion-exchange mechanisms, forcing the analyte to interact purely via the intended stationary phase chemistry.
The Halogen Selectivity Challenge
The 2-bromo-5-chlorophenyl group requires specific shape and dipole selectivity to separate the parent compound from critical synthetic impurities (e.g., des-bromo or des-chloro analogs). Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, which often fail to differentiate multi-halogenated positional isomers.
To achieve baseline resolution, alternative stationary phases such as Pentafluorophenyl (PFP) or Biphenyl must be utilized. PFP columns possess a strong attraction for halogenated compounds due to the highly electronegative fluorine atoms, which induce strong dipole-dipole and hydrogen-bonding interactions[2]. Similarly, Biphenyl phases offer enhanced
interactions and shape selectivity, making them powerful tools for resolving substituted aromatic compounds[3].
Stationary Phase Comparison Guide
To objectively determine the optimal column chemistry, three distinct stationary phases were evaluated under identical low-pH gradient conditions. The critical pair defined for this evaluation is the parent API and its primary synthetic impurity, the des-bromo analog.
Alternative A: Standard C18 (Fully Porous, End-capped). Provides strong hydrophobic retention but lacks the orthogonal selectivity needed for halogenated aromatics.
Alternative B: Polar-Embedded C18. Incorporates an amide or ether group within the alkyl chain to shield residual silanols, improving the peak shape of basic amines.
Alternative C: Pentafluorophenyl (PFP). Provides multiple retention mechanisms (dispersive,
, dipole-dipole), specifically targeting the polarizable bromo/chloro substituents[2].
Quantitative Performance Summary
Stationary Phase Chemistry
Retention Time (min)
Tailing Factor ()
Resolution ()
Theoretical Plates ()
Verdict
Standard C18
8.42
2.10
1.15
8,500
Fail: Severe tailing and co-elution of halogenated impurities.
Polar-Embedded C18
7.95
1.25
1.40
12,000
Suboptimal: Acceptable peak shape, but fails baseline resolution ().
Pentafluorophenyl (PFP)
9.20
1.08
3.25
16,500
Optimal: Excellent peak symmetry and superior halogen selectivity.
Data Interpretation: While the Polar-Embedded column successfully mitigated the morpholine tailing, it failed to resolve the halogenated critical pair. The PFP column, leveraging its fluorinated ring system, provided the necessary dipole interactions to achieve a resolution of 3.25, ensuring a highly robust purity assay.
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST). The system must prove its own fitness prior to any sample analysis.
A. Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas.
Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile to ensure sample solubility and prevent injection solvent mismatch.
B. Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C (Maintains consistent mass transfer and reduces system backpressure).
Injection Volume: 5 µL.
Detection: UV at 225 nm. (Because morpholine lacks a strong chromophore, detection relies entirely on the halogenated phenyl ring[4]).
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: 10% B
90% B
12.0 - 15.0 min: 90% B (Wash)
15.1 - 20.0 min: 10% B (Equilibration)
C. Self-Validating Workflow & System Suitability Testing (SST)
Before analyzing unknown samples, execute the following sequence to validate system integrity:
Blank Injection (Diluent): Verify a stable baseline with no interfering peaks at the retention time of the API.
Resolution Standard (API + Des-bromo Impurity): Inject the resolution mix. Pass Criteria: Resolution (
) between the API and the des-bromo impurity must be 2.0.
SST Standard (100% API Level, 5 Replicates):
Pass Criteria 1: Tailing Factor (
) 1.5.
Pass Criteria 2: Relative Standard Deviation (%RSD) of peak area
2.0%.
Sample Analysis: Proceed only if all SST criteria are met. Bracket every 10 samples with an SST standard to monitor detector drift.
Method Development Decision Workflow
Workflow for HPLC method development of basic, halogenated compounds.
References
Phenomenex. Luna PFP(2) retains, discriminates, and separates halogens easily. Phenomenex Applications. Available at:[Link][2]
AAPCO. HPLC Method Development: Separation Process and Peak Tailing. AAPCO Technical Resources. Available at:[Link][1]
LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link][3]
FTIR Spectral Characterization of 4-(2-Bromo-5-chlorophenethyl)morpholine: A Comparative Analytical Guide
Executive Summary The structural validation of halogenated pharmaceutical intermediates is a critical quality control gateway in drug development. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6)[1] presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of halogenated pharmaceutical intermediates is a critical quality control gateway in drug development. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6)[1] presents a unique analytical challenge due to its hybrid structural features: a highly polar saturated heterocycle (morpholine), an aliphatic linker, and a heavy-halogenated aromatic system.
As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine scan, but as a strategic allocation of analytical techniques. While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for probing the morpholine ring's dipole moments[2], it must be critically compared against—and often fused with—Raman and NMR spectroscopy to fully validate the polarizable carbon-halogen bonds. This guide provides a definitive, causality-driven framework for characterizing this specific compound.
Theoretical Framework & Causality: The Physics of the Spectrum
To understand the analytical strategy, we must examine the physical causality of molecular vibrations. FTIR spectroscopy relies on a net change in the molecular dipole moment during a vibrational mode[3].
The Morpholine Ring (FTIR Dominant): The ether (C-O-C) and amine (C-N) linkages in the morpholine ring possess strong, permanent dipole moments. As these bonds stretch asymmetrically, they produce massive dipole fluctuations, resulting in intense, broad FTIR absorbance peaks between 1050 and 1150 cm⁻¹.
The Halogenated Aromatic System (Raman Dominant): The C-Br and C-Cl bonds are characterized by large, diffuse electron clouds. While they possess a dipole, their primary vibrational characteristic is a high degree of polarizability. Consequently, these bonds yield weaker signals in FTIR but produce exceptionally sharp, intense scattering peaks in Raman spectroscopy.
Detector Causality: A critical hardware limitation in FTIR is the detector cutoff. The heavy atomic masses of bromine and chlorine shift their stretching frequencies to the far-infrared region (500–750 cm⁻¹). Standard MCT (Mercury Cadmium Telluride) detectors often cut off at 600 cm⁻¹, completely blinding the instrument to the C-Br stretch. Therefore, a DTGS (Deuterated Triglycine Sulfate) detector paired with a KBr beamsplitter (which operates down to 400 cm⁻¹) is strictly required for this molecule.
Spectral Band Assignments (Quantitative Data)
The following table synthesizes the expected FTIR vibrational modes for 4-(2-Bromo-5-chlorophenethyl)morpholine, factoring in the specific 1,2,5-trisubstitution pattern of the benzene ring (which leaves one isolated proton at position 6, and two adjacent protons at positions 3 and 4)[3].
Functional Group / Structural Motif
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity & Peak Shape
Diagnostic Value
Morpholine Ring
C-O-C Asymmetric Stretch
1100 – 1125
Strong, Broad
Primary confirmation of intact ether linkage.
Morpholine Ring
C-N Stretch
1050 – 1090
Medium
Confirms tertiary amine.
Phenethyl Linker
Aliphatic C-H Stretch (sp³)
2800 – 2950
Medium, Multiplet
Differentiates aliphatic chain from aromatic ring.
Aromatic Ring
Aromatic C-H Stretch (sp²)
3010 – 3080
Weak to Medium
Confirms presence of unsaturated ring.
Aromatic Ring
C=C Ring Skeletal Stretch
1450 – 1580
Medium, Sharp
Confirms aromaticity.
Aromatic Ring (1,2,5-sub)
Out-of-Plane (OOP) C-H Bend
~820 and ~880
Strong, Sharp
Critical: 880 cm⁻¹ confirms the isolated proton; 820 cm⁻¹ confirms the two adjacent protons.
Aromatic Halogen
C-Cl Stretch
700 – 750
Medium
Confirms chlorination (requires DTGS detector).
Aromatic Halogen
C-Br Stretch
500 – 600
Weak to Medium
Confirms bromination (requires DTGS detector).
Comparative Analytical Guide: FTIR vs. Alternatives
To objectively evaluate the performance of FTIR, we must compare it against orthogonal techniques for this specific chemical structure.
Analytical Feature
ATR-FTIR Spectroscopy
Raman Spectroscopy
¹H / ¹³C NMR Spectroscopy
Primary Physical Target
Dipole moment changes
Polarizability changes
Nuclear spin in a magnetic field
Morpholine Ring Detection
Excellent: Dominant C-O-C signals.
Moderate: Weaker signals for polar bonds.
Excellent: Distinct chemical shifts for ring protons.
High prep (Requires deuterated solvents like CDCl₃).
Throughput & Cost
High throughput (< 1 min), Low cost.
High throughput, Medium cost.
Lower throughput, High operational cost.
Best Used For...
Rapid lot-to-lot structural screening and purity checks.
Confirming halogenation states and polymorphs.
Absolute structural elucidation of unknown impurities.
Visualizing the Analytical Strategy
The structural verification of complex intermediates requires a fused analytical approach. The diagrams below illustrate the workflow and the physical rationale behind instrument selection.
Workflow for orthogonal structural verification of halogenated intermediates.
Spectroscopic allocation based on dipole moment vs. polarizability changes.
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation metrics to prevent false spectral artifacts[2].
Hardware Requirements:
FTIR Spectrometer equipped with a DTGS detector (crucial for <600 cm⁻¹ range).
Monolithic Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology:
System Diagnostics & Background Validation:
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Self-Validation Check: Inspect the background for water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) lines. The baseline noise must be < 0.001 Absorbance units. Do not proceed if contamination is present.
Sample Application:
Action: Place 2–5 mg of 4-(2-Bromo-5-chlorophenethyl)morpholine powder directly onto the center of the diamond crystal.
Action: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the sample.
Spectral Acquisition:
Action: Acquire the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution across a range of 4000 to 400 cm⁻¹.
Self-Validation Check: Evaluate the peak intensity of the strongest band (likely the C-O-C stretch at ~1115 cm⁻¹). The maximum absorbance should fall between 0.4 and 0.8 AU . If it exceeds 1.0 AU, the Beer-Lambert law linearity is compromised; reduce anvil pressure and rescan[2].
Data Processing & Atmospheric Compensation:
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth is greater at lower wavenumbers).
Action: Perform atmospheric suppression to remove residual H₂O/CO₂ spikes that may mask the weak C-Br signals in the fingerprint region.
Orthogonal Verification:
Action: Cross-reference the resulting spectrum against an established library or utilize Raman spectroscopy to validate the C-Br and C-Cl peaks if the FTIR signal-to-noise ratio in the 400–750 cm⁻¹ region is below 3:1.
References
Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual
Michigan State University
URL:[Link]
A Comparative Analysis of the Bioactivity of 4-(2-Bromo-5-chlorophenethyl)morpholine and its Non-halogenated Analogs: A Guide for Medicinal Chemists
This guide provides a comprehensive comparison of the potential bioactivity of 4-(2-Bromo-5-chlorophenethyl)morpholine against its non-halogenated parent scaffold, 4-phenethylmorpholine. In the dynamic field of drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the potential bioactivity of 4-(2-Bromo-5-chlorophenethyl)morpholine against its non-halogenated parent scaffold, 4-phenethylmorpholine. In the dynamic field of drug discovery, understanding the structure-activity relationship (SAR) is paramount. The introduction of halogen atoms is a classic medicinal chemistry strategy to modulate a compound's pharmacological profile. This document will explore the anticipated effects of the bromo- and chloro-substituents on receptor affinity, potency, and pharmacokinetics, drawing upon established principles from closely related chemical classes.
Disclaimer: Direct experimental data for 4-(2-Bromo-5-chlorophenethyl)morpholine is not widely available in the public domain. The following analysis is based on established SAR principles derived from studies on analogous phenethylamine and morpholine-containing compounds. All comparative data should be interpreted as predictive and requires experimental validation.
The Core Scaffold: Phenethylmorpholine
The 4-phenethylmorpholine scaffold is a hybrid structure combining two key pharmacophoric elements:
β-Phenylethylamine: This is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of psychoactive compounds. It provides the essential framework for interaction with a variety of monoamine receptors and transporters.
Morpholine: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor to interact with biological targets.[1][2] The morpholine moiety is a feature in numerous approved drugs, where it often imparts desirable pharmacokinetic properties.[1]
The Impact of Halogenation: A Double-Edged Sword
The introduction of bromine and chlorine onto the phenyl ring is a deliberate modification intended to alter the molecule's properties in several key ways:
Increased Lipophilicity: Halogens increase the molecule's fat-solubility, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.
Modulated Receptor Binding: Halogen atoms can form specific interactions (e.g., halogen bonds) with amino acid residues in a receptor's binding pocket, potentially increasing affinity and selectivity. Studies on phenethylamine derivatives have shown that halogen groups on the phenyl ring can positively influence binding affinity for targets like the serotonin 5-HT2A receptor.[3]
Altered Metabolism: By occupying positions on the aromatic ring that are susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), halogens can block metabolic pathways, thereby increasing the compound's half-life and duration of action.
However, halogenation can also lead to increased toxicity. Studies on para-halogenated phenylethylamine analogs have demonstrated a significant increase in acute toxicity in mice compared to the non-halogenated parent compound.[4]
Comparative Bioactivity Profile: A Predictive Analysis
Based on SAR principles from related compounds, we can predict the differences in bioactivity between the di-halogenated and non-halogenated analogs.
Property
4-phenethylmorpholine (Non-halogenated Analog)
4-(2-Bromo-5-chlorophenethyl)morpholine
Rationale & Supporting Evidence
Receptor Binding Affinity
Baseline affinity for target receptors (e.g., aminergic GPCRs)
Potentially Increased
Halogen atoms can form additional binding interactions within the receptor pocket. Halogenation at the para-position of phenethylamines has been shown to positively affect binding to 5-HT2A receptors.[3]
Potency
Baseline Potency
Likely Increased
Increased affinity often translates to increased potency. Furthermore, behavioral studies in mice show that halogenated phenethylamines can induce more potent effects on locomotor activity and hyperexcitability.[5]
Pharmacokinetics (Half-life)
Likely shorter half-life due to susceptibility to aromatic hydroxylation.
Likely Longer
The halogen substituents can block sites of metabolism on the phenyl ring, leading to a longer plasma half-life.
Toxicity
Lower acute toxicity.
Potentially Increased
Studies on a series of para-halogenated phenylethylamines show a consistent increase in acute toxicity (lower LD50 values) compared to the parent phenylethylamine.[4]
Central Nervous System (CNS) Penetration
Moderate
Potentially Increased
Increased lipophilicity due to the halogen atoms would be expected to improve the ability of the compound to cross the blood-brain barrier.
Proposed Experimental Workflow for Validation
To empirically validate the predicted bioactivities, a structured experimental workflow is necessary. The following diagram outlines a typical cascade from initial screening to in-vivo evaluation.
A Comparative Guide to Reference Standards for the Analysis of 4-(2-Bromo-5-chlorophenethyl)morpholine
In the absence of a commercially available CRM, a well-characterized in-house or secondary reference standard must be established. This process involves the synthesis of the compound, its purification to a high degree, a...
Author: BenchChem Technical Support Team. Date: March 2026
In the absence of a commercially available CRM, a well-characterized in-house or secondary reference standard must be established. This process involves the synthesis of the compound, its purification to a high degree, and comprehensive characterization to confirm its identity and purity. This guide will navigate the critical aspects of this process, offering a comparative analysis of suitable analytical techniques and providing actionable experimental protocols.
The Challenge: Establishing a Reference Standard for a Novel Compound
The primary challenge in the analysis of a novel compound like 4-(2-Bromo-5-chlorophenethyl)morpholine is the lack of a pre-existing, certified reference standard. Therefore, the initial focus must be on the rigorous characterization of a synthesized batch of the material to serve as a secondary standard. The validation of this standard is a multi-step process, as illustrated below.
Caption: Workflow for qualifying a secondary reference standard.
Comparative Analysis of Analytical Techniques
The selection of appropriate analytical techniques is critical for the comprehensive characterization of 4-(2-Bromo-5-chlorophenethyl)morpholine. The choice of method will depend on the specific analytical goal, such as identity confirmation, purity assessment, or quantification of impurities.
Technique
Primary Use
Strengths
Limitations
Applicability to Target Compound
High-Performance Liquid Chromatography (HPLC)
Purity assessment, quantification of impurities, assay.
High resolution, high precision, suitable for non-volatile and thermally labile compounds.
Requires a chromophore for UV detection, method development can be time-consuming.
Excellent for purity determination due to the aromatic ring (UV active).
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification and quantification of volatile impurities, residual solvents.
High sensitivity, provides structural information (mass spectrum).
Requires derivatization for polar or non-volatile compounds, potential for thermal degradation.
Suitable for identifying volatile impurities. The target compound may require derivatization to improve volatility.
Provides detailed structural information, non-destructive, can be used for absolute quantification without a specific reference standard.
Lower sensitivity compared to MS, requires higher sample concentration.
Essential for definitive structural confirmation.
Elemental Analysis (CHN)
Determination of elemental composition.
Provides fundamental information on the elemental makeup of the compound.
Does not provide structural information, requires a pure sample.
Confirms the empirical formula of the synthesized compound.
Recommended Analytical Protocols
The following protocols are designed as a starting point for the development of validated analytical methods for 4-(2-Bromo-5-chlorophenethyl)morpholine. These are based on established methods for analogous phenethylamine and morpholine-containing compounds.[1][2][3]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the separation of the main component from potential process-related impurities and degradation products.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 4-(2-Bromo-5-chlorophenethyl)morpholine reference standard.
Dissolve in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
2. Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
Time (min)
%B
0
40
20
90
25
90
25.1
40
| 30 | 40 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm and 254 nm.
Injection Volume: 5 µL.
3. Rationale for Method Parameters:
A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.
The gradient elution allows for the separation of impurities with a wide range of polarities.
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Protocol 2: Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of the target compound, this GC-MS method is primarily intended for the analysis of more volatile starting materials, by-products, or residual solvents. The analysis of the main component may be possible at high temperatures but risks thermal degradation.
1. Sample Preparation:
Dissolve 1-2 mg of the reference standard in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
2. GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 300 °C.
Hold at 300 °C for 10 minutes.
MS Transfer Line Temperature: 290 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-550.
3. Derivatization for Main Component Analysis:
For a more robust GC-MS analysis of the parent compound, derivatization can be employed to increase volatility.[4] A common approach for secondary amines is silylation.
Caption: Derivatization workflow for GC-MS analysis.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structural confirmation of the synthesized standard.[5][6]
1. Sample Preparation:
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Experiments:
¹H NMR: Provides information on the number and chemical environment of protons.
¹³C NMR: Provides information on the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
3. Expected ¹H NMR Spectral Features:
Signals in the aromatic region corresponding to the protons on the substituted phenyl ring.
Signals for the ethyl linker protons, likely showing complex splitting patterns.
Signals corresponding to the protons on the morpholine ring, which may appear as complex multiplets due to the ring conformation.
Method Validation: Adhering to Scientific Integrity
Once analytical methods have been developed, they must be validated to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical procedure validation.[7][8]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by assaying a sample of known purity.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sourcing and Alternatives
Given the absence of an off-the-shelf reference standard for 4-(2-Bromo-5-chlorophenethyl)morpholine, researchers have two primary alternatives:
Custom Synthesis: Several companies specialize in the custom synthesis of chemical compounds, including analytical standards.[9][10][11] These services can provide a well-characterized batch of the desired compound with a certificate of analysis.
In-house Synthesis and Qualification: For laboratories with synthetic chemistry capabilities, the compound can be synthesized in-house. The resulting material must then undergo the rigorous qualification process outlined in this guide to establish it as a secondary reference standard.
Conclusion
The analysis of novel compounds such as 4-(2-Bromo-5-chlorophenethyl)morpholine necessitates a systematic and scientifically rigorous approach to the establishment of a reference standard. While commercial certified reference materials may not be available, a combination of custom synthesis and in-house qualification can provide a reliable standard for analytical testing. A multi-technique approach, incorporating HPLC for purity, GC-MS for volatile impurities, and NMR for structural confirmation, is essential for comprehensive characterization. All analytical methods employed must be validated according to ICH guidelines to ensure the generation of accurate and reliable data, which is fundamental to the integrity of any research or drug development program.
References
BenchChem. (2025).
Dehno Khalaji, A., Mighani, H., Kazemnejadi, M., & Dusek, M. (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
European Medicines Agency. (2024). ICH Q2(R2)
Gaujac, A., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 37(9), 647-653.
Kim, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
Pérez, E., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Molecules, 12(2), 284-297.
PubChem. (n.d.). 4-(4-bromophenethyl)morpholine.
ResearchGate. (2014). The 1 H NMR spectra of a-phenylethylamine.
Taliani, A., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
Aragen Life Sciences. (n.d.). Custom Chemical Synthesis Services.
ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research.
Otava Chemicals. (n.d.). Custom Synthesis.
Biocompare. (n.d.). Chemical Synthesis Services.
Intertek. (n.d.).
CymitQuimica. (n.d.). Reference Standards (CRS).
Van De Vijver, B., et al. (2014). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 38(9), 622-626.
Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
Kang, T. S., et al. (2022). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. Journal of Analytical Toxicology, 46(3), 285-293.
Carlier, J., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(7), 1049-1058.
Lee, H. M., et al. (2001). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization detection and pre-column chiral derivation.
IntuitionLabs.ai. (2026). ICH Q2(R2)
International Journal of Research and Review. (2025).
Tokyo Chemical Industry Co., Ltd. (n.d.). Custom Synthesis.
Vibrant Pharma Inc. (n.d.). 4-(4-Bromo-2-methylphenyl)morpholine.
Aragen. (n.d.). Custom Chemical Synthesis Services.
ChiroBlock. (n.d.). Custom Synthesis Service & Contract Research.
Otava Chemicals. (n.d.). Custom Synthesis.
BOC Sciences. (n.d.). Chemical Synthesis Services.
A Senior Application Scientist's Guide to the Chromatographic Separation of 4-(2-Bromo-5-chlorophenethyl)morpholine Isomers
Abstract In the synthesis of pharmaceutical intermediates like 4-(2-Bromo-5-chlorophenethyl)morpholine, the formation of positional isomers is a critical challenge affecting purity, yield, and final product safety. These...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the synthesis of pharmaceutical intermediates like 4-(2-Bromo-5-chlorophenethyl)morpholine, the formation of positional isomers is a critical challenge affecting purity, yield, and final product safety. These structurally similar impurities often exhibit nearly identical physicochemical properties, making their separation a complex analytical task. This guide provides an in-depth comparison of chromatographic strategies for the effective separation of 4-(2-Bromo-5-chlorophenethyl)morpholine from its key positional isomers. We will explore and contrast Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Supercritical Fluid Chromatography (SFC). By presenting detailed experimental protocols, comparative data, and explaining the scientific rationale behind methodological choices, this document serves as a practical resource for researchers, analytical chemists, and process development professionals aiming to establish robust and reliable separation methods.
The Analytical Challenge: Separating Closely Related Isomers
The target molecule, 4-(2-Bromo-5-chlorophenethyl)morpholine (Main Compound), is a synthetic intermediate whose purity is paramount for subsequent reaction steps. During its synthesis, variations in the electrophilic substitution on the benzene ring can lead to the formation of several positional isomers. These isomers, while having the same molecular weight, differ in the positions of the bromo- and chloro-substituents, leading to subtle but significant differences in polarity, dipole moment, and hydrophobicity.
For the purpose of this guide, we will focus on separating the Main Compound from two common and challenging process-related impurities:
Isomer A: 4-(2-Bromo-4-chlorophenethyl)morpholine
Isomer B: 4-(4-Bromo-2-chlorophenethyl)morpholine
The primary goal of any chromatographic method in this context is to achieve baseline resolution (Rₛ > 1.5) between the main compound and these isomers, which is essential for accurate quantification and potential purification.[1][2]
Comparative Analysis of Chromatographic Techniques
The selection of a chromatographic mode is the most critical decision in method development.[3] We will compare three powerful techniques, each leveraging different separation mechanisms.
Reversed-Phase HPLC (RP-HPLC): The Industry Workhorse
RP-HPLC separates molecules based on hydrophobic interactions.[4][5] It employs a non-polar stationary phase (like C18) and a polar mobile phase.[6][7] Non-polar compounds are retained longer as they interact more strongly with the stationary phase.[6]
Causality Behind Experimental Choices:
For halogenated aromatic compounds, RP-HPLC is often the first choice due to its robustness and reproducibility.[7][8] The key to separating positional isomers lies in exploiting subtle differences in their overall hydrophobicity. While all three compounds are structurally similar, the relative positions of the electron-withdrawing halogen atoms alter the electron distribution and molecular shape, slightly changing their interaction with the C18 stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can also be an excellent choice, as they offer alternative selectivities, particularly for halogenated compounds, through π-π interactions.[9]
Experimental Protocol: RP-HPLC
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 45% B
2-15 min: 45% to 65% B
15-17 min: 65% B
17-18 min: 65% to 45% B
18-25 min: 45% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 35°C
Detector: UV at 220 nm
Injection Volume: 5 µL
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Expected Performance Data:
Compound
Retention Time (t R), min
Resolution (Rₛ) vs. Main Cmpd.
Tailing Factor (T f)
Isomer B
11.8
2.1
1.1
Main Compound
12.5
-
1.2
| Isomer A | 12.9 | 1.6 | 1.1 |
Pros & Cons Analysis:
Pros: Highly robust, reproducible, and widely available. Excellent for QC environments. The use of aqueous mobile phases makes it suitable for many sample types.[7]
Cons: May not resolve all isomers if polarity differences are minimal. Can consume significant volumes of organic solvent.
Normal-phase chromatography operates in the opposite manner to RP-HPLC, using a polar stationary phase (e.g., bare silica) and a non-polar mobile phase.[6][10] It excels at separating isomers with minor differences in polarity, as polar functional groups interact directly with the polar stationary phase.[4][7]
Causality Behind Experimental Choices:
This technique is particularly powerful for positional isomers where the primary difference is the molecule's dipole moment.[4][11] The exposed bromo- and chloro- groups on the isomers will interact differently with the silanol groups of the silica stationary phase. By using a non-polar mobile phase like hexane with a polar modifier, we can finely tune the elution order based on these subtle polar interactions. NP-HPLC is often a go-to method when RP-HPLC fails to provide adequate resolution for isomers.[4]
Experimental Protocol: NP-HPLC
Column: Silica, 4.6 x 250 mm, 5 µm particle size
Mobile Phase: 95:5 (v/v) Hexane / Isopropanol
Flow Rate: 1.2 mL/min
Column Temperature: 30°C
Detector: UV at 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL.
Expected Performance Data:
Compound
Retention Time (t R), min
Resolution (Rₛ) vs. Main Cmpd.
Tailing Factor (T f)
Isomer A
8.5
3.5
1.3
Isomer B
9.9
2.8
1.2
| Main Compound | 11.5 | - | 1.3 |
Pros & Cons Analysis:
Pros: Superior selectivity for positional isomers based on polarity.[4][10] Uses lower viscosity solvents, resulting in lower backpressure.[10]
Cons: Highly sensitive to water content in the mobile phase, which can lead to poor reproducibility. Retention times can drift if solvent moisture is not strictly controlled.[7]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[12][13] It combines the low viscosity of a gas with the solvating power of a liquid, leading to very fast and efficient separations.
Causality Behind Experimental Choices:
SFC is an excellent problem-solving tool, particularly for isomer separations.[12][14][15] The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive pressure, drastically reducing run times. By adding a small amount of a polar co-solvent (modifier), such as methanol, we can modulate the mobile phase strength to elute the compounds. The separation mechanism is similar to NP-HPLC, relying on polar interactions, but the unique properties of the supercritical fluid often yield different and superior selectivity. This makes SFC a powerful orthogonal technique.
Experimental Protocol: SFC
Column: Diol, 4.6 x 100 mm, 3 µm particle size
Mobile Phase: Supercritical CO₂ with a Methanol co-solvent gradient
Gradient Program: 5% to 20% Methanol over 5 minutes
Flow Rate: 3.0 mL/min
Outlet Pressure: 150 bar
Column Temperature: 40°C
Detector: UV at 220 nm
Injection Volume: 2 µL
Sample Preparation: Dissolve sample in Methanol to a concentration of 0.5 mg/mL.
Expected Performance Data:
Compound
Retention Time (t R), min
Resolution (Rₛ) vs. Main Cmpd.
Tailing Factor (T f)
Isomer A
2.1
2.9
1.1
Isomer B
2.4
2.2
1.0
| Main Compound | 2.8 | - | 1.1 |
Pros & Cons Analysis:
Pros: Extremely fast analysis times. Reduced organic solvent consumption ("Green" chromatography). Often provides unique selectivity and higher efficiency than HPLC.[12]
Cons: Requires specialized instrumentation. Method development can be more complex due to the additional variables of pressure and density.
Data Summary and Method Selection
The choice of the optimal method depends entirely on the analytical objective.[1]
Overall Performance Comparison
Parameter
RP-HPLC (Phenyl-Hexyl)
NP-HPLC (Silica)
SFC (Diol)
Resolution (Rₛ)
Good (1.6 - 2.1)
Excellent (> 2.8)
Excellent (> 2.2)
Analysis Time
Long (~25 min)
Moderate (~15 min)
Very Short (< 5 min)
Solvent Usage
High (Aqueous/ACN)
Moderate (Hexane/IPA)
Low (Mainly CO₂)
Robustness
Excellent
Fair (Moisture Sensitive)
Good
Best For...
Routine QC, Stability Testing
Difficult Isomer Separations
High-Throughput Screening, Prep
Method Selection Workflow
The following decision tree can guide the selection process based on the primary analytical need.
Caption: Decision workflow for selecting the optimal chromatographic method.
Conclusion
The successful separation of 4-(2-Bromo-5-chlorophenethyl)morpholine from its positional isomers is achievable through multiple chromatographic techniques.
Reversed-Phase HPLC on a phenyl-hexyl column provides a robust and reliable method suitable for routine quality control applications where high throughput is not the primary concern.
Normal-Phase HPLC offers superior selectivity and should be the method of choice when baseline resolution is challenging to achieve with RP-HPLC.
Supercritical Fluid Chromatography stands out for its exceptional speed and reduced environmental impact, making it the ideal platform for high-throughput screening or large-scale preparative work.
Ultimately, the development of a validated HPLC method requires a deep understanding of chromatographic principles and systematic experimentation.[2][16] By understanding the strengths and weaknesses of each technique presented, scientists can confidently select and optimize the most appropriate method for their specific analytical needs, ensuring the quality and integrity of their synthetic intermediates.
References
Normal-phase vs.
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
Reverse Phase vs Normal Phase in HPLC. Labtech.
An Effective Approach to HPLC Method Development. Onyx Scientific.
Reverse-Phase vs Other Chromatography Techniques Compared.
Normal Phase vs Reverse Phase Chrom
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
HPLC Method development: an overview. PharmaCores.
Navigating HPLC Method Development: Tips for Success. American Pharmaceutical Review.
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online.
SUPERCRITICAL FLUID CHROM
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed.
Supercritical fluid chrom
Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chrom
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
Congener-Specific Determination of Brominated/Chlorinated Dioxins and Related Compounds by Two-Dimensional HPLC Cleanup System.
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
Elemental analysis data for 4-(2-Bromo-5-chlorophenethyl)morpholine validation
Validation of Mixed-Halogenated Organics: Elemental Analysis Strategies for 4-(2-Bromo-5-chlorophenethyl)morpholine Executive Summary Validating the purity and elemental composition of 4-(2-Bromo-5-chlorophenethyl)morpho...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of Mixed-Halogenated Organics: Elemental Analysis Strategies for 4-(2-Bromo-5-chlorophenethyl)morpholine
Executive Summary
Validating the purity and elemental composition of 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6)[1] requires a multifaceted analytical approach. Because this molecule contains both bromine and chlorine, traditional single-stream elemental analyzers are insufficient. This guide objectively compares standard CHNS/O analyzers with halogen-specific methodologies, providing a self-validating experimental framework for drug development professionals and analytical chemists to ensure absolute structural integrity.
The Analytical Challenge: Dual-Halogenated Organics
4-(2-Bromo-5-chlorophenethyl)morpholine has a molecular formula of C₁₂H₁₅BrClNO and a theoretical molecular weight of 304.61 g/mol . Standard organic elemental analysis (OEA) utilizes the Dumas flash combustion method to quantify carbon, hydrogen, nitrogen, and oxygen[2].
However, halogens present a unique mechanical challenge. During high-temperature combustion, halogens form volatile, corrosive HX and X₂ gases[3]. If not properly trapped, these gases can poison reduction catalysts, degrade gas chromatography (GC) columns, and artificially inflate thermal conductivity detector (TCD) readings[4]. Furthermore, while traditional halogen analysis methods like the Schöniger flask can determine total halogen content, they struggle to accurately differentiate between chloride and bromide ions in a single matrix without complex masking agents[5].
Methodological Comparison: Choosing the Right Analytical Array
To achieve full elemental validation, an orthogonal approach is required: Dumas combustion for the organic backbone (C, H, N, O) and Combustion Ion Chromatography (CIC) for halogen speciation (Br, Cl)[3][6].
Analytical Technique
Target Elements
Mechanism of Action
Advantages
Limitations for this Compound
Dumas Flash Combustion
C, H, N, O
Flash combustion (1000°C) + GC-TCD separation
High precision for organic elements; automated high-throughput[7].
Cannot quantify halogens; requires Ag traps to prevent system damage[4].
Schöniger Flask + Titration
Total Halogens
Manual O₂ combustion + argentometric titration
Low capital cost; established pharmacopeia method[5].
Overlapping equivalence points for Br⁻ and Cl⁻ make simultaneous speciation highly inaccurate.
Combustion Ion Chromatography (CIC)
Cl, Br
Pyrohydrolytic combustion + Anion-exchange IC
Baseline resolution of Cl⁻ and Br⁻; automated matrix elimination[6][8].
Higher initial equipment cost; requires dedicated IC setup.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal causality for every experimental choice.
Protocol 1: Organic Backbone (C, H, N, O) via Dumas Flash Combustion
System Validation: Prior to sample analysis, run a blank tin capsule to establish a baseline zero, followed by a certified reference material (e.g., Sulfanilamide) to verify detector response factors.
Sample Preparation & Weighing: Weigh precisely 1.5–2.0 mg of 4-(2-Bromo-5-chlorophenethyl)morpholine into a tin capsule using a micro-analytical balance. Causality: OEA is highly sensitive; precise micro-weighing ensures the sample volume does not exceed the oxygen dosing limits during flash combustion, preventing incomplete oxidation[2].
Halogen Trapping: Pack the combustion tube with a layer of silver wool or silver oxide. Causality: Silver quantitatively reacts with volatile halogens to form stable AgCl and AgBr precipitates. This prevents corrosive HX gases from reaching and degrading the GC column or interfering with the TCD[4].
Flash Combustion: Drop the capsule into the combustion reactor (1000°C–1050°C) under temporary oxygen enrichment. The tin capsule creates an exothermic flash, driving the local temperature above 1800°C[9].
Reduction & Separation: Pass the resultant gas mixture (CO₂, H₂O, NOₓ, excess O₂) over a copper reduction column at 600°C. Causality: The copper removes excess oxygen and reduces NOₓ species to N₂ gas[7]. The gases are then separated via GC and quantified by TCD.
Protocol 2: Halogen Speciation (Br, Cl) via Combustion Ion Chromatography (CIC)
System Validation: Run an empty quartz boat as a procedural blank to confirm the absence of background halides, followed by a mixed Cl⁻/Br⁻ standard solution to calibrate retention times and peak areas.
Sample Introduction: Weigh 5.0–10.0 mg of the compound into a quartz sample boat. Causality: A larger sample size compared to CHN analysis is used because CIC is an inherently dilutive technique (gases are trapped in a larger volume of aqueous solution)[3].
Pyrohydrolytic Combustion: Push the boat into a furnace at 1000°C under an argon/oxygen atmosphere saturated with water vapor. Causality: The humidified environment ensures the quantitative conversion of covalently bound halogens into volatile hydrogen halides (HCl, HBr) rather than elemental halogens (Cl₂, Br₂), which are harder to absorb[3][10].
Aqueous Absorption: Route the combustion gases into an absorption tube containing ultra-pure deionized water with trace hydrogen peroxide (H₂O₂). Causality: H₂O₂ ensures any trace sulfur is fully oxidized to sulfate, preventing chromatographic interference with the bromide peak[8].
Ion Chromatography (IC): Automatically inject the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15) using a hydroxide gradient. Causality: The high-capacity AS15 column provides excellent baseline separation between chloride and bromide ions, which is impossible to achieve via standard Schöniger titration[3][8]. Detect the ions using suppressed conductivity.
Quantitative Validation Data
For a compound to pass elemental validation, experimental data must fall within strict pharmacopeial limits (typically ±0.3% absolute for CHN and ±0.5% absolute for halogens).
Element
Theoretical Mass Fraction (%)
Acceptable Experimental Range (%)
Validated By
Carbon (C)
47.32%
47.02% – 47.62%
Dumas CHN
Hydrogen (H)
4.96%
4.66% – 5.26%
Dumas CHN
Nitrogen (N)
4.60%
4.30% – 4.90%
Dumas CHN
Oxygen (O) *
5.25%
4.95% – 5.55%
Dumas Pyrolysis
Chlorine (Cl)
11.64%
11.14% – 12.14%
CIC
Bromine (Br)
26.23%
25.73% – 26.73%
CIC
*Oxygen is typically calculated by difference or measured via high-temperature pyrolysis in a separate O-mode run[4].
Mechanistic Workflow Visualization
Workflow comparison of Dumas CHNO analysis and CIC for mixed-halogenated organics.
References
EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG Laboratories. URL: [Link]
Comparison of synthetic routes for 4-(2-Bromo-5-chlorophenethyl)morpholine efficiency
As a Senior Application Scientist in early-phase drug discovery, selecting the optimal synthetic route for a critical building block is a balancing act between purity, scalability, and atom economy. 4-(2-Bromo-5-chloroph...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-phase drug discovery, selecting the optimal synthetic route for a critical building block is a balancing act between purity, scalability, and atom economy. 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS) is a highly privileged intermediate, frequently utilized to install a solubilizing morpholine appendage onto aromatic cores via transition-metal catalyzed cross-coupling. This structural motif is heavily featured in the synthesis of epigenetic modulators, most notably in and targeted for oncology.
This guide objectively evaluates the three primary synthetic pathways to generate this molecule, providing mechanistic rationales, quantitative performance data, and self-validating experimental protocols to ensure reproducible success in the laboratory.
Executive Summary of Synthetic Strategies
To make an informed decision on route selection, we must compare the operational metrics of each pathway. The data below summarizes the performance of the three main routes starting from commercially available or readily accessible precursors.
Route
Synthetic Strategy
Overall Yield
Purity Profile
Reagent Cost
Scalability
Key Operational Challenge
A
Amide Reduction
70–75%
>98%
High
Moderate
Handling of hazardous reductants ()
B
Mesylate Alkylation
60–65% (3 steps)
>95%
Low
High
Controlling elimination side-products
C
Reductive Amination
55–60%
>90%
Moderate
Low
Precursor (aldehyde) instability
Pathway Visualization
The following workflow diagram illustrates the divergence of the three synthetic routes.
Comparative synthetic workflows for 4-(2-Bromo-5-chlorophenethyl)morpholine.
Route A: The Amide Reduction Pathway (Gold Standard for Purity)
Mechanistic Insight: This route utilizes as the starting material. We deliberately select Propylphosphonic anhydride (T3P) over traditional coupling agents like HATU or EDC. T3P prevents the formation of stubborn urea byproducts, ensuring the intermediate amide can be isolated in >98% purity via a simple aqueous wash. The subsequent reduction using Borane-THF (
) is highly chemoselective; it reduces the amide to the amine without risking the dehalogenation of the aryl bromide or chloride, which is a known risk when using Palladium-catalyzed hydrogenation.
Step-by-Step Protocol:
Amidation: Dissolve 2-bromo-5-chlorophenylacetic acid (1.0 eq) and morpholine (1.2 eq) in ethyl acetate (EtOAc). Add triethylamine (
, 3.0 eq) and cool the mixture to 0 °C.
Add T3P (50% solution in EtOAc, 1.5 eq) dropwise to control the exothermic coupling.
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is self-validated as complete when the acid mass (
249/251) is entirely replaced by the amide mass ( 318/320).
Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Concentrate under reduced pressure.
Reduction: Dissolve the crude amide in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.
Add
(1.0 M, 3.0 eq) dropwise. Heat the mixture to reflux for 4 hours.
Self-Validation (IPC): Analyze via TLC (EtOAc/Hexane 1:1, UV active). The disappearance of the lower-Rf amide spot confirms complete reduction.
Workup: Quench carefully with methanol at 0 °C to destroy excess borane, followed by 1M HCl to break the stable borane-amine complex. Basify with 2M NaOH, extract with dichloromethane (DCM), and concentrate to yield the product.
Route B: The Mesylate Alkylation Pathway (The Scale-Up Route)
Mechanistic Insight: When scaling up beyond 100 grams, the large volumes of
required for Route A become a severe safety and cost liability. Route B bypasses amide reduction. Instead, the acid is reduced to an alcohol, activated as a mesylate, and displaced by morpholine. The critical causality here is the choice of base during alkylation: we use (a mild base) rather than stronger bases like NaH or . Strong bases promote E2 elimination of the mesylate, generating a useless 2-bromo-5-chlorostyrene byproduct.
Step-by-Step Protocol:
Reduction: Reduce 2-bromo-5-chlorophenylacetic acid (1.0 eq) with
(1.5 eq) in THF at 0 °C to RT to yield 2-bromo-5-chlorophenethyl alcohol.
Mesylation: Dissolve the alcohol in DCM. Add
(2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
Self-Validation (IPC): TLC confirms complete conversion to within 1 hour. Wash with water and concentrate.
Alkylation: Dissolve the crude mesylate in Acetonitrile. Add morpholine (2.0 eq) and
(2.0 eq). Heat the suspension to 70 °C for 8 hours.
Self-Validation (IPC): LC-MS confirms the emergence of the product mass (
304/306) and the absence of the styrene elimination byproduct ( 216/218).
Workup: Filter off the inorganic salts. Concentrate the filtrate, dissolve in EtOAc, and perform an acid-base extraction (extract into 1M HCl, wash with EtOAc, basify aqueous layer with NaOH, extract into DCM) to isolate the pure morpholine derivative.
Route C: Reductive Amination (The Atom-Economic Route)
Mechanistic Insight: This route is the shortest, directly coupling 2-bromo-5-chlorophenylacetaldehyde with morpholine. Sodium triacetoxyborohydride (
) is explicitly chosen over Sodium borohydride (). is a milder reductant that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde back to the alcohol. The primary drawback of this route is the inherent instability of phenylacetaldehydes, which are prone to rapid auto-oxidation and aldol condensation if not used immediately.
Step-by-Step Protocol:
Imine Formation: Dissolve freshly prepared 2-bromo-5-chlorophenylacetaldehyde (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE).
Add catalytic glacial acetic acid (0.1 eq) to lower the pH and accelerate iminium ion formation. Stir at room temperature for 30 minutes.
Reduction: Add
(1.5 eq) in small portions to control hydrogen evolution. Stir at room temperature for 4 hours.
Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the aldehyde peak is consumed, and the product peak (
304/306) dominates the chromatogram.
Workup: Quench with saturated aqueous
. Extract with DCM, wash with brine, dry over , and concentrate.
Conclusion & Route Recommendation
For discovery chemistry and SAR exploration (mg to low-gram scale), Route A is unequivocally the best choice. It guarantees the highest purity profile, ensuring that trace impurities do not interfere with subsequent sensitive cross-coupling reactions or biological assays.
For process chemistry and bulk manufacturing (kg scale), Route B is the most viable. It avoids the hazards of massive-scale amide reductions and relies on cheap, easily handled reagents, provided that the alkylation temperature is strictly controlled to suppress elimination side-reactions.
References
US Patent 10,266,542 B2 - EZH2 inhibitors
Source: Google Patents
URL:[1]
US Patent 9,481,666 B2 - Substituted dihydroisoquinolinone compounds
Source: Google Patents
URL:[2]
Unambiguous Structure Confirmation of 4-(2-Bromo-5-chlorophenethyl)morpholine: A Comparative Guide to X-ray Crystallography vs. NMR and MicroED
The structural validation of halogenated small molecules, such as 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS 1611444-66-6)[1], is a critical checkpoint in synthetic chemistry and drug development. While routine analyti...
Author: BenchChem Technical Support Team. Date: March 2026
The structural validation of halogenated small molecules, such as 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS 1611444-66-6)[1], is a critical checkpoint in synthetic chemistry and drug development. While routine analytical techniques provide piece-meal evidence of molecular connectivity, determining the precise three-dimensional atomic arrangement requires advanced diffraction or spectroscopic methods[2].
As an Application Scientist, I frequently evaluate the optimal analytical pathways for novel compounds. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a causality-driven framework for confirming the structure of this specific halogenated morpholine derivative.
Mechanistic Comparison: Selecting the Right Analytical Tool
Single-Crystal X-ray Diffraction (SCXRD): The Heavy-Atom Advantage
SCXRD remains the dominant technique in structural biology and small molecule crystallography, accounting for the vast majority of deposited structures[3]. The physical mechanism of SCXRD relies on the scattering of incident X-rays by the electron clouds of the target atoms[4]. Because X-ray scattering power is proportional to the square of the atomic number (
), heavy atoms act as massive scattering centers.
For 4-(2-Bromo-5-chlorophenethyl)morpholine, the presence of Bromine (
) and Chlorine () is a distinct analytical advantage. It allows crystallographers to easily bypass the crystallographic "phase problem" using Patterson functions or direct methods, yielding an unambiguous 3D map of electron density[4].
Solution-State NMR: Connectivity vs. Conformation
NMR spectroscopy is the standard for rapid, solution-state analysis, requiring minimal sample preparation and providing excellent data on molecular dynamics[3]. However, NMR is fundamentally a connectivity tool. Because halogens like Br and Cl lack commonly observed spin-½ nuclei, their exact positions on the phenyl ring must be inferred indirectly through the chemical shifts and coupling constants of adjacent protons and carbons. Consequently, NMR can sometimes be ambiguous or error-prone for highly substituted aromatic systems, whereas SCXRD provides definitive proof of the 3D structure[5].
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Alternative
MicroED is an emerging cryo-electron microscopy (cryo-EM) technique that collects continuous rotation electron diffraction data from sub-micron crystals[6]. It is highly advantageous when molecules yield only microcrystalline powders rather than the large single crystals (>10 µm) required for conventional SCXRD[7]. However, electrons interact with the electrostatic Coulomb potential of both the nucleus and the electron cloud, which is fundamentally different from X-ray scattering[6]. For a molecule like 4-(2-Bromo-5-chlorophenethyl)morpholine, the strong interaction of electrons with the heavy bromine nucleus can lead to severe dynamical scattering (multiple scattering events within the crystal), complicating data integration compared to the kinematic scattering of X-rays.
Decision matrix for selecting the optimal structure confirmation method.
Quantitative Performance Comparison
To objectively evaluate these methods for 4-(2-Bromo-5-chlorophenethyl)morpholine, we must look at the operational parameters and data outputs.
Given the presence of heavy halogens, SCXRD is the most robust choice for this molecule. Below is the causality-driven, step-by-step protocol for obtaining a publication-quality structure.
Step 1: Crystal Growth via Vapor Diffusion
Action: Dissolve 5-10 mg of 4-(2-Bromo-5-chlorophenethyl)morpholine in a minimum volume of dichloromethane (DCM). Place the un-capped vial inside a larger, sealed chamber containing hexane (anti-solvent).
Causality: Hexane vapor slowly diffuses into the DCM solution, gradually lowering the dielectric constant and solubility of the compound. This strict thermodynamic control prevents rapid precipitation, favoring the nucleation and growth of high-quality, defect-free single crystals suitable for diffraction[4].
Step 2: Cryogenic Mounting
Action: Coat a selected single crystal (approx. 0.1 x 0.1 x 0.05 mm) in Paratone-N oil and mount it on a polyimide cryoloop. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.
Causality: The oil vitrifies upon freezing, securing the crystal without exerting mechanical stress. Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of the high-angle diffraction spots and protecting the organic sample from radiation damage[9].
Step 3: Data Collection Strategy
Action: Irradiate the crystal using Mo Kα radiation (
Å).
Causality: While Cu Kα provides stronger overall diffraction intensity, the heavy Bromine atom in the molecule highly absorbs longer-wavelength X-rays. Using the shorter-wavelength Mo Kα minimizes severe absorption artifacts, ensuring accurate intensity measurements across all reflections.
Step 4: Structure Solution and Refinement
Action: Integrate the diffraction images and apply a multi-scan empirical absorption correction (e.g., SADABS). Solve the structure using direct methods (SHELXT) and refine against
using full-matrix least-squares (SHELXL).
Causality: The absorption correction is mathematically critical here to account for the varying path lengths of X-rays through the highly absorbing bromine-rich crystal. Direct methods will easily locate the heavy Br and Cl atoms first. These heavy atoms then serve as a phasing anchor, revealing the lighter carbon, nitrogen, and oxygen atoms of the morpholine and ethyl groups in the subsequent difference Fourier electron density maps[4].
Step-by-step SCXRD experimental workflow for halogenated small molecules.
A Comprehensive Guide to the Safe Disposal of 4-(2-Bromo-5-chlorophenethyl)morpholine
For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of our commitment to safety, environmental stewardship, and scientific excellence. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-(2-Bromo-5-chlorophenethyl)morpholine, a compound for which specific safety data may not be readily available. In such instances, a conservative, safety-first approach, grounded in established principles of hazardous waste management, is paramount.
Hazard Assessment and Waste Classification: A Precautionary Principle
Given the structure of 4-(2-Bromo-5-chlorophenethyl)morpholine, which incorporates a morpholine ring and a halogenated phenethyl group, we must infer its potential hazards in the absence of a specific Safety Data Sheet (SDS). The morpholine moiety itself can exhibit corrosive properties and is harmful if swallowed or inhaled[1]. The presence of bromo- and chloro- substituents on the aromatic ring likely enhances its toxicological profile and persistence in the environment. Therefore, it is imperative to handle and dispose of this compound as a hazardous waste.
Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3]. Lacking specific data for 4-(2-Bromo-5-chlorophenethyl)morpholine, we will proceed with the assumption that it may exhibit toxicity and poses a significant environmental hazard.
Parameter
Assessment for 4-(2-Bromo-5-chlorophenethyl)morpholine
Action
Physical State
Solid or liquid, depending on purity and temperature.
Assume it can be either; procedures should accommodate both.
Inferred Hazards
Toxic if swallowed, inhaled, or in contact with skin.[4] Potential for severe eye and skin irritation/corrosion.[1] Harmful to aquatic life with long-lasting effects.[4]
Treat as a toxic and environmentally hazardous substance.
EPA Waste Code
Not specifically listed.
Manage as a characteristic hazardous waste (Toxicity).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-(2-Bromo-5-chlorophenethyl)morpholine in any capacity, including for disposal, the following PPE is mandatory. This is not just a recommendation but a critical safety requirement to prevent exposure.
Hand Protection: Wear nitrile or neoprene gloves. Ensure they are rated for protection against halogenated organic compounds. Always double-glove when handling concentrated forms of the waste.
Eye Protection: Chemical splash goggles are essential. A face shield should be worn over the goggles if there is a risk of splashing.[1]
Body Protection: A chemically resistant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.
Respiratory Protection: All handling of this compound, especially in powdered form or if there is a risk of aerosolization, must be conducted in a certified chemical fume hood.[5]
Step-by-Step Waste Collection Protocol
The collection of 4-(2-Bromo-5-chlorophenethyl)morpholine waste at the point of generation is a critical step in ensuring safe disposal.
Select an Appropriate Waste Container:
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.
The container must be in good condition, free of cracks or other damage.[6]
Ensure the container is clean and dry before use.
Label the Waste Container:
As soon as the first drop of waste enters the container, it must be labeled.[7]
The label must include the words "Hazardous Waste."[8]
Clearly write the full chemical name: "4-(2-Bromo-5-chlorophenethyl)morpholine." Avoid using abbreviations or chemical formulas.[6]
List all constituents of the waste, including any solvents, with their approximate percentages.
Indicate the associated hazards: "Toxic," "Corrosive," and "Environmental Hazard."
Include the date of accumulation and the name of the generating researcher and lab.
Segregate the Waste:
This waste stream should be segregated from other chemical wastes.
Specifically, do not mix it with acidic, basic, or oxidizing waste streams to prevent any potential reactions.
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Alert:
Alert all personnel in the immediate area.
If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Contain the Spill:
For small spills, and if you are trained to do so, use a chemical spill kit.
Contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
Clean Up:
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
Wipe the area with a suitable solvent (e.g., isopropanol), and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontaminate:
Properly decontaminate all non-disposable equipment used in the cleanup.
Remove and dispose of contaminated PPE as hazardous waste.
Waste Storage and Final Disposal
The proper storage of the collected waste while awaiting pickup is governed by strict regulations.
Satellite Accumulation Area (SAA):
The SAA must be under the control of the laboratory personnel generating the waste.[6]
The waste container must be kept in a secondary containment bin to prevent the spread of any potential leaks.[9]
The container must be kept closed at all times, except when adding waste.[6]
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Arranging for Disposal:
Once the waste container is 90% full, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.
Do not pour this chemical down the drain or dispose of it in regular trash.[10] This is illegal and environmentally irresponsible.
The final disposal of 4-(2-Bromo-5-chlorophenethyl)morpholine will likely involve high-temperature incineration by a specialized waste management facility.
Below is a diagram outlining the decision-making and workflow for the proper disposal of 4-(2-Bromo-5-chlorophenethyl)morpholine.
Caption: Disposal workflow for 4-(2-Bromo-5-chlorophenethyl)morpholine.
References
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
ECHOtape. (2020). Morpholine - SAFETY DATA SHEET.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(2-Chloroethyl)morpholine hydrochloride.
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized pharmaceutical intermediates like 4-(2-Bromo-5-chlorophenethyl)morpholine (CAS: 1611444-66-6)[1] requires moving beyond generic laboratory safety protocols. As a halogenated phenethyl morpholine derivative, this compound presents a unique intersection of basicity, high lipophilicity, and environmental persistence.
As an Application Scientist, I design safety protocols not just as a list of rules, but as a self-validating system based on molecular causality. By understanding why a chemical behaves the way it does, researchers can anticipate risks and deploy the correct Personal Protective Equipment (PPE) and engineering controls.
Physicochemical Profiling & Hazard Causality
To establish an authoritative safety baseline, we must analyze the structural components of 4-(2-Bromo-5-chlorophenethyl)morpholine and how they dictate PPE selection.
The Morpholine Moiety: The amine embedded within the heterocyclic morpholine ring imparts basicity. Morpholine derivatives are known to act as severe ocular irritants and can cause rapid mucous membrane damage upon contact[2][3].
The Halogenated Aryl Ring (Bromo & Chloro): Halogenation drastically increases the molecule's lipophilicity (fat solubility). This structural feature allows the compound to easily breach the stratum corneum (the skin's lipid barrier) and permeation-test standard thin-film nitrile gloves much faster than non-halogenated analogs.
The Phenethyl Linker: With a molecular weight of 304.61 g/mol [1], this compound typically presents as a low-volatility solid. Therefore, the primary inhalation hazard is not vapor, but rather the aerosolization of fine powders during weighing and transfer.
Under4[4], a rigorous hazard assessment is mandated to select appropriate PPE. Based on our physicochemical profiling, the following PPE matrix is required to handle 4-(2-Bromo-5-chlorophenethyl)morpholine safely.
Table 2: PPE Specifications & Replacement Protocol
PPE Category
Technical Specification
Replacement / Maintenance Frequency
Hand Protection
Inner: 4-mil Nitrile. Outer: 8-mil Nitrile or Neoprene.
Every 2 hours, or immediately upon visible contamination.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles (Indirect venting).
Inspect daily; replace if scratched or fogged.
Body Protection
Flame-Resistant (FR) or heavy 100% cotton lab coat.
Weekly laundering; isolate immediately if spilled upon.
Respiratory
NIOSH-approved N95/P100 particulate respirator.
Dispose of filters after 40 hours of use or 30 days.
Causality Note: Standard safety glasses are insufficient. Because the morpholine base poses a severe risk of ocular damage, indirect-venting chemical splash goggles must be worn to prevent airborne dust from bypassing the lenses[4][5].
Operational Safety & Exposure Mitigation Workflow
The following workflow illustrates the logical relationship between hazard identification, PPE deployment, and safe disposal.
Operational Safety & Exposure Mitigation Workflow for 4-(2-Bromo-5-chlorophenethyl)morpholine.
Step-by-Step Handling & Transfer Protocol
According to the National Research Council's 6[6], engineering controls must always precede PPE reliance. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation check is successful.
Step 1: Engineering Control Verification
Action: Activate the chemical fume hood and verify the inward face velocity is between 80–100 feet per minute (fpm).
Validation Check: Ensure the digital airflow monitor reads "SAFE" and the sash is positioned at or below the 18-inch mark.
Step 2: PPE Donning Sequence
Action: Don the heavy cotton lab coat (fully buttoned). Apply the inner 4-mil nitrile gloves. Apply chemical splash goggles. Finally, don the outer 8-mil nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.
Validation Check: Perform a visual inspection to ensure no exposed skin exists between the glove cuffs and the lab coat sleeves.
Step 3: Material Weighing & Transfer
Action: Place the source container and the receiving vessel deep inside the fume hood (at least 6 inches from the sash). Use an anti-static, grounded spatula to transfer the solid. This prevents static cling, which can cause the highly lipophilic powder to aerosolize and disperse.
Validation Check: Observe the transfer. If the powder appears highly static or "jumpy," stop immediately and use an ionizing anti-static gun on the weighing boat before proceeding.
Step 4: Doffing & Decontamination
Action: Wipe down the exterior of the closed source container with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood. Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.
Validation Check: Wash hands immediately with soap and water after removing the inner gloves.
Disposal & Environmental Logistics
Because 4-(2-Bromo-5-chlorophenethyl)morpholine contains both bromine and chlorine, it is strictly regulated under7[7]. Improper disposal (such as standard low-temperature incineration) of halogenated organics can lead to the formation of highly toxic dioxins and furans.
Segregation: This compound and any materials contaminated by it (wipes, outer gloves, empty vials) must be strictly segregated into dedicated "Halogenated Organic Waste" streams[8].
Prohibition: Never mix halogenated waste with non-halogenated solvent waste (like acetone or ethanol). Mixing these streams drastically increases disposal costs and creates regulatory compliance violations.
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste - Halogenated Organics" and specifically list "Brominated/Chlorinated Morpholine Derivatives" to inform the downstream Treatment, Storage, and Disposal Facility (TSDF).
References
Ataman Kimya A.Ş. "MORPHOLINE". Available at:[Link]
Electronic Code of Federal Regulations (eCFR). "29 CFR Part 1910 Subpart I -- Personal Protective Equipment". Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". Available at:[Link]
National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. Available at:[Link]
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at:[Link]